Diaminomaleonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
(Z)-2,3-diaminobut-2-enedinitrile | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C4H4N4/c5-1-3(7)4(8)2-6/h7-8H2/b4-3- | |
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InChI Key |
DPZSNGJNFHWQDC-ARJAWSKDSA-N | |
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Canonical SMILES |
C(#N)C(=C(C#N)N)N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Isomeric SMILES |
C(#N)/C(=C(\C#N)/N)/N | |
| Source | PubChem | |
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Molecular Formula |
C4H4N4 | |
| Record name | DIAMINOMALEONITRILE | |
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| Record name | diaminomaleonitrile | |
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DSSTOX Substance ID |
DTXSID0024923 | |
| Record name | DAMN | |
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Molecular Weight |
108.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Diaminomaleonitrile is a brown powder. (NTP, 1992) | |
| Record name | DIAMINOMALEONITRILE | |
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Solubility |
less than 1 mg/mL at 63 °F (NTP, 1992) | |
| Record name | DIAMINOMALEONITRILE | |
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CAS No. |
1187-42-4, 18514-52-8 | |
| Record name | DIAMINOMALEONITRILE | |
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| Record name | Diaminomaleonitrile | |
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| Record name | 2-Butenedinitrile, 2,3-diamino-, (2Z)- | |
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| Record name | DIAMINOMALEONITRILE | |
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| Record name | 2-Butenedinitrile, 2,3-diamino-, (2Z)- | |
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| Record name | DIAMINOMALEONITRILE | |
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Melting Point |
352 to 365 °F (NTP, 1992) | |
| Record name | DIAMINOMALEONITRILE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Foundational & Exploratory
The Prebiotic Genesis of Nucleobases from Diaminomaleonitrile: A Technical Guide
Introduction
In the quest to unravel the origins of life, the prebiotic synthesis of nucleic acid bases stands as a cornerstone of chemical evolution research. Among the plausible precursors on a primordial Earth, diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide (HCN), has emerged as a molecule of significant interest. Its formation from the oligomerization of HCN, a compound believed to be abundant in the early terrestrial environment, positions DAMN as a critical starting point for the synthesis of the informational building blocks of life. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the synthesis of purine and pyrimidine nucleobases from DAMN, summarizing key reaction pathways, quantitative data, and detailed experimental protocols.
Part 1: The Synthesis of Purine Nucleobases from this compound
The role of DAMN as a precursor to purine nucleobases is well-established, proceeding through a key intermediate, 4-amino-1H-imidazole-5-carbonitrile (AICN). This transformation is initiated by photochemical processes, followed by thermal reactions to yield the final purine structures.
Reaction Pathways
The primary pathway for purine synthesis from DAMN involves a two-stage process:
-
Photochemical Formation of 4-amino-1H-imidazole-5-carbonitrile (AICN): this compound (cis-DAMN) undergoes photoisomerization to diaminofumaronitrile (trans-DAMN) upon exposure to UV light. Subsequent UV irradiation of trans-DAMN induces cyclization to form the crucial imidazole intermediate, AICN.[1][2]
-
Thermal Conversion of AICN to Purines: AICN serves as a scaffold for the formation of the second ring of the purine structure. This is typically achieved through thermal condensation with other small molecules readily available in a prebiotic environment, such as formamide, ammonium formate, or guanidine. Reaction with formamide or ammonium formate leads to adenine, while reaction with guanidine can produce 2,6-diaminopurine and subsequently guanine through hydrolysis.
Quantitative Data for Purine Synthesis
The yields of purine nucleobases from DAMN and its derivatives are influenced by various factors, including the energy source (thermal or microwave), reaction time, and the presence of other reagents. The following table summarizes key quantitative data from prebiotic simulation experiments.
| Product | Starting Material(s) | Reaction Conditions | Yield | Reference(s) |
| Adenine | This compound (DAMN), Formamide, Ammonium Formate | Sealed tube, 150°C, 5 hours | 48.4% | [1] |
| 2,6-Diaminopurine Analogues | Aminoimidazole Carbonitrile Derivatives, Guanidine Carbonate | Solvent-free, Microwave (150 W), 250°C, 2 minutes | 45-65% | |
| Guanine Analogues | Aminoimidazole Carbonitrile Derivatives, Urea | Solvent-free, Microwave (150 W), 250°C, 2 minutes | 40-60% |
Experimental Protocols
This protocol describes the thermal synthesis of adenine from DAMN in a formamide-rich environment.
Materials:
-
This compound (DAMN)
-
Formamide
-
Ammonium formate
-
Sealed reaction tube or autoclave
-
Heating apparatus (oven or sand bath)
-
Analytical equipment (e.g., HPLC, TLC)
Procedure:
-
Prepare a mixture of this compound (1.0 g), formamide (50 g), and ammonium formate (5 g).
-
Transfer the mixture to a sealable reaction tube.
-
Heat the sealed tube at 150°C for 5 hours.
-
After cooling, the resulting mixture can be analyzed by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify and quantify the adenine produced.[1]
This protocol outlines a microwave-assisted synthesis of purine analogues from aminoimidazole carbonitrile intermediates, which are derived from HCN oligomers like aminomalononitrile and are structurally related to AICN from DAMN.
Materials:
-
Aminoimidazole carbonitrile derivatives
-
Guanidine carbonate (for diaminopurine) or Urea (for guanine)
-
Microwave reactor
-
Silica gel for chromatography
-
Analytical equipment (NMR, MS)
Procedure:
-
In a microwave-safe vessel, mix the aminoimidazole carbonitrile derivative (0.80 mmol) with either guanidine carbonate (1.60 mmol) for diaminopurine synthesis or urea (1.60 mmol) for guanine synthesis.
-
The reaction is performed under solvent-free conditions.
-
Irradiate the mixture with microwaves (e.g., 150 W, 250 psi) at 250°C for 2 minutes.
-
The crude product is then purified by silica gel chromatography.
-
The final products can be further derivatized (e.g., by hydrolysis with NaOH) and characterized by NMR and mass spectrometry.
Part 2: The Challenge of Pyrimidine Synthesis from this compound
In contrast to the well-defined pathways for purine synthesis, the direct formation of pyrimidine nucleobases (cytosine, uracil, and thymine) from DAMN is not well-documented in current scientific literature. While HCN is a known precursor to both purines and pyrimidines, the specific role of its tetramer, DAMN, appears to be primarily directed towards imidazole and subsequent purine formation.[2]
Plausible Alternative Prebiotic Pathways to Pyrimidines
In a prebiotic environment rich in HCN and its oligomers, other pathways for pyrimidine synthesis would likely have been active. A prominent and experimentally supported route involves the reaction of cyanoacetaldehyde with urea or guanidine.[3] Cyanoacetaldehyde is a plausible prebiotic molecule formed from cyanoacetylene, which in turn can be generated from the action of electric discharges on mixtures of methane and nitrogen.[4]
Quantitative Data for an Alternative Pyrimidine Synthesis
The "drying lagoon" model of prebiotic synthesis, which involves the evaporation of dilute solutions to concentrate reactants, has been shown to be effective for pyrimidine formation.
| Product | Starting Material(s) | Reaction Conditions | Yield | Reference(s) |
| 2,4-Diaminopyrimidine | Cyanoacetaldehyde, Guanidine hydrochloride | Concentrated solution (drying lagoon model) | 40-85% | [3] |
| 2,4-Diaminopyrimidine | Cyanoacetaldehyde, Guanidine hydrochloride, NaCl | Evaporation of dilute solution over time (dry-down experiment) | 1-7% | [3] |
Experimental Protocol for 2,4-Diaminopyrimidine Synthesis
This protocol is based on a "drying lagoon" model for the synthesis of a pyrimidine precursor.
Materials:
-
Cyanoacetaldehyde
-
Guanidine hydrochloride
-
Sodium chloride (NaCl)
-
Evaporation apparatus
-
Analytical equipment (e.g., HPLC)
Procedure:
-
Prepare a dilute aqueous solution of cyanoacetaldehyde, guanidine hydrochloride, and 0.5 M NaCl.
-
Allow the solution to evaporate over a period of several hours to days, simulating a drying lagoon environment.
-
The resulting residue contains 2,4-diaminopyrimidine.
-
The product can be redissolved and analyzed by HPLC for identification and quantification.
-
Subsequent hydrolysis of 2,4-diaminopyrimidine can lead to the formation of cytosine and uracil.[3]
Conclusion
This compound, a stable tetramer of hydrogen cyanide, stands as a robust precursor for the prebiotic synthesis of purine nucleobases. Photochemical and thermal reactions provide a plausible and experimentally supported pathway to adenine and other purines through the key intermediate 4-amino-1H-imidazole-5-carbonitrile. However, the direct involvement of DAMN in the formation of pyrimidine nucleobases remains an open area of research. Alternative prebiotic pathways, utilizing other HCN-derived molecules like cyanoacetaldehyde, offer a compelling explanation for the origin of pyrimidines in a similar primordial chemical landscape. The divergence in the synthetic routes for purines and pyrimidines from HCN oligomers has significant implications for understanding the composition of the first genetic polymers and the emergence of the RNA world. Further research into the reactivity of DAMN with small, nitrogen-containing molecules under various prebiotic conditions is crucial to fully elucidate the origins of the building blocks of life.
References
- 1. benchchem.com [benchchem.com]
- 2. HCN: a plausible source of purines, pyrimidines and amino acids on the primitive earth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prebiotic synthesis of diaminopyrimidine and thiocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prebiotic syntheses of purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Prebiotic Keystone: A Technical Guide to the History and Discovery of Diaminomaleonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide, holds a pivotal position in the landscape of prebiotic chemistry and organic synthesis. This technical guide provides a comprehensive overview of the history, discovery, and chemical significance of this multifaceted molecule. It details the key milestones in its identification, from its initial isolation as an amorphous polymer to the definitive elucidation of its structure. This document presents detailed experimental protocols for its synthesis, quantitative data on its formation and its role as a precursor to essential biomolecules, and a discussion of its proposed role in the origin of life. The information is tailored for researchers, scientists, and drug development professionals, offering a foundational understanding of DAMN's properties and its potential in various scientific endeavors.
A Historical Odyssey: The Unraveling of this compound's Identity
The scientific journey to understand this compound began in 1873 with the observation of a black, solid material resulting from the polymerization of hydrogen cyanide (HCN).[1] Initially, this substance was simply recognized as a polymer of HCN with the empirical formula (HCN)x.[1] It took half a century before, in 1923, ebullioscopy (boiling point elevation) experiments identified this polymer as a tetramer, (HCN)₄.[1]
A crucial step in elucidating its precise molecular structure came in 1928 when a reaction with glyoxal yielded 2,3-diaminopyrazine, indicating a cis-configuration of the amino groups.[1] However, it was not until 1955 that the full and correct structure was unequivocally established as this compound, distinguishing it from its isomer, aminoiminosuccinonitrile.[1] This discovery opened the door to understanding its unique reactivity and its potential as a precursor in the synthesis of a wide array of heterocyclic compounds.[2]
Since the 1960s, this compound has been a central molecule in theories of abiogenesis, the process by which life arises from non-living matter.[1] Its proposed role as a key intermediate in the prebiotic synthesis of nucleobases, the building blocks of RNA and DNA, has fueled extensive research into its formation and reactivity under conditions mimicking the early Earth.[1] The prevalence of hydrogen cyanide in interstellar space and comets has led to the hypothesis that DAMN and its polymers may have been present on the primordial Earth, delivered by extraterrestrial bodies.[1]
Physicochemical Properties of this compound
This compound is a brown crystalline powder with a melting point of 178-179 °C.[3] It is sensitive to prolonged exposure to air and light.[3][4] Its solubility in water is approximately 5 g/L at 25 °C.[3] It exhibits solubility in polar organic solvents such as methanol, ethanol, and dimethylformamide (DMF), with limited solubility in less polar solvents like diethyl ether and dioxane, and it is insoluble in benzene, acetone, and xylene.[3][5]
| Property | Value | Reference |
| Molecular Formula | C₄H₄N₄ | [4] |
| Molar Mass | 108.10 g/mol | [4] |
| Appearance | Brown crystalline powder | [3][4] |
| Melting Point | 178-179 °C (decomposes) | [6] |
| Solubility in Water | 5 g/L (25 °C) | [3] |
| pKa | -2.77 (Predicted) | [6] |
Spectroscopic Data:
-
Infrared (IR) Spectroscopy: The IR spectrum of DAMN shows characteristic bands for N-H stretching of the amino groups, C≡N stretching of the nitrile groups, and C=C stretching of the central alkene unit.[7]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum typically shows a broad singlet for the amino protons.[8]
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum displays signals for the nitrile carbons and the sp² carbons of the double bond.[8]
-
UV-Visible Spectroscopy: In acetonitrile, DAMN exhibits a UV absorption maximum.[5] Photochemical studies often utilize specific wavelengths to induce isomerization to diaminofumaronitrile.[9]
Synthesis of this compound: Experimental Protocols
The synthesis of this compound can be achieved through various methods, primarily involving the oligomerization of hydrogen cyanide or the chemical transformation of related precursors.
Synthesis from Aminomalononitrile p-Toluenesulfonate and Sodium Cyanide
This laboratory-scale synthesis provides a convenient route to DAMN, avoiding the direct handling of highly toxic hydrogen cyanide gas.[10]
Experimental Protocol:
-
A suspension of 10.0 g (0.0395 mole) of aminomalononitrile p-toluenesulfonate in 20 ml of water is cooled to 0°C in an ice bath with stirring.
-
A solution of 10.0 g (0.204 mole) of sodium cyanide in 30 ml of ice-cold water is added to the suspension.
-
After one minute of stirring, the precipitated product is collected by filtration and washed with 20 ml of ice-cold water.
-
The crude solid is immediately dissolved in 30 ml of boiling isobutyl alcohol.
-
0.4 g of activated carbon is carefully added to the solution, and the mixture is stirred.
-
The hot mixture is rapidly filtered through a bed of Celite filter aid, and the filter cake is washed with 10 ml of hot isobutyl alcohol.
-
The filtrate is allowed to cool, during which the product crystallizes.
-
The crystalline product is collected by filtration and washed with 10 ml of isobutyl alcohol.
-
The final product is dried to yield 0.95–1.1 g of white needles.
| Starting Materials | Reagents | Solvent | Yield | Reference |
| Aminomalononitrile p-toluenesulfonate | Sodium Cyanide, Activated Carbon | Water, Isobutyl Alcohol | 22-26% | [10] |
Synthesis from Hydrogen Cyanide
The industrial production of this compound often involves the direct tetramerization of hydrogen cyanide in the presence of a catalyst. Various catalysts and reaction conditions have been explored to optimize the yield and purity of the product.
Experimental Protocol (Example from Patent US3701797A):
-
A 100 mL autoclave is charged with 50 ml of dimethyl sulfoxide (DMSO), 22 g of hydrogen cyanide (HCN), and 0.3 g of sodium cyanide (NaCN).
-
The autoclave is sealed and the reaction mixture is heated to 130°C for 30 minutes with agitation.
-
After cooling, the reaction product is treated to isolate the this compound.
Experimental Protocol (Example from Patent US3629318A):
-
A solution of 1 g (0.0094 mole) of diiminosuccinonitrile in 5 ml of tetrahydrofuran is added over 2 hours to a solution of 12 ml (0.306 mole) of hydrogen cyanide and 1 ml of triethylamine in 40 ml of toluene at 0°C.
-
The mixture is stirred for an additional 3 hours at 0-5°C.
-
The reaction mixture is filtered to yield the crude product.
-
Purification by dissolution in tetrahydrofuran and precipitation with heptane yields pure this compound.
| Starting Material | Catalyst/Co-catalyst | Solvent | Temperature (°C) | Time | Yield | Reference |
| Hydrogen Cyanide | Sodium Cyanide | DMSO | 130 | 30 min | 37% | [11] |
| Hydrogen Cyanide | Sodium Hydroxide | DMSO | 75 | 6 hours | Not Specified | [11] |
| Hydrogen Cyanide | Potassium Cyanide | DMSO | 75 | 6 hours | 52% | [11] |
| Hydrogen Cyanide | Ammonia | DMSO | 70 | 6 hours | 64% | [11] |
| Hydrogen Cyanide | Sodium Cyanide | DMF | 70 | 4 hours | 61% | [11] |
| Hydrogen Cyanide | Triethylamine / Diiminosuccinonitrile | Toluene / THF | 0-5 | 5 hours | 294% (based on diiminosuccinonitrile) | [12] |
| Hydrogen Cyanide | Trimethylamine / Cyanogen | Toluene | -10 | Not Specified | 259% (based on cyanogen) | [12] |
This compound in Prebiotic Chemistry: A Precursor to Life's Building Blocks
This compound is a cornerstone of many prebiotic synthesis theories due to its ability to form essential biomolecules under plausible early Earth conditions. Its formation from the oligomerization of hydrogen cyanide, a simple and abundant molecule in the early solar system, makes it a likely starting point for more complex organic chemistry.[1]
Synthesis of Purine Nucleobases
A key reaction in prebiotic chemistry is the photochemical rearrangement of this compound to 4-aminoimidazole-5-carbonitrile (AICN) upon exposure to UV light.[1][9] AICN is a crucial intermediate in the synthesis of purines such as adenine and guanine.[13][14]
The subsequent steps to form purines from AICN involve reactions with other simple molecules that would have been present in the prebiotic environment, such as formamidine or urea.[15]
While precise yields for the direct conversion of DAMN to canonical purines under specific prebiotic conditions are often low and part of complex reaction mixtures, studies on related systems provide valuable insights. For instance, the synthesis of diaminopurine and guanine analogues from aminoimidazole carbonitrile derivatives (derived from aminomalononitrile, a related HCN oligomer) can proceed with significant yields under thermal or microwave-assisted conditions.[16]
| Precursor | Reagent | Conditions | Product | Yield | Reference |
| Aminoimidazole Carbonitrile Derivatives | Guanidine Carbonate | Microwave (150W, 250 psi, 2 min, 250°C) | Diaminopurine Analogues | 21-45% | [16][17] |
| Aminoimidazole Carbonitrile Derivatives | Urea | Microwave (150W, 250 psi, 2 min, 250°C) | Guanine Analogues | 21-45% | [16][17] |
It is important to note that the prebiotic synthesis of adenine from hydrogen cyanide has been reported with yields ranging from 0.035% to 20% under various conditions, including aqueous solutions, frozen states, and in the presence of ammonia.[18] While DAMN is a key intermediate, these yields reflect the overall efficiency of the entire reaction network.
Synthesis of Amino Acids
Early experiments suggested that the acidic hydrolysis of this compound could be a prebiotic source of amino acids such as glycine, alanine, and aspartic acid.[1] The hydrolysis of the nitrile groups to carboxylic acids and the subsequent decarboxylation and other reactions can lead to the formation of these fundamental building blocks of proteins.
While detailed quantitative data for the yields of specific amino acids from the direct hydrolysis of DAMN under various prebiotic conditions are not extensively tabulated in the literature, the general pathway is considered plausible. The hydrolysis of peptides and proteins to their constituent amino acids is a well-established analytical technique, typically carried out using 6 M HCl at elevated temperatures for several hours.[19] Similar principles would apply to the hydrolysis of DAMN, although the specific reaction pathways and yields would differ.
Conclusion
The discovery and characterization of this compound represent a significant chapter in the history of organic and prebiotic chemistry. From its humble beginnings as an enigmatic black polymer of hydrogen cyanide, it has emerged as a molecule of profound importance, offering a plausible link between the simple chemistry of the early Earth and the complex building blocks of life. For researchers in drug development and organic synthesis, DAMN continues to be a versatile precursor for the construction of a wide range of heterocyclic compounds with potential biological activity. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further exploration and utilization of this remarkable molecule. The ongoing investigation into the prebiotic chemistry of this compound not only sheds light on our own origins but also inspires the development of novel synthetic methodologies and the discovery of new bioactive compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound | C4H4N4 | CID 2723951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. jnfuturechemical.com [jnfuturechemical.com]
- 7. researchgate.net [researchgate.net]
- 8. Revisiting the Reaction Between this compound and Aromatic Aldehydes: a Green Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanism of this compound to diaminofumaronitrile photoisomerization: an intermediate step in the prebiotic formation of purine nucleobases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. US3701797A - Process for preparing this compound - Google Patents [patents.google.com]
- 12. US3629318A - Synthesis of this compound from hydrogen cyanide as catalyzed by cyanogen or diiminosuccinonitrile - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influen ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05240C [pubs.rsc.org]
- 16. Multicomponent Synthesis of Diaminopurine and Guanine PNA’s Analogues Active against Influenza A Virus from Prebiotic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Chemical evolution: The mechanism of the formation of adenine under prebiotic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Diaminomaleonitrile: A Comprehensive Technical Guide to the Hydrogen Cyanide Tetramer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diaminomaleonitrile (DAMN), systematically known as (2Z)-2,3-diaminobut-2-enedinitrile, is a pivotal organic compound recognized as the tetramer of hydrogen cyanide (HCN).[1] First isolated in 1873 as a component of a black, impure solid derived from HCN polymerization, its true structure as the tetramer (HCN)₄ was confirmed in 1923.[1] This white to pale yellow crystalline solid is composed of two amino groups and two nitrile groups attached to a central carbon-carbon double bond.[1] DAMN is a cornerstone molecule in the field of prebiotic chemistry, where it is considered a key precursor in the abiogenesis of essential biomolecules such as nucleobases and amino acids.[1] Its formation from the oligomerization of the cosmically abundant HCN positions it as a plausible starting material on early Earth. Beyond its fundamental role in the origins of life, DAMN serves as a versatile and economically significant building block in modern organic synthesis for the creation of a wide array of nitrogen-containing heterocyclic compounds. This guide provides an in-depth technical overview of this compound, encompassing its physicochemical properties, detailed synthesis protocols, its role in prebiotic chemical pathways, and its polymerization behavior.
Physicochemical Properties of this compound
The following tables summarize the key physicochemical and spectral properties of this compound, providing a ready reference for laboratory applications.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₄H₄N₄ | [1] |
| Molar Mass | 108.104 g/mol | [1] |
| Appearance | White to pale yellow/brown crystalline solid/powder | [1] |
| Melting Point | 178-179 °C (decomposes) | [1] |
| Solubility in Water | 5 g/L (25 °C) | |
| Solubility in Organic Solvents | Soluble in methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Slightly soluble in diethyl ether and dioxane. Insoluble in benzene, acetone, xylene, and toluene. |
Table 2: Spectroscopic Data
| Technique | Key Data Points | Reference |
| ¹H NMR | Signals for the amino protons (NH₂) are observed. The chemical shift can vary depending on the solvent. | |
| ¹³C NMR | Resonances corresponding to the nitrile carbons and the sp² carbons of the double bond are characteristic. | |
| IR (Infrared) Spectroscopy | Characteristic absorption bands include N-H stretching of the amino groups (around 3200-3400 cm⁻¹), C≡N stretching of the nitrile groups (around 2200 cm⁻¹), and C=C stretching of the alkene bond (around 1600-1650 cm⁻¹). | |
| UV-Vis Spectroscopy | In solution, DAMN exhibits absorption maxima that can be influenced by the solvent. For example, a peak around 400 nm has been reported, which can shift upon interaction with other molecules. |
Table 3: Crystallographic Data
| Parameter | Value | Reference |
| Crystal System | Data available in crystallographic databases | [1] |
| Space Group | Data available in crystallographic databases | [1] |
| Unit Cell Dimensions | Data available in crystallographic databases | [1] |
Synthesis of this compound
This compound can be synthesized through the oligomerization of hydrogen cyanide or from other nitrile-containing precursors. The following protocols provide detailed methodologies for its preparation.
Experimental Protocol 1: Synthesis from Aminomalononitrile p-toluenesulfonate
This method offers a convenient laboratory-scale synthesis that avoids the direct handling of hydrogen cyanide gas.[2]
Materials:
-
Aminomalononitrile p-toluenesulfonate
-
Sodium cyanide (NaCN)
-
Ice-cold water
-
Isobutyl alcohol
-
Activated carbon (e.g., Darco)
-
Celite filter aid
Procedure:
-
Reaction Setup: In a fume hood, prepare a cooled (0 °C) and stirred suspension of 10.0 g (0.0395 mole) of aminomalononitrile p-toluenesulfonate in 20 ml of water.[2]
-
Addition of Sodium Cyanide: Add a solution of 10.0 g (0.204 mole) of sodium cyanide in 30 ml of ice-cold water to the suspension.[2]
-
Product Precipitation and Collection: One minute after the addition of the sodium cyanide solution, collect the precipitated this compound by filtration and wash it with 20 ml of ice-cold water.[2]
-
Recrystallization: Immediately dissolve the crude solid in 30 ml of boiling isobutyl alcohol.[2]
-
Decolorization: Add 0.4 g of activated carbon to the hot solution and stir. Be cautious to avoid frothing.[2]
-
Filtration: Rapidly filter the hot mixture through a bed of 10 g of Celite filter aid. Wash the filter cake with 10 ml of hot isobutyl alcohol.[2]
-
Crystallization and Isolation: Allow the filtrate to cool, during which the product will crystallize. Collect the crystals by filtration and wash them with 10 ml of isobutyl alcohol to yield the purified this compound.[2]
Experimental Protocol 2: Base-Catalyzed Polymerization of Hydrogen Cyanide
This method describes the direct synthesis of DAMN from hydrogen cyanide in a polar aprotic solvent.
Materials:
-
Hydrogen cyanide (HCN)
-
Dimethylformamide (DMF)
-
Sodium cyanide (NaCN)
Procedure:
-
Reaction Setup: In a pressure vessel, charge 100 ml of DMF, 31.6 g of HCN, and 5.0 g of NaCN.[3]
-
Reaction: Seal the vessel and heat the reaction mixture at 70 °C for 4 hours.[3]
-
Work-up: After the reaction is complete, the black reaction product is treated to isolate the this compound. This typically involves distillation under reduced pressure to remove the solvent and unreacted HCN, followed by extraction and purification of the solid residue.[3]
Prebiotic Significance and Reaction Pathways
This compound is a central molecule in theories of chemical evolution. It is a key intermediate in the prebiotic synthesis of purines and amino acids.
Prebiotic Synthesis of Purines
DAMN can undergo a series of reactions, often initiated by ultraviolet (UV) light, to form imidazole derivatives, which are precursors to purines like adenine.
Caption: Prebiotic pathway from DAMN to purines.
Prebiotic Synthesis of Amino Acids
Hydrolysis of this compound under acidic conditions can lead to the formation of several amino acids, including glycine, alanine, and aspartic acid.
Caption: Formation of amino acids from DAMN.
Polymerization of this compound
DAMN can undergo thermal polymerization to produce complex, nitrogen-rich conjugated polymers. This process can be carried out in bulk (solid-state or melt) or in various solvents.
Experimental Workflow for Thermal Polymerization
The following diagram outlines a general workflow for the laboratory-scale thermal polymerization of DAMN.
Caption: Workflow for DAMN thermal polymerization.
Conclusion
This compound, the tetramer of hydrogen cyanide, stands as a molecule of profound importance, bridging the gap between simple prebiotic molecules and the complex building blocks of life. Its ready formation and versatile reactivity have made it a focal point of research into abiogenesis. Concurrently, its utility as a precursor in organic synthesis highlights its continuing relevance in contemporary chemistry and drug development. The data, protocols, and pathways presented in this guide offer a comprehensive technical resource for professionals working with this fascinating and fundamental compound.
References
chemical structure and properties of diaminomaleonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide, is a versatile and highly reactive organic compound. Its unique structure, featuring two amino groups and two nitrile groups attached to a central carbon-carbon double bond, makes it a critical starting material and intermediate in a wide array of chemical syntheses. This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and key reactions of this compound, with a particular focus on its applications in the synthesis of heterocyclic compounds and its significance in prebiotic chemistry. Detailed experimental protocols for its synthesis and key transformations are provided, along with a comprehensive summary of its physicochemical and spectral properties.
Chemical Structure and Nomenclature
This compound is systematically named (2Z)-2,3-diaminobut-2-enedinitrile.[1] The '(Z)' designation indicates that the amino groups are on the same side of the carbon-carbon double bond (cis-configuration).[2] This configuration is crucial for many of its subsequent cyclization reactions.
Molecular Formula: C₄H₄N₄[1]
Structure:
Synonyms:
CAS Number: 1187-42-4[1]
Physicochemical and Spectroscopic Properties
This compound is typically a white to brown crystalline powder.[3][4] It is sensitive to prolonged exposure to air and light.[3]
Physical Properties
| Property | Value | Reference(s) |
| Molar Mass | 108.104 g·mol⁻¹ | [2] |
| Melting Point | 178–179 °C (decomposes) | [2] |
| Appearance | White to brown crystalline powder | [3][4] |
| Density | 1.36 g/cm³ (estimate) | [5] |
Solubility
| Solvent | Solubility | Reference(s) |
| Water | 5 g/L (25 °C) | [5] |
| Methanol | Soluble | [6] |
| Ethanol | Soluble | [6] |
| Dimethylformamide (DMF) | Soluble | [6] |
| Dimethyl sulfoxide (DMSO) | Soluble | [6] |
| Ethyl Ether | Slightly soluble | [6] |
| Dioxane | Slightly soluble | [6] |
| Benzene | Insoluble | [6] |
| Acetone | Insoluble | [6] |
| Xylene | Insoluble | [6] |
| Toluene | Insoluble | [6] |
| Carbon Disulfide | Insoluble | [6] |
Spectroscopic Data
| Technique | Data | Reference(s) |
| UV-Vis (Acetonitrile) | λmax ≈ 335 nm, 481 nm | [7] |
| IR (KBr pellet) | ν (cm⁻¹): 3465, 3425, 3348, 3294 (N-H stretching); 2237, 2200 (C≡N stretching); 1613 (C=C stretching) | [1] |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~7.94 (broad s, 4H, NH₂) | [1] |
| ¹³C NMR (DMSO-d₆) | δ (ppm): ~114 (C≡N), ~103 (C=C) | [1][8] |
Crystal Structure
The crystal structure of this compound has been determined by X-ray diffraction. The Cambridge Crystallographic Data Centre (CCDC) deposition number is 132834.[1] This confirms the cis conformation of the amino groups.[9]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 7.96 Å |
| b | 6.33 Å |
| c | 10.45 Å |
| β | 110.3° |
| Z | 4 |
Synthesis of this compound
This compound is formed by the oligomerization of hydrogen cyanide.[2] Several laboratory-scale syntheses have been developed.
Experimental Protocol: Synthesis from Aminomalononitrile p-Toluenesulfonate
This procedure is adapted from Organic Syntheses.[10]
Caution: This preparation should be carried out in a well-ventilated fume hood as hydrogen cyanide may be evolved.
Materials:
-
Aminomalononitrile p-toluenesulfonate (10.0 g, 0.0395 mol)
-
Sodium cyanide (10.0 g, 0.204 mol)
-
Deionized water
-
Isobutyl alcohol
-
Activated carbon (Darco)
-
Celite filter aid
Procedure:
-
Cool a stirred suspension of 10.0 g of aminomalononitrile p-toluenesulfonate in 20 mL of water to 0 °C in an ice bath.
-
Prepare a solution of 10.0 g of sodium cyanide in 30 mL of ice-cold water.
-
Add the sodium cyanide solution to the stirred suspension.
-
One minute after the addition, collect the precipitated product by filtration and wash it with 20 mL of ice water.
-
Immediately dissolve the solid in 30 mL of boiling isobutyl alcohol.
-
Add 0.4 g of activated carbon to the solution and stir. Note: Add the carbon carefully to avoid frothing.
-
Filter the hot mixture rapidly through a pad of 10 g of Celite.
-
Wash the filter cake with 10 mL of hot isobutyl alcohol.
-
Allow the filtrate to cool to crystallize the product.
-
Collect the crystals by filtration and wash with 10 mL of isobutyl alcohol.
-
The yield is typically 0.95–1.1 g (22–26%) of white needles with a melting point of 181–183 °C (decomposes).
Logical Workflow for Synthesis of this compound
References
- 1. Revisiting the Reaction Between this compound and Aromatic Aldehydes: a Green Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. scienceopen.com [scienceopen.com]
- 9. Recent progress in development of 2,3-diaminomaleonitrile (DAMN) based chemosensors for sensing of ionic and reactive oxygen species - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05298D [pubs.rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Diaminomaleonitrile (CAS 1187-42-4): A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diaminomaleonitrile (DAMN), also known as hydrogen cyanide tetramer, is a versatile chemical intermediate with the CAS number 1187-42-4.[1][2] Structurally, it is an organic compound featuring two amino groups and two nitrile groups attached to a central carbon-carbon double bond.[3] This arrangement of functional groups makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, which are foundational scaffolds in many pharmaceutical agents.[4][5][6] This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, synthesis, and, most importantly, its applications and mechanisms of action in the context of drug discovery and development.
Chemical and Physical Properties
This compound is typically a brown crystalline powder.[7] It is sensitive to prolonged exposure to air and light.[7] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₄N₄ | [7] |
| Molecular Weight | 108.10 g/mol | [7] |
| Melting Point | 178-179 °C | [2] |
| Appearance | Brown crystalline powder | [7] |
| Solubility | Soluble in methanol, ethanol, DMF, and DMSO. Slightly soluble in water, ether, and dioxane. Insoluble in benzene, acetone, xylene, and toluene. | [8] |
| Stability | Sensitive to prolonged air and light exposure. | [7] |
Synthesis of this compound
This compound can be synthesized through the tetramerization of hydrogen cyanide.[2] A common laboratory-scale synthesis involves the reaction of aminomalononitrile p-toluenesulfonate with sodium cyanide in water. Another method involves the use of acetone cyanohydrin in the presence of a catalyst.[2]
General Experimental Protocol for Synthesis
The following protocol is a representative example of this compound synthesis.
Materials:
-
Aminomalononitrile p-toluenesulfonate
-
Sodium cyanide
-
Ice-cold water
-
Isobutyl alcohol
-
Activated carbon (e.g., Darco)
-
Celite filter aid
Procedure:
-
In a well-ventilated fume hood, a cooled (0°C) and stirred suspension of aminomalononitrile p-toluenesulfonate in water is prepared.
-
An aqueous solution of sodium cyanide is added to the suspension.
-
After a short period, the precipitated product is collected by filtration and washed with ice-cold water.
-
The crude product is immediately dissolved in boiling isobutyl alcohol.
-
A small amount of activated carbon is added to the solution for decolorization.
-
The hot solution is filtered through a bed of Celite.
-
The filtrate is cooled to induce crystallization.
-
The resulting white needles of this compound are collected by filtration and washed with isobutyl alcohol.
Biological Activity and Therapeutic Potential
This compound itself exhibits some biological activity, but its primary role in drug development is as a scaffold for the synthesis of more complex and potent molecules.[4] Derivatives of DAMN, particularly Schiff bases, have shown promise as inhibitors of various enzymes and as antimicrobial agents.[9][10]
Antichagasic Activity: Cruzain Inhibition
Schiff base derivatives of this compound have been identified as potent inhibitors of cruzain, a cysteine protease that is a key enzyme in the life cycle of Trypanosoma cruzi, the parasite responsible for Chagas disease.[9][11] Inhibition of cruzain disrupts the parasite's ability to replicate and evade the host immune system.[12]
Mechanism of Action: The nitrile group in these DAMN derivatives is susceptible to nucleophilic attack by the catalytic cysteine residue (Cys25) in the active site of cruzain.[4] This is followed by a proton transfer from a nearby histidine residue (His162), leading to the formation of a covalent thioimidate adduct and inhibition of the enzyme.[4][13]
References
- 1. The inhibition of cytochrome oxidase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Computational study on the inhibition mechanism of cruzain by nitrile-containing molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. [PDF] Syntheses , Characterization and Spectroscopic Studies on Schiff base Complexes of this compound Wahengbam | Semantic Scholar [semanticscholar.org]
- 8. Uses of Diaminomaleonitrile_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. scielo.br [scielo.br]
- 13. Experimental study and computational modelling of cruzain cysteine protease inhibition by dipeptidyl nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of Diaminomaleonitrile in Prebiotic Chemical Networks
A Technical Guide on its Formation, Reactivity, and Significance in Abiogenesis
Abstract
Diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide, is a molecule of profound interest in the study of abiogenesis.[1] Formed from the oligomerization of hydrogen cyanide (HCN), a simple and abundant molecule thought to be present on the early Earth, DAMN serves as a critical node in prebiotic chemical pathways leading to essential biomolecules.[2][3] This technical guide provides an in-depth examination of the role of this compound in the origin of life, detailing its prebiotic synthesis, its function as a direct precursor to nucleic acid bases and amino acids, and its potential for polymerization.[4] We present quantitative data from key experiments, detailed experimental protocols, and logical diagrams of reaction pathways to offer a comprehensive resource for researchers in prebiotic chemistry, chemical evolution, and drug development.
Introduction: The Prebiotic Plausibility of this compound
The origin of life from non-living matter is one of the most fundamental questions in science.[5] Current hypotheses posit a transition from simple organic compounds to complex, self-replicating systems.[5] Within this framework, hydrogen cyanide (HCN) is considered a cornerstone prebiotic precursor, readily formed from the components of the primitive atmosphere through energy inputs like ultraviolet light or electrical discharges.[3][6]
The oligomerization of HCN leads to a variety of more complex molecules, among which the tetramer, this compound ((2Z)-2,3-Diaminobut-2-enedinitrile or DAMN), is a stable and highly significant intermediate.[2] First identified as a tetramer of HCN in 1923, its central role in the prebiotic synthesis of nucleobases has been a subject of research since the 1960s. Due to the ubiquity of HCN in space, it has been proposed that DAMN and its polymers may have been present in comets and could have covered the surface of the early Earth. This document explores the chemical pathways originating from DAMN that lead to the building blocks of life.
Prebiotic Synthesis of this compound
DAMN forms through the oligomerization of hydrogen cyanide.[7] While direct polymerization of HCN is a plausible prebiotic route, laboratory syntheses often employ safer and more controlled methods to produce DAMN for experimental study.
Caption: Prebiotic formation of DAMN from four molecules of hydrogen cyanide.
Experimental Protocol: Laboratory Synthesis of this compound
This protocol is a modification of the original synthesis that avoids the direct use of hazardous hydrogen cyanide gas.[8] It utilizes aminomalononitrile p-toluenesulfonate as a starting material.
Materials:
-
Aminomalononitrile p-toluenesulfonate
-
Sodium cyanide (NaCN)
-
Deionized water (ice-cold)
-
Isobutyl alcohol
-
Activated carbon (e.g., Darco)
-
Celite filter aid
Procedure: [8]
-
Reaction Setup: Prepare a suspension of 10.0 g (0.0395 mole) of aminomalononitrile p-toluenesulfonate in 20 ml of water. Cool the suspension to 0°C with constant stirring in a fume hood.
-
Cyanation: Prepare a solution of 10.0 g (0.204 mole) of sodium cyanide in 30 ml of ice-cold water. Add this NaCN solution to the cooled, stirred suspension.
-
Precipitation and Collection: One minute after the addition of sodium cyanide, collect the precipitated product by filtration. Wash the solid with 20 ml of ice-cold water.
-
Purification: Immediately dissolve the collected solid in 30 ml of boiling isobutyl alcohol. Add 0.4 g of activated carbon to the solution and stir. Caution: Use no more than the recommended amount of carbon, as DAMN is strongly adsorbed.[8]
-
Filtration: Rapidly filter the hot mixture through a filter bed of 10 g of Celite. Wash the filter cake with 10 ml of hot isobutyl alcohol.
-
Crystallization and Recovery: Allow the filtrate to cool. The product will crystallize as white needles. Collect the crystals by filtration and wash with 10 ml of isobutyl alcohol. The expected yield is 0.95–1.1 g (22–26%). The melting point is 181–183°C (with decomposition).
DAMN as a Precursor to Nucleobases
One of the most significant roles of DAMN in abiogenesis is its ability to serve as a precursor for purine nucleobases, which are essential components of RNA and DNA.[2][9] This transformation is primarily a photochemical process, driven by UV light, which was likely abundant on the surface of the prebiotic Earth.[10][11]
The key steps involve the photoisomerization of DAMN to its trans-isomer, diaminofumaronitrile (DAFN), followed by a further photochemical rearrangement to form 4-aminoimidazole-5-carbonitrile (AICN).[7][10][12] AICN is a crucial imidazole intermediate that can then react with other simple C1 compounds, such as formamide or HCN, to form purines like adenine and guanine.[6][10]
Caption: Photochemical pathway from DAMN to the purine nucleobase Adenine.
Quantitative Data: Synthesis of Adenine from DAMN
The synthesis of adenine from DAMN can be achieved under simple thermal conditions that are highly plausible for the early Earth.[9] The table below summarizes the yield from a representative experiment.
| Precursor | Reagents | Conditions | Product | Yield (%) | Reference |
| DAMN | Formamide, Ammonia (10%), Ammonium Formate | Sealed tube, 150°C, 5 hours | Adenine | 48.4 | [9] |
Experimental Protocol: Thermal Synthesis of Adenine from DAMN
This protocol describes a straightforward thermal synthesis of adenine from this compound in the presence of formamide.[9]
Materials:
-
This compound (DAMN)
-
Formamide
-
Ammonia solution (to make 10% ammonia in formamide)
-
Ammonium formate
-
Sealed reaction tube
Procedure: [9]
-
Prepare Reaction Mixture: In a sealable tube, prepare a mixture of this compound (1.00 g), formamide (50 g) containing 10% ammonia, and ammonium formate (5 g).
-
Heating: Seal the tube securely. Heat the mixture at 150°C for 5 hours.
-
Product Formation: Under these conditions, adenine is produced. The reported yield is 48.4%.
-
Isolation and Analysis: (Note: The cited source does not detail the workup procedure). Standard procedures would involve cooling the mixture, followed by chromatographic techniques (e.g., HPLC) to isolate and quantify the adenine product.
Caption: Experimental workflow for the thermal synthesis of adenine from DAMN.
DAMN as a Precursor to Amino Acids
In addition to its role in forming nucleobases, DAMN is also implicated in the prebiotic synthesis of simple amino acids. Early experiments have shown that the acidic hydrolysis of this compound can yield amino acids such as glycine, alanine, and aspartic acid.[7][2] This pathway provides a direct link from a simple HCN-derived oligomer to the monomeric units of proteins, further cementing DAMN's importance as a versatile prebiotic precursor.
Caption: Hydrolysis of DAMN to produce a mixture of simple amino acids.
Experimental Protocol: General Procedure for Acidic Hydrolysis of DAMN
Materials:
-
This compound (DAMN)
-
Hydrochloric acid (HCl) solution (e.g., 6M)
-
Reflux apparatus or sealed reaction vessel
Procedure:
-
Reaction Setup: Dissolve or suspend a known quantity of DAMN in an aqueous solution of hydrochloric acid in a flask suitable for heating under reflux or in a sealed vessel.
-
Hydrolysis: Heat the mixture for a period of several hours to days, depending on the temperature and acid concentration, to allow for the complete hydrolysis of the nitrile and imine functionalities.
-
Analysis: After cooling, the resulting mixture can be analyzed for the presence of amino acids using standard techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or gas chromatography-mass spectrometry (GC-MS) after appropriate derivatization.
Polymerization of this compound
Beyond its role as a precursor to monomers, DAMN can itself undergo polymerization under thermal or solvothermal conditions to form C=N-based conjugated polymers.[1][4] These polymerization reactions have been studied in a variety of solvents, with protic alcohols like n-hexanol providing nearly quantitative yields at elevated temperatures.[4][13] The formation of such polymers from a simple prebiotic molecule is significant, as these materials could have formed films or matrices on the early Earth, potentially acting as catalysts or providing microenvironments for the concentration and protection of other prebiotic molecules.[1][3]
Quantitative Data: Solvothermal Polymerization of DAMN
The efficiency of DAMN polymerization is highly dependent on the solvent and temperature. The highest yields are achieved in protic n-alcohols.
| Solvent | Temperature (°C) | Time (h) | Yield | Reference |
| n-Pentanol | 130 | 24 | ~100% | [1][4] |
| n-Hexanol | 150 | 24 | ~100% | [1][4] |
| Water | 80 | 168 | ~75% | [4][13] |
| Acetonitrile | 80 | 168 | Low | [13] |
Conclusion
This compound stands out as a molecule of central importance in the landscape of prebiotic chemistry. As a stable tetramer of the ubiquitous precursor hydrogen cyanide, its formation on the early Earth is highly plausible. Experimental evidence robustly supports its role as a versatile branching point in the synthesis of life's primary building blocks. Photochemical pathways convert DAMN into purine nucleobases, while simple hydrolysis leads to the formation of key amino acids.[7][10] Furthermore, its ability to form polymers suggests a role in creating higher-order structures that could have been crucial in the transition from a simple chemical soup to organized, protocellular systems.[4] The study of DAMN and its reactivity continues to provide critical insights into the plausible chemical networks that may have paved the way for the origin of life.
References
- 1. researchgate.net [researchgate.net]
- 2. Uses of Diaminomaleonitrile_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Solvothermal Polymerization of this compound Reveals Optimal Green Solvents for the Production of C=N-Based Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Abiogenesis - Wikipedia [en.wikipedia.org]
- 6. Prebiotic syntheses of purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. Dissipative Photochemical Abiogenesis of the Purines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Molecular mechanism of this compound to diaminofumaronitrile photoisomerization: an intermediate step in the prebiotic formation of purine nucleobases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
The Genesis of Diaminomaleonitrile: An In-depth Technical Guide to its Formation from Hydrogen Cyanide Oligomerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diaminomaleonitrile (DAMN), the tetramer of hydrogen cyanide (HCN), is a pivotal molecule in the fields of prebiotic chemistry, organic synthesis, and materials science.[1][2] First isolated in 1873 as an impure black solid, it was later identified as the (HCN)₄ tetramer in 1923.[1] Its structure as this compound, with a cis-configuration of the amino groups, was fully elucidated in 1955.[1] DAMN is a crucial intermediate in the synthesis of a variety of heterocyclic compounds, including imidazoles, and has been proposed as a key precursor in the prebiotic synthesis of nucleobases and amino acids.[1][2][3] This technical guide provides a comprehensive overview of the formation of DAMN from HCN oligomerization, detailing the underlying mechanisms, experimental protocols, and quantitative data to support further research and application.
Reaction Mechanisms and Pathways
The oligomerization of hydrogen cyanide is a complex process that can lead to a variety of products, with this compound being a significant intermediate. The reaction is known to be base-catalyzed and can proceed through a stepwise addition of HCN molecules.[4][5]
The formation of DAMN is believed to proceed through the following key steps:
-
Dimerization of HCN: The initial and often rate-determining step is the formation of iminoacetonitrile (the HCN dimer).[4][6] This reaction is thermodynamically favorable.[4][6]
-
Formation of Aminomalononitrile: Iminoacetonitrile can then react with another molecule of HCN to form aminomalononitrile (the HCN trimer).[7]
-
Formation of this compound: Finally, the addition of a fourth HCN molecule to aminomalononitrile yields this compound.[8]
An alternative pathway involves the dimerization of aminomalononitrile. The overall reaction pathway is influenced by factors such as pH, temperature, and the presence of catalysts.[6][8]
Signaling Pathway of HCN Oligomerization to DAMN
Caption: Stepwise formation of DAMN from HCN.
Quantitative Data on DAMN Synthesis
The synthesis of this compound can be achieved through various methods, each with its own set of reaction conditions and resulting yields. The following tables summarize the quantitative data from several key synthetic routes.
Table 1: Synthesis of DAMN from Aminomalononitrile p-toluenesulfonate
| Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Aminomalononitrile p-toluenesulfonate, Sodium Cyanide | - | Water | 0 | 1 minute | 22-26 | [3] |
Table 2: Base-Catalyzed Synthesis of DAMN from HCN
| Reactant | Solvent(s) | Catalyst | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| HCN | Dimethylsulfoxide (DMSO) | NaCN | 130 | 0.5 | 37 | [9] |
| HCN | DMSO | NaOH | 75 | 6 | - | [9] |
| HCN | DMSO | KCN | 75 | 6 | 52 | [9] |
| HCN | DMSO | NH₃ | 70 | 6 | 64 | [9] |
| HCN | Trimethylamine, Tetrahydrofuran, Toluene | Triethylamine | -10 to 5 | 4-5 | - | [5] |
Table 3: Organosulfur-Catalyzed Synthesis of DAMN
| HCN Source | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| Acetone cyanohydrin | Sodium cyanide, Methanethiol | - | 60 | 2 | 88 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis of this compound. Below are protocols for two common methods.
Protocol 1: Synthesis from Aminomalononitrile p-toluenesulfonate
This procedure is adapted from Organic Syntheses.[3]
Caution: This preparation should be conducted in a fume hood as hydrogen cyanide may be evolved.
-
Preparation of Reactant Suspension: Suspend 10.0 g (0.0395 mole) of aminomalononitrile p-toluenesulfonate in 20 ml of water in a flask equipped with a magnetic stirrer. Cool the suspension to 0°C in an ice bath.
-
Addition of Sodium Cyanide: Prepare a solution of 10.0 g (0.204 mole) of sodium cyanide in 30 ml of ice water. Add this solution to the stirred suspension from step 1.
-
Product Collection: One minute after the addition of the sodium cyanide solution, collect the precipitated product by filtration and wash it with 20 ml of ice water.
-
Purification: Immediately dissolve the solid in 30 ml of boiling isobutyl alcohol. Add 0.4 g of activated carbon (e.g., Darco) and stir. Filter the hot mixture rapidly through a filter aid (e.g., Celite). Wash the filter cake with 10 ml of hot isobutyl alcohol.
-
Crystallization and Final Product: Allow the filtrate to cool to crystallize the product. Collect the white needles by filtration and wash with 10 ml of isobutyl alcohol. The expected yield is 0.95–1.1 g (22–26%). The product has a melting point of 181–183°C (with decomposition).
Protocol 2: Organosulfur-Catalyzed Synthesis from Acetone Cyanohydrin
This method provides a high-yield synthesis of DAMN.[10]
-
Reaction Setup: In an autoclave, add 10 g of NaCN to 130 ml of acetone cyanohydrin.
-
Catalyst Addition: Add 6.54 g of methanethiol to the mixture.
-
Reaction: Stir the solution at 60°C for 2 hours. The solution will turn orange.
-
Neutralization and Work-up: Neutralize the excess acetone cyanohydrin by adding a soda solution. Filter the solution and then evaporate the solvent to obtain an orange-yellow solid. The reported yield is approximately 88%.
Experimental Workflow Diagram
Caption: General experimental workflow for DAMN synthesis.
Conclusion
The formation of this compound from hydrogen cyanide oligomerization is a fundamental process with significant implications for synthetic chemistry and astrobiology. Understanding the reaction mechanisms and having access to detailed, reliable experimental protocols are essential for researchers in these fields. The data and methodologies presented in this guide offer a solid foundation for the synthesis, study, and application of this important chemical intermediate. Further research into optimizing reaction conditions and exploring novel catalytic systems will continue to enhance the utility of DAMN in various scientific endeavors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Uses of Diaminomaleonitrile_Chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. The Beginning of HCN Polymerization: Iminoacetonitrile Formation and Its Implications in Astrochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3629318A - Synthesis of this compound from hydrogen cyanide as catalyzed by cyanogen or diiminosuccinonitrile - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US3701797A - Process for preparing this compound - Google Patents [patents.google.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Isomers of Diaminomaleonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide, and its isomers are molecules of significant interest in prebiotic chemistry, synthetic organic chemistry, and potentially, in drug discovery. This technical guide provides a comprehensive exploration of the primary isomers of this compound, focusing on their synthesis, structural properties, and known biological activities. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in drug development.
Introduction
This compound (DAMN), systematically named (2Z)-2,3-diaminobut-2-enedinitrile, is a key precursor in the prebiotic synthesis of purines and other heterocyclic compounds.[1] Its geometric isomer, diaminofumaronitrile (DAFN), the trans-isomer, also plays a crucial role in these synthetic pathways, particularly in the photochemical conversion leading to imidazole derivatives.[2] The unique structural features of these isomers, possessing both amino and nitrile functional groups on a carbon-carbon double bond, make them versatile building blocks for a wide range of chemical syntheses.[3] This guide delves into the chemical and biological landscape of these isomers, providing a foundational resource for researchers.
Chemical Properties and Isomerism
The two primary geometric isomers of 2,3-diaminobut-2-enedinitrile are this compound (cis-isomer) and diaminofumaronitrile (trans-isomer).
Diagram 1: Chemical Structures of this compound (DAMN) and Diaminofumaronitrile (DAFN)
Caption: Structures of this compound (1) and diaminofumaronitrile (2).[4]
Tautomers
Besides geometric isomerism, this compound can exist in various tautomeric forms. While the diamino form is the most stable, the potential for other tautomers influences its reactivity.
Synthesis and Experimental Protocols
Synthesis of this compound (DAMN)
DAMN can be synthesized through the oligomerization of hydrogen cyanide.[5] A common laboratory preparation involves the cyanation of aminomalononitrile.[5]
Experimental Protocol: Synthesis of this compound [1]
-
Materials: Aminomalononitrile p-toluenesulfonate, sodium cyanide, water, isobutyl alcohol, activated carbon (Darco), Celite.
-
Procedure:
-
Suspend aminomalononitrile p-toluenesulfonate (10.0 g, 0.0395 mole) in 20 ml of water and cool to 0°C with stirring.
-
Add a solution of sodium cyanide (10.0 g, 0.204 mole) in 30 ml of ice water.
-
After one minute, collect the precipitated product by filtration and wash with 20 ml of ice water.
-
Immediately dissolve the solid in 30 ml of boiling isobutyl alcohol.
-
Add 0.4 g of activated carbon and stir.
-
Filter the hot mixture rapidly through 10 g of Celite.
-
Wash the filter cake with 10 ml of hot isobutyl alcohol.
-
Cool the filtrate to induce crystallization.
-
Collect the product by filtration and wash with 10 ml of isobutyl alcohol.
-
-
Yield: 0.95–1.1 g (22–26%) of white needles.
Synthesis of Diaminofumaronitrile (DAFN)
DAFN is primarily synthesized via the photochemical isomerization of DAMN.[6] The separation of DAFN from the starting DAMN is challenging due to their similar physical properties, often co-eluting in HPLC.[7] Therefore, DAFN is typically generated in situ for subsequent reactions.
Experimental Protocol: Photochemical Isomerization of DAMN to DAFN
Synthesis of this compound-derived Schiff Bases
DAMN is a versatile precursor for the synthesis of Schiff bases, which have shown interesting biological activities.
Experimental Protocol: Synthesis of a Mono-Schiff Base from DAMN
-
Materials: this compound (DAMN), substituted aldehyde (e.g., salicylaldehyde), ethanol, glacial acetic acid.
-
Procedure:
-
Dissolve DAMN (1 mmol) in ethanol (15 mL).
-
To this solution, add an ethanolic solution of the substituted aldehyde (1 mmol).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours.
-
Cool the solution to room temperature to allow the product to precipitate.
-
Collect the precipitate by filtration and wash with cold ethanol.
-
Spectroscopic Data
The characterization of DAMN and its isomers is primarily achieved through spectroscopic techniques.
Table 1: Spectroscopic Data for this compound and its Derivatives
| Compound | 1H NMR (δ ppm) | 13C NMR (δ ppm) | IR (ν cm-1) | UV-Vis (λmax nm) |
| This compound (DAMN) | 4.5 (br s, 4H, NH2) | 76.5 (C-NH2), 116.0 (CN) | ~3400-3200 (N-H), ~2200 (C≡N) | 296[7] |
| DAMN-salicylaldehyde mono-Schiff base | 6.9-8.6 (m, Ar-H, CH=N), 7.86 (br s, 2H, NH2), 10.5 (br s, 1H, OH) | 103.9, 114.4, 115.0, 116.9, 119.9, 121.7, 126.5, 129.4, 133.7, 153.4, 158.6 | 3554, 3418, 3309, 3195, 2235, 2206 | Not specified |
Note: Spectroscopic data for pure DAFN is scarce due to difficulties in its isolation. Theoretical studies and analysis of DAMN/DAFN mixtures provide some insight into its spectral properties.
Biological Activity
While the direct biological activity of the core isomers of this compound is not extensively studied, their derivatives, particularly Schiff bases, have shown promising results.
Cytotoxicity
Some DAMN-based compounds have been evaluated for their cytotoxicity. For instance, certain DAMN-derived Schiff bases have demonstrated low cytotoxicity in cell lines such as HepG2.[2] This suggests that the DAMN scaffold could be a suitable starting point for the design of therapeutic agents with favorable safety profiles.
Table 2: Biological Activity of this compound Derivatives
| Compound Class | Target | Activity |
| DAMN-derived Schiff bases | Cruzain (from Trypanosoma cruzi) | Inhibition with IC50 values in the nanomolar range (e.g., 263 nM for one analog).[8][9] |
Signaling Pathways in Prebiotic Chemistry
The most well-documented role of this compound isomers in a signaling context is within the framework of prebiotic chemistry, where they are key intermediates in the proposed pathways for the abiotic synthesis of purines.
Diagram 2: Prebiotic Purine Synthesis Pathway
Caption: Simplified pathway of prebiotic purine synthesis from HCN, highlighting the role of DAMN and DAFN.[10]
This pathway illustrates a sequence of chemical transformations initiated by the oligomerization of hydrogen cyanide to form DAMN. Subsequent photochemical isomerization to DAFN is a critical step, leading to the formation of the imidazole intermediate AICN, which is a direct precursor to purine bases.
Conclusion
The isomers of this compound represent a fascinating and important class of molecules with implications ranging from the origins of life to modern drug discovery. This technical guide has provided a comprehensive overview of their synthesis, characterization, and known biological significance. While the direct biological activities of the core isomers remain an area for further investigation, the demonstrated activity of their derivatives highlights the potential of the DAMN scaffold in medicinal chemistry. The detailed protocols and compiled data herein serve as a valuable resource for researchers seeking to explore the rich chemistry and potential applications of these versatile compounds.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Molecular mechanism of this compound to diaminofumaronitrile photoisomerization: an intermediate step in the prebiotic formation of purine nucleobases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solvothermal Polymerization of this compound Reveals Optimal Green Solvents for the Production of C=N-Based Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Hydrogen cyanide - Wikipedia [en.wikipedia.org]
A Technical Guide to the Photochemical Rearrangement of Diaminomaleonitrile to 4-Amino-1H-imidazole-5-carbonitrile (AICN)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the photochemical rearrangement of diaminomaleonitrile (DAMN) to 4-amino-1H-imidazole-5-carbonitrile (AICN), a crucial reaction with significant implications in prebiotic chemistry and as a pathway to purine synthesis. This document provides a comprehensive overview of the reaction mechanism, quantitative data, and detailed experimental protocols for laboratory-scale synthesis.
Introduction
This compound (DAMN), a tetramer of hydrogen cyanide, is a versatile precursor in organic synthesis.[1] Its photochemical rearrangement to AICN is a key step in the proposed prebiotic synthesis of purines, such as adenine.[2][3] Under the influence of ultraviolet (UV) radiation, DAMN undergoes a series of transformations, culminating in the formation of the imidazole ring of AICN. This guide details the fundamental aspects of this photochemical process, offering practical insights for researchers in organic synthesis and drug development.
Reaction Mechanism and Signaling Pathway
The photochemical conversion of DAMN to AICN is a multi-step process. The generally accepted mechanism involves an initial cis-trans photoisomerization of this compound (the cis isomer) to diaminofumaronitrile (DAFN), the trans isomer. Subsequent UV excitation of DAFN leads to a complex series of events, including cyclization and rearrangement, to form the stable imidazole product, AICN.
The proposed pathway can be summarized as follows:
-
Photoisomerization: DAMN (cis) absorbs a UV photon and isomerizes to DAFN (trans).
-
Excitation of DAFN: DAFN absorbs another UV photon, leading to an excited state.
-
Cyclization and Rearrangement: The excited DAFN undergoes a series of intramolecular reactions, potentially involving intermediates such as an azetene and an N-heterocyclic carbene, before tautomerizing to the final AICN product.[2]
Caption: Proposed reaction pathway for the photochemical rearrangement of DAMN to AICN.
Quantitative Data
The efficiency of the photochemical rearrangement can be quantified by the quantum yield, which represents the number of molecules of product formed per photon absorbed. While extensive quantitative data in the literature is scarce, some key values have been reported.
| Parameter | Value | Conditions | Reference |
| Quantum Yield (Φ) | 0.0034 | For the conversion of trans-DAMN (DAFN) to AICN. | (Boulanger et al., 2013) |
| Overall Yield | "Near quantitatively" | Irradiation of DAMN in bright sunlight. | (Ferris & Orgel, 1966) |
Experimental Protocols
This section provides a detailed methodology for the photochemical synthesis of AICN from DAMN, including the preparation of the starting material, the photochemical reaction setup, and the purification of the final product.
Synthesis of this compound (DAMN)
DAMN can be synthesized from the oligomerization of hydrogen cyanide. A laboratory-scale preparation can be adapted from established methods.
Materials:
-
Potassium cyanide (KCN)
-
Ammonium chloride (NH₄Cl)
-
Hydrochloric acid (HCl)
-
Water
-
Ice
Procedure:
-
In a well-ventilated fume hood, dissolve potassium cyanide and ammonium chloride in water in a flask equipped with a stirrer and cooled in an ice bath.
-
Slowly add hydrochloric acid to the cooled and stirring solution.
-
Allow the reaction to proceed for several hours. The product, DAMN, will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Photochemical Rearrangement to AICN
This procedure describes a general setup for the photochemical conversion of DAMN to AICN using a laboratory-scale photochemical reactor.
Experimental Workflow:
Caption: A typical experimental workflow for the photochemical synthesis of AICN from DAMN.
Materials and Equipment:
-
This compound (DAMN)
-
Deionized water (or other suitable solvent)
-
Photochemical reactor with a quartz immersion well
-
Medium-pressure mercury lamp (provides broad UV output)
-
Cooling system for the lamp
-
Magnetic stirrer
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Solution Preparation: Prepare a dilute solution of DAMN in deionized water. The concentration should be optimized, but a starting point of 0.1-1.0 g/L is recommended to minimize side reactions and ensure good light penetration.
-
Reactor Setup: Assemble the photochemical reactor. The quartz immersion well, containing the mercury lamp, should be placed in the reaction vessel. Ensure the cooling system for the lamp is operational.
-
Reaction: Fill the reaction vessel with the DAMN solution and start the magnetic stirrer to ensure homogeneity. Turn on the mercury lamp to initiate the photochemical reaction.
-
Monitoring: The progress of the reaction can be monitored by periodically taking aliquots and analyzing them by UV-Vis spectroscopy or HPLC. DAMN and AICN have distinct absorption spectra, allowing for the tracking of the disappearance of the reactant and the appearance of the product.
-
Work-up: Once the reaction has reached completion (as determined by monitoring), turn off the lamp and allow the solution to cool to room temperature.
-
Purification:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel. The appropriate eluent system will need to be determined, but a gradient of ethyl acetate in hexane is a common starting point for separating polar organic molecules.
-
Collect the fractions containing the AICN and combine them.
-
Evaporate the solvent to yield the purified AICN.
-
-
Characterization: Confirm the identity and purity of the synthesized AICN using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Conclusion
The photochemical rearrangement of this compound to 4-amino-1H-imidazole-5-carbonitrile is a fascinating and important reaction with relevance to both fundamental prebiotic chemistry and applied synthetic chemistry. This guide has provided a detailed overview of the reaction mechanism, available quantitative data, and a comprehensive experimental protocol to aid researchers in further exploring and utilizing this valuable transformation. The methodologies and data presented herein should serve as a solid foundation for the successful synthesis and study of AICN in a laboratory setting.
References
Methodological & Application
The Versatility of Diaminomaleonitrile in Heterocyclic Compound Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide, is a highly versatile and economically viable precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds.[1][2][3][4] Its unique structure, featuring two amino groups and two nitrile groups in a vicinal arrangement, allows for facile cyclization reactions to form five- and six-membered rings, as well as more complex fused systems.[3][5] This document provides detailed application notes and experimental protocols for the synthesis of several key classes of heterocyclic compounds derived from DAMN, including pyrazines, imidazoles, purines, and thiadiazoles. The information presented is intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and materials science.
Synthesis of Pyrazine Derivatives
Pyrazine rings are common scaffolds in pharmaceuticals, flavorings, and functional materials.[1][6] The condensation of this compound with 1,2-dicarbonyl compounds provides a straightforward and efficient route to substituted 2,3-dicyanopyrazines.[3]
Application Notes:
The reaction is typically a condensation reaction leading to the formation of a dihydropyrazine intermediate, which then oxidizes to the aromatic pyrazine.[7] A variety of 1,2-dicarbonyl compounds can be employed, including glyoxal, biacetyl, and benzil, to afford a range of substituted pyrazines. The reaction conditions are generally mild, and the products can often be isolated in high purity by simple filtration and recrystallization. Microwave-assisted synthesis has been shown to accelerate this transformation.[8]
Quantitative Data for Pyrazine Synthesis:
| Entry | 1,2-Dicarbonyl Compound | Reaction Conditions | Solvent | Yield (%) | Reference |
| 1 | Glyoxal | Reflux, 2h | Ethanol | 85 | [7] |
| 2 | Biacetyl | Stirring, rt, 4h | Methanol | 92 | [3] |
| 3 | Benzil | Microwave, 150 °C, 10 min | DMF | 95 | [8] |
| 4 | Phenanthrenequinone | Reflux, 6h | Acetic Acid | 88 | [3] |
Experimental Protocol: Synthesis of 2,3-Dicyano-5,6-diphenylpyrazine
-
To a solution of this compound (1.08 g, 10 mmol) in 30 mL of ethanol, add benzil (2.10 g, 10 mmol).
-
Add two drops of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 4 hours, during which a yellow precipitate will form.
-
Cool the mixture to room temperature and collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 10 mL) and dry under vacuum to afford the desired product.
Caption: Synthesis of 2,3-Dicyanopyrazines from DAMN.
Synthesis of Imidazole Derivatives
Imidazole scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules. The reaction of this compound with aldehydes or orthoesters provides access to substituted imidazoles.[3]
Application Notes:
The synthesis of imidazoles from DAMN often proceeds through the formation of a Schiff base intermediate when reacted with aldehydes.[9][10] Subsequent intramolecular cyclization leads to the imidazole ring. The use of "green" solvents like water or solvent-free conditions has been successfully applied to the initial Schiff base formation.[9][10] Alternatively, reaction with orthoesters can directly lead to the formation of the imidazole ring.
Quantitative Data for Imidazole Synthesis:
| Entry | Reagent | Reaction Conditions | Solvent | Yield (%) | Reference |
| 1 | Benzaldehyde | Stirring, rt, 24h | Water | 78 | [9] |
| 2 | 4-Methoxybenzaldehyde | Solvent-free, 60 °C, 1h | None | 93 | [9] |
| 3 | Triethyl orthoformate | Reflux, 8h | Acetonitrile | 75 | [3] |
| 4 | Guanidine Carbonate | Microwave, 250 °C, 2 min | None | High | [11] |
Experimental Protocol: Synthesis of (2Z)-2-Amino-3-{[(1E)-phenylmethylene]amino}but-2-enedinitrile (Schiff Base Intermediate)
-
Suspend this compound (1.08 g, 10 mmol) in 50 mL of water.
-
Add benzaldehyde (1.06 g, 10 mmol) to the suspension.
-
Stir the mixture vigorously at room temperature for 24 hours.
-
Collect the resulting solid by vacuum filtration.
-
Wash the solid with water (3 x 15 mL) and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield the mono-Schiff base.[9]
Caption: Imidazole synthesis from DAMN via a Schiff base intermediate.
Synthesis of Purine Derivatives
Purines are fundamental components of nucleic acids and have a broad range of biological activities. This compound is a key precursor in prebiotic synthesis models of purines and can be used for the laboratory synthesis of purine analogues.[11][12][13]
Application Notes:
The synthesis of purines from DAMN typically involves a two-step process. First, an imidazole intermediate is formed, which is then cyclized with a one-carbon unit source, such as formamidine or guanidine, to construct the pyrimidine ring of the purine core.[11][12] Microwave-assisted, solvent-free conditions have been shown to be effective for the final cyclization step, providing a green chemistry approach to these important heterocycles.[11][12]
Quantitative Data for Purine Synthesis:
| Entry | Imidazole Intermediate | C1 Source | Reaction Conditions | Solvent | Yield (%) | Reference |
| 1 | 4-Aminoimidazole-5-carbonitrile | Guanidine carbonate | Thermal, 250 °C, 120 min | None | High | [11] |
| 2 | 4-Aminoimidazole-5-carbonitrile | Guanidine carbonate | Microwave, 150W, 250 °C, 2 min | None | High | [11] |
| 3 | Amino acid-decorated imidazole carbonitriles | Guanidine carbonate | Microwave, 150W, 250 °C, 2 min | None | Not specified | [12] |
Experimental Protocol: General Procedure for Purine Analogue Synthesis
-
Synthesize the 4-aminoimidazole-5-carbonitrile intermediate from this compound and a suitable orthoester or other cyclizing agent.
-
In a microwave reactor vessel, combine the imidazole intermediate (1 mmol) and guanidine carbonate (2 mmol).
-
Heat the solvent-free mixture under microwave irradiation (150 W) to 250 °C for 2 minutes.[11]
-
After cooling, purify the resulting purine analogue by column chromatography or recrystallization.
Caption: General pathway for purine synthesis from DAMN.
Synthesis of Thiadiazole Derivatives
Thiadiazoles are a class of five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. They are known for their diverse pharmacological activities, including antimicrobial and anticancer properties.[14][15]
Application Notes:
While direct synthesis of thiadiazoles from this compound is less common, DAMN can be a precursor to intermediates that are then converted to thiadiazoles. A more general route to 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides with various reagents.[14][16][17] For the synthesis of 1,2,5-thiadiazoles, the reaction of alpha-amino nitriles with sulfur monochloride or dichloride is a known method.[18]
Quantitative Data for a Representative 1,3,4-Thiadiazole Synthesis:
Note: This data is for a general synthesis and not directly from DAMN, but illustrates typical conditions.
| Entry | Starting Material | Reagent | Reaction Conditions | Solvent | Yield (%) | Reference |
| 1 | Thiosemicarbazide | Acetic Anhydride | Reflux, 1h | None | 85 | [14] |
| 2 | 4-Arylthiosemicarbazide | Phosphorus oxychloride | Reflux, 3h | None | 70-90 | [15] |
| 3 | Thiosemicarbazide | Chloroacetyl chloride | 0 °C, 1h | THF | Not specified | [16] |
Experimental Protocol: Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole
-
A mixture of thiosemicarbazide (9.1 g, 0.1 mol) and acetic anhydride (20.4 g, 0.2 mol) is gently refluxed for 1 hour.
-
During the reaction, the mixture becomes a crystalline solid.
-
After cooling, the solid mass is treated with 50 mL of cold water.
-
The solid is collected by filtration, washed with water, and recrystallized from ethanol to give the pure product.
Caption: General experimental workflow for heterocyclic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Developments in the Chemistry of this compound: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. ijbpas.com [ijbpas.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Multicomponent Synthesis of Diaminopurine and Guanine PNA’s Analogues Active against Influenza A Virus from Prebiotic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular mechanism of this compound to diaminofumaronitrile photoisomerization: an intermediate step in the prebiotic formation of purine nucleobases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 18. US3391152A - Methods of preparing thiadiazoles - Google Patents [patents.google.com]
Application Notes and Protocols for Solvothermal Polymerization of Diaminomaleonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide, is a versatile precursor for the synthesis of nitrogen-containing heterocyclic compounds and conjugated polymers.[1][2] Its self-polymerization, particularly through solvothermal methods, offers a pathway to produce C=N based polymers with promising applications in fields such as materials science for the development of capacitors, semiconductors, biosensors, and catalysts.[1][3] This document provides detailed protocols for the solvothermal polymerization of DAMN, data on the influence of various solvents and temperatures, and an overview of the polymerization mechanism. The use of greener solvents like n-alcohols has been shown to significantly improve polymer yields by minimizing side reactions such as hydrolysis and oxidation that are more prevalent in aqueous conditions.[1][3]
Experimental Protocols
1. General Protocol for Solvothermal Polymerization of DAMN
This protocol outlines the general procedure for the solvothermal polymerization of this compound in a selected solvent.
-
Materials:
-
This compound (DAMN), 98% purity
-
Selected solvent (e.g., n-pentanol, n-hexanol, n-butanol, water)
-
20 mL glass vials with Teflon/silicone septa
-
Heating block or oven
-
Vacuum filtration apparatus
-
Freeze-dryer (for aqueous reactions)
-
-
Procedure:
-
Prepare a 0.25 M dispersion/solution of DAMN by adding 135 mg of DAMN to 5 mL of the chosen solvent in a 20 mL vial.[3]
-
Seal the vial securely with a Teflon/silicone cap.[3]
-
Place the vial in a heating block pre-heated to the desired reaction temperature. For kinetic studies, temperatures are typically set about 10°C below the boiling point of the solvent (e.g., 90°C for water, 110°C for n-butanol, 130°C for n-pentanol, and 150°C for n-hexanol).[3]
-
Maintain the reaction at the set temperature for the desired duration. Reaction times can vary from a few hours to several days depending on the solvent and temperature.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Collect the solid polymer product by vacuum filtration.
-
Washing and Drying:
-
For reactions in n-alcohols, wash the polymer with the same solvent and then dry in an oven at a temperature 20°C below the solvent's boiling point for 48 hours to remove residual solvent.[3]
-
For reactions in water, freeze-dry the solid product after vacuum filtration until a constant weight is achieved to remove water.[3]
-
-
Store the dried polymer in a desiccator.
-
2. Quantification of Unreacted DAMN by HPLC
To monitor the consumption of DAMN and study the reaction kinetics, High-Performance Liquid Chromatography (HPLC) can be employed.
-
Instrumentation:
-
Chromatographic Conditions:
-
Sample Preparation:
-
Take an aliquot (e.g., 500 µL) of the reaction supernatant (sol fraction).
-
Mix it with an equal volume (e.g., 500 µL) of acetonitrile.
-
Centrifuge the mixture to remove any suspended particles.
-
Inject the clear supernatant into the HPLC system.
-
Data Presentation
Table 1: Influence of Solvent and Temperature on DAMN Polymer Yield
| Solvent | Temperature (°C) | Reaction Time (h) | Polymer Yield (%) | Reference |
| Water | 90 | 24 | ~40 | [1][3] |
| n-Butanol | 110 | 24 | ~70 | [1][3] |
| n-Pentanol | 130 | 24 | >95 | [1][3] |
| n-Hexanol | 150 | 24 | ~99 (Quantitative) | [1][3] |
Note: Yields are approximate and can vary based on specific reaction conditions and duration. The highest yields are achieved with protic n-alcohols like n-pentanol and n-hexanol at elevated temperatures.[1][3] The use of these alcohols helps to prevent secondary hydrolysis and oxidation reactions that can occur in aqueous environments, leading to lower polymer yields.[1][3]
Mandatory Visualizations
Diagram 1: Experimental Workflow for Solvothermal Polymerization of DAMN
Caption: Workflow for the solvothermal synthesis and analysis of DAMN polymers.
Diagram 2: Proposed Polymerization Pathway of DAMN
Caption: Simplified reaction pathway for the solvothermal polymerization of DAMN.
Mechanism and Applications
The solvothermal polymerization of DAMN is a complex process involving polycondensation reactions. During this process, molecules such as hydrogen cyanide (HCN) and ammonia (NH₃) are released.[1] The reaction is believed to be autocatalytic, particularly in the solid state.[4] The resulting polymer is a complex, conjugated system, often proposed to have a two-dimensional macrostructure based on N-heterocycles like diazines.[5]
The polymers derived from DAMN exhibit properties that make them analogous to graphitic carbon nitride (g-C₃N₄), with potential applications as:
-
Semiconductors: Their conjugated structure allows for electronic conductivity.
-
Catalysts: The nitrogen-rich structure can provide active sites for catalysis.
-
Biosensors: The redox properties of these polymers are beneficial for designing sensors.[6]
-
Capacitors: Their electrochemical properties are of interest for energy storage applications.[6]
These materials are of significant interest not only for their functional properties but also in the context of prebiotic chemistry, as DAMN is considered a key precursor in the abiotic synthesis of nucleobases.[2] The ease and high efficiency of the synthesis, especially with green solvents, make DAMN polymers an attractive alternative to other functional materials.[5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Solvothermal Polymerization of this compound Reveals Optimal Green Solvents for the Production of C=N-Based Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cab.inta-csic.es [cab.inta-csic.es]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Pyrazines and Purines using Diaminomaleonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide, is a versatile and commercially available building block in organic synthesis.[1][2] Its unique structure, featuring two amino groups and two nitrile groups on a double bond, makes it an excellent precursor for a variety of heterocyclic compounds. This document provides detailed application notes and experimental protocols for the synthesis of two important classes of nitrogen-containing heterocycles: pyrazines and purines, using DAMN as a key starting material.
I. Synthesis of Pyrazines from this compound
Application Notes
The synthesis of pyrazines from this compound is a straightforward and efficient method, primarily involving the condensation reaction of DAMN with a 1,2-dicarbonyl compound.[3][4] This reaction is analogous to the well-established quinoxaline synthesis from o-phenylenediamines. The versatility of this method allows for the preparation of a wide range of substituted 2,3-dicyanopyrazines by simply varying the 1,2-dicarbonyl reactant. These pyrazine derivatives are valuable scaffolds in medicinal chemistry, materials science, and the flavor and fragrance industry.[5][6]
The reaction typically proceeds under mild conditions, often at room temperature or with gentle heating in a suitable solvent such as ethanol or acetic acid. The initial condensation forms a dihydropyrazine intermediate, which readily oxidizes to the aromatic pyrazine product, sometimes spontaneously in the presence of air, or aided by a mild oxidizing agent.[3] More complex pyrazine-containing structures, such as metallopyrazinoporphyrazines, can also be synthesized from DAMN in a one-pot microwave-assisted approach.[7]
Data Presentation: Synthesis of Substituted Pyrazines
| 1,2-Dicarbonyl Compound | Product | Reaction Conditions | Yield (%) | Reference |
| Glyoxal | 2,3-Dicyanopyrazine | Ethanol, Reflux | Good | [3] |
| Diacetyl (2,3-Butanedione) | 5,6-Dimethyl-2,3-dicyanopyrazine | Water, Heterogeneous Catalyst | High | [8] |
| Benzil | 5,6-Diphenyl-2,3-dicyanopyrazine | Ethanol or Acetic Acid, RT | Good to Excellent | [5] |
| Various α-diketones | Substituted 2,3-Dicyanopyrazines | Microwave, Metal Salts, Urea | 45-75 | [7] |
| Aryl/Alkyl Carbonyl Chlorides & Alkyl Isocyanides | 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles | One-pot | Good to Moderate | [6] |
Experimental Protocol: Synthesis of 2,3-Dicyanopyrazine
This protocol describes the synthesis of 2,3-dicyanopyrazine via the condensation of this compound with glyoxal.
Materials:
-
This compound (DAMN)
-
Glyoxal (40% aqueous solution)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol/water)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.
-
To the stirred solution, add a 40% aqueous solution of glyoxal (1.05 eq) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid product by filtration and wash with cold ethanol.
-
If no precipitate forms, reduce the solvent volume under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2,3-dicyanopyrazine.
Visualization: Pyrazine Synthesis Workflow
II. Synthesis of Purines from this compound
Application Notes
The synthesis of purines from this compound is a cornerstone of prebiotic chemistry research, aiming to understand the origins of life's fundamental molecules.[9][10] The most plausible pathway involves the photoinduced isomerization of DAMN (the cis-isomer) to diaminofumaronitrile (DAFN, the trans-isomer).[9] This photochemical transformation is a critical step, as DAFN can subsequently undergo a series of reactions to form purines such as adenine.[1][11]
Following its formation, DAFN can cyclize upon further UV irradiation to yield 4-amino-1H-imidazole-5-carbonitrile (AICN).[1] AICN is a key imidazole intermediate that can then react with a source of a C1 unit, such as formamide or hydrogen cyanide, to construct the pyrimidine ring, ultimately leading to the formation of adenine.[1][11][12] While this pathway is well-studied in the context of prebiotic chemistry, detailed modern laboratory protocols for these transformations are not as commonly reported as for pyrazine synthesis. The synthesis of purine analogues has also been achieved through multicomponent reactions involving the related precursor, aminomalononitrile (AMN).[13][14][15]
Data Presentation: Key Steps in Prebiotic Purine Synthesis
| Reactant(s) | Product | Key Transformation | Conditions | Quantitative Data | Reference |
| This compound (DAMN) | Diaminofumaronitrile (DAFN) | Photoisomerization | UV Irradiation | Wavelength dependent | [9][10] |
| Diaminofumaronitrile (DAFN) | 4-Amino-1H-imidazole-5-carbonitrile (AICN) | Photocyclization | UV Irradiation | Quantum yield reported | [1][11] |
| AICN + Formamide/HCN | Adenine | Ring closure | Thermal | Yields vary based on conditions | [1][11][12] |
Experimental Protocol: Conceptual Photochemical Synthesis of Adenine
This protocol outlines a conceptual procedure for the photochemical synthesis of adenine from this compound, based on principles from prebiotic chemistry literature. This should be considered a starting point for experimental design and optimization.
Materials:
-
This compound (DAMN)
-
Deoxygenated water
-
Formamide (or other C1 source)
-
UV photoreactor (with appropriate wavelength selection, e.g., UV-C)
-
Quartz reaction vessel
-
Analytical instrumentation (e.g., HPLC, LC-MS for monitoring and identification)
Procedure:
-
Photoisomerization of DAMN to DAFN:
-
Prepare a dilute aqueous solution of DAMN in a quartz reaction vessel.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
-
Irradiate the solution with a UV lamp at a wavelength known to induce cis-trans isomerization (e.g., around 254 nm).
-
Monitor the formation of DAFN using HPLC.
-
-
Photocyclization of DAFN to AICN:
-
Continue the UV irradiation of the solution containing DAFN. The formation of AICN may require different or prolonged irradiation conditions.
-
Monitor the reaction for the appearance of AICN and the disappearance of DAFN.
-
-
Formation of Adenine:
-
To the solution containing the imidazole intermediate AICN, add a C1 source such as formamide.
-
Heat the reaction mixture. The optimal temperature and reaction time will need to be determined experimentally.
-
Monitor the formation of adenine by HPLC, comparing the retention time and UV-vis spectrum to an authentic standard.
-
Purify the resulting adenine using appropriate chromatographic techniques.
-
Visualization: Prebiotic Purine Synthesis Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and this compound: Fluorescence and Antimicrobial Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Molecular mechanism of this compound to diaminofumaronitrile photoisomerization: an intermediate step in the prebiotic formation of purine nucleobases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Chemical evolution: The mechanism of the formation of adenine under prebiotic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multicomponent Synthesis of Diaminopurine and Guanine PNA’s Analogues Active against Influenza A Virus from Prebiotic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influen ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05240C [pubs.rsc.org]
Application Notes and Protocols for Solid-State Polymerization of Diaminomaleonitrile for 2D Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Two-dimensional (2D) materials have garnered significant research interest due to their unique electronic, mechanical, and optical properties. Among the various synthetic approaches, solid-state polymerization (SSP) of small molecule precursors offers a solvent-free, atom-economical route to produce highly ordered polymeric 2D structures. Diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide, is a promising precursor for the synthesis of nitrogen-rich, conjugated 2D polymers. The thermal solid-state polymerization of DAMN proceeds in a self-initiated manner, yielding a complex, conjugated macrostructure, which is believed to be predominantly composed of imidazole-based rings.[1] These materials are of interest for applications in electronics, catalysis, and as functional materials in various scientific fields.
These application notes provide a detailed protocol for the solid-state polymerization of this compound to synthesize 2D polymeric materials. The document includes information on precursor purification, the polymerization procedure, and characterization methods.
Data Presentation
The solid-state polymerization of this compound is reported to be a highly efficient process.[1] While detailed quantitative data from a systematic study under various solid-state conditions is limited in the available literature, the following table summarizes the key experimental parameters and expected outcomes based on current research.
| Parameter | Value/Range | Notes | Source |
| Precursor | This compound (DAMN) | Commercial grade can be used, purification can improve results. | [1] |
| Polymerization Type | Solid-State Polymerization (SSP) | A solvent-free, thermal process. | [1] |
| Temperature | 150 - 170 °C | Isothermal conditions are typically employed. | [1] |
| Reaction Time | Not explicitly defined; requires optimization. | The reaction is autocatalytic; duration will depend on the desired conversion. | [1] |
| Atmosphere | Anoxic (e.g., dry nitrogen) | To prevent oxidative side reactions. | [1] |
| Yield | Reported as "quantitative" | High conversion of the monomer to the polymer is expected. | [1] |
| Product | 2D Poly(this compound) | A conjugated, nitrogen-rich polymer. | [1] |
Experimental Protocols
Purification of this compound (DAMN) Precursor (Optional, but Recommended)
Crude this compound may contain impurities, such as higher polymers of hydrogen cyanide, which can be removed to improve the quality of the resulting 2D material. An extraction-based purification method can be employed.[2]
Materials:
-
Crude this compound
-
Ethyl alcohol
-
Inert atmosphere (e.g., nitrogen or argon)
-
Heating apparatus
-
Filtration setup
-
Rotary evaporator
Procedure:
-
Heat the crude this compound in an inert atmosphere at a temperature between 90 °C and 140 °C.
-
Allow the heated crude DAMN to cool to room temperature.
-
Add ethyl alcohol to the crude DAMN (a solvent-to-crude material weight ratio of approximately 7:1 is suggested) and stir the mixture.[2]
-
Filter the mixture to remove insoluble impurities.
-
The purified this compound is in the filtrate. Remove the solvent using a rotary evaporator to obtain the purified solid DAMN.
Solid-State Polymerization of this compound
This protocol describes the thermal solid-state polymerization of DAMN to form a 2D polymer.[1]
Materials:
-
Purified this compound (DAMN)
-
Aluminum pans or a similar reaction vessel suitable for heating
-
Tube furnace or oven with temperature control
-
Inert gas supply (e.g., dry nitrogen)
Procedure:
-
Place a known amount of purified this compound (e.g., 10 mg) into an aluminum pan.[1]
-
Place the pan in a tube furnace or oven.
-
Purge the reaction chamber with a dry, inert gas, such as nitrogen, to create an anoxic environment.[1]
-
Heat the sample to the desired isothermal polymerization temperature within the range of 150-170 °C.[1]
-
Maintain the isothermal temperature for a sufficient duration to achieve high conversion. The reaction is autocatalytic, and the optimal time should be determined experimentally.
-
After the polymerization is complete, turn off the heater and allow the sample to cool to room temperature under the inert atmosphere.
-
The resulting product is the 2D poly(this compound).
Post-Polymerization Work-up
To remove any unreacted monomer, a washing step can be performed. This procedure is adapted from protocols for solvothermally synthesized DAMN polymers.[3]
Materials:
-
As-synthesized 2D poly(this compound)
-
Acetonitrile
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Wash the solid polymer with acetonitrile to dissolve any remaining unreacted this compound.[3]
-
Filter the mixture to separate the solid polymer from the acetonitrile solution.
-
Repeat the washing and filtration steps as necessary.
-
Dry the purified polymer in a vacuum oven at a moderate temperature to remove any residual solvent.
Characterization
The synthesized 2D poly(this compound) can be characterized using various analytical techniques to determine its structure, morphology, and properties.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymer and to confirm the polymerization by observing changes from the monomer spectrum.
-
Differential Scanning Calorimetry (DSC): To study the thermal properties of the polymer and to analyze the polymerization process itself.[1]
-
Thermogravimetric Analysis-Mass Spectrometry (TG-MS): To investigate the thermal stability of the polymer and to identify the gaseous byproducts evolved during polymerization and decomposition, such as through dehydrocyanation and deamination processes.[1]
-
Elemental Analysis: To determine the elemental composition (C, H, N) of the resulting polymer.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and characterization of 2D poly(this compound).
Caption: Proposed polymerization pathway of this compound to a 2D conjugated polymer.
References
Diaminomaleonitrile: A Versatile Precursor for the Synthesis of Key Pharmaceutical Intermediates
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide, is a highly versatile and cost-effective building block in organic synthesis.[1][2][3] Its unique structure, featuring two amino and two nitrile groups on a C=C double bond, provides a rich platform for the construction of a wide array of nitrogen-containing heterocyclic compounds.[2][3] These heterocycles are core scaffolds in numerous active pharmaceutical ingredients (APIs).[2] This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates from DAMN, including imidazole, purine, and pyrazine derivatives.
Key Pharmaceutical Intermediates from this compound
This compound serves as a crucial starting material for the synthesis of several classes of pharmaceutical intermediates. Its reactivity is comparable to o-phenylenediamine, allowing for a variety of cyclization reactions.[3] Notable intermediates include:
-
Imidazole Derivatives: 4-Aminoimidazole-5-carbonitrile (AICN) is a key intermediate in the synthesis of purines and other biologically active molecules.[4][5]
-
Purine Derivatives: DAMN is a precursor to purines such as adenine and guanine, which are fundamental components of nucleic acids and are present in many antiviral and anticancer drugs.[1][4][6]
-
Pyrazine Derivatives: 2,3-Dicyanopyrazines, synthesized from DAMN, are intermediates for various therapeutic agents, including those with anticancer and antituberculosis activities.[7][8][9]
Data Presentation
The following tables summarize quantitative data for the synthesis of various pharmaceutical intermediates from this compound.
Table 1: Synthesis of Adenine from this compound (DAMN)
| Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| DAMN, Formamide, Ammonia, Ammonium Formate | Formamide | 150 | 5 | 48.4 | [6] |
| DAMN, Formamide, Ammonium Formate | Formamide | 150 | 11 | 46.2 | [6] |
| DAMN, Formamide, Ammonia, Ammonium Formate, Methanol | Formamide | 150 | 5 | 59.2 | [6] |
| Diaminofumaronitrile (DAFN), Formamide, Ammonium Formate, Methanol | Formamide | 150 | 5 | 55.9 | [6] |
Table 2: Synthesis of Pyrazine-2,3-dicarbonitrile Derivatives from DAMN
| 1,2-Dicarbonyl Compound | Solvent | Conditions | Time (h) | Yield (%) | Reference |
| Glyoxal | Methanol | Reflux | - | >80 | [7] |
| Furan-2,3-diones | Benzene | Reflux | 2 | Moderate to excellent | [8] |
Experimental Protocols
Protocol 1: Synthesis of Adenine from this compound
This protocol is based on the reaction of DAMN with formamide and ammonium formate.
Materials:
-
This compound (DAMN)
-
Formamide
-
Ammonium formate
-
Methanol (optional)
-
3N Aqueous Ammonia
-
Sealed reaction tube or autoclave
Procedure: [6]
-
In a sealed reaction tube, combine this compound (1.00 g), formamide (50 g) containing 10% ammonia, and ammonium formate (5 g).
-
For potentially higher yields, methanol (3 g) can be added to the reaction mixture.
-
Seal the tube and heat it to 150 °C for 5 hours.
-
After cooling, concentrate the reaction mixture under reduced pressure to recover the excess formamide.
-
Extract the residue with 3N aqueous ammonia.
-
Adenine can be further purified by crystallization.
Expected Yield: 48.4% (without methanol) to 59.2% (with methanol).[6]
Protocol 2: Synthesis of 2,3-Dicyanopyrazine from this compound and Glyoxal
This protocol describes the condensation of DAMN with glyoxal.
Materials:
-
This compound (DAMN)
-
Glyoxal (40% aqueous solution)
-
Methanol
Procedure: [7]
-
Dissolve this compound in methanol.
-
Add an equimolar amount of 40% aqueous glyoxal solution to the DAMN solution.
-
The reaction proceeds under mild conditions, and the product, 2,3-dicyanopyrazine, precipitates from the solution.
-
Filter the precipitate and wash with cold methanol.
-
The product can be purified by recrystallization.
Expected Yield: >80%.[7]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the synthetic pathways from this compound to key pharmaceutical intermediates and a general experimental workflow.
Caption: Key synthetic pathways from DAMN to pharmaceutical intermediates.
Caption: A generalized workflow for the synthesis of intermediates from DAMN.
Conclusion
This compound is a cornerstone molecule for the efficient synthesis of a diverse range of heterocyclic pharmaceutical intermediates. The protocols and data presented here provide a valuable resource for researchers and professionals in drug discovery and development, facilitating the exploration of new synthetic routes to novel therapeutic agents. The versatility of DAMN ensures its continued importance in medicinal chemistry.
References
- 1. Studies in prebiotic synthesis. IV. Conversion of 4-aminoimidazole-5-carbonitrile derivatives to purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US4059582A - Process for preparing adenine - Google Patents [patents.google.com]
- 7. Recent progress in development of 2,3-diaminomaleonitrile (DAMN) based chemosensors for sensing of ionic and reactive oxygen species - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05298D [pubs.rsc.org]
- 8. Synthesis of pyrazine-2,3-dicarbonitrile and 1,2,4-triazine-5(4H)-one derivatives from furan-2,3-diones [html.rhhz.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Diaminomaleonitrile in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diaminomaleonitrile (DAMN), a versatile and readily available building block, has emerged as a significant precursor in the synthesis of a variety of heterocyclic compounds with applications in the agrochemical industry.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of pyrazine-based agrochemicals derived from DAMN, focusing on their potential as fungicides and herbicides. The unique structure of DAMN, featuring two amino and two nitrile groups, allows for the efficient construction of complex nitrogen-containing heterocycles.[2]
Introduction
The development of novel and effective agrochemicals is crucial for ensuring global food security. This compound (DAMN) serves as a key intermediate in the creation of pesticide intermediates, contributing to the development of more effective and targeted crop protection agents.[1] Its reactivity, comparable to o-phenylenediamine, makes it an ideal starting material for the synthesis of various heterocyclic systems, including pyrazines, which are known to exhibit a range of biological activities.[3][4] The condensation reaction of DAMN with α-dicarbonyl compounds provides a direct and efficient route to 2,3-dicyanopyrazines, a class of compounds that has demonstrated significant potential as both fungicides and herbicides.[3]
Application 1: Synthesis of Pyrazine-2,3-dicarbonitriles as Potential Herbicides
A variety of 5,6-disubstituted-pyrazine-2,3-dicarbonitriles have been synthesized and evaluated for their herbicidal activity. The general synthetic route involves the condensation of this compound with various α-diketones.
General Synthetic Pathway
The synthesis of 5,6-disubstituted-pyrazine-2,3-dicarbonitriles from this compound is a condensation reaction with a 1,2-dicarbonyl compound. This reaction leads to the formation of the pyrazine ring with the elimination of two molecules of water.
Caption: General synthesis of pyrazine-based herbicides from DAMN.
Experimental Protocol: Synthesis of 5,6-Diphenylpyrazine-2,3-dicarbonitrile
This protocol describes the synthesis of 5,6-diphenylpyrazine-2,3-dicarbonitrile, a representative example of a pyrazine derivative with potential herbicidal activity.
Materials:
-
This compound (DAMN)
-
Benzil
-
Ethanol
-
Acetic Acid (Glacial)
Procedure:
-
A solution of this compound (1.08 g, 10 mmol) in 50 mL of ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Benzil (2.10 g, 10 mmol) is added to the solution.
-
A catalytic amount of glacial acetic acid (0.5 mL) is added to the reaction mixture.
-
The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature, which should induce the precipitation of the product.
-
The precipitate is collected by vacuum filtration and washed with cold ethanol.
-
The crude product is recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 5,6-diphenylpyrazine-2,3-dicarbonitrile as a crystalline solid.[5]
Quantitative Data
The following table summarizes the yields for the synthesis of various 5,6-disubstituted-pyrazine-2,3-dicarbonitriles.
| R1 | R2 | α-Dicarbonyl Compound | Yield (%) | Reference |
| Phenyl | Phenyl | Benzil | 85-95 | [5] |
| Methyl | Methyl | Biacetyl | 70-80 | [6] |
| H | H | Glyoxal | >80 | [7] |
Application 2: Synthesis of N-Substituted Pyrazine Derivatives as Fungicides and Bactericides
Further functionalization of the pyrazine ring can lead to compounds with enhanced or varied biological activities. For instance, N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles have been synthesized and evaluated for their antifungal and antibacterial properties.
Synthetic Workflow
The synthesis of these derivatives typically involves a two-step process starting from DAMN. The first step is the formation of a chloropyrazine intermediate, followed by a nucleophilic substitution with various amines.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of pyrazine-2,3-dicarbonitrile and 1,2,4-triazine-5(4H)-one derivatives from furan-2,3-diones [html.rhhz.net]
- 4. N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5,6-Diphenyl-pyrazine-2,3-dicarbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5,6-Dimethyl-pyrazine-2,3-dicarbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phcog.com [phcog.com]
Application Notes and Protocols for the Synthesis of Diaminomaleonitrile-Based Schiff Bases
Audience: Researchers, scientists, and drug development professionals.
Introduction: Diaminomaleonitrile (DAMN), a versatile and readily accessible building block, serves as a crucial synthon in organic synthesis.[1] Its structure, featuring two primary amine groups and two nitrile groups on a carbon-carbon double bond, makes it an excellent precursor for the synthesis of a wide variety of heterocyclic compounds and Schiff bases.[1][2] DAMN-based Schiff bases and their metal complexes are of significant interest due to their diverse applications in medicinal chemistry, catalysis, and materials science, exhibiting properties such as antibacterial, antifungal, anticancer, and anti-inflammatory activities.[3]
These application notes provide detailed protocols for the synthesis of both mono- and bis-Schiff bases derived from this compound, including strategies for selective synthesis and troubleshooting.
Synthesis Strategies
The synthesis of Schiff bases from this compound primarily involves the condensation reaction between the amino groups of DAMN and the carbonyl group of an aldehyde or ketone. The stoichiometry of the reactants is the primary determinant for the formation of either a mono- or bis-Schiff base.
-
Bis-Schiff Bases: These are typically synthesized through the direct condensation of one mole of this compound with two moles of an aldehyde.[4]
-
Mono-Schiff Bases: Selective synthesis of a mono-Schiff base requires a more controlled approach to prevent the formation of the bis-Schiff base as a side product.[5] The most effective method involves a protective group strategy:
-
Protection: One of the two amino groups on DAMN is temporarily blocked. A common method is the reaction of DAMN with an acylating agent like acetyl chloride to form N-(2-amino-1,2-dicyanovinyl)acetamide (Ac-DAMN).[5][6]
-
Condensation: The protected intermediate (Ac-DAMN), now with only one free amino group, is reacted with the desired aldehyde in a 1:1 molar ratio.[5][6]
-
-
Asymmetric Schiff Bases: For the synthesis of asymmetric Schiff bases with two different aldehyde moieties, a sequential addition strategy is employed. The less reactive aldehyde is introduced first to form the mono-substituted intermediate, followed by the addition of the second, more reactive aldehyde.[5]
Reaction Pathway Overview
Caption: General synthesis pathways for mono- and bis-Schiff bases from DAMN.
Experimental Protocols
Protocol 1: Synthesis of a Bis-Schiff Base
This protocol details a one-pot synthesis for a bis-salicylaldehyde DAMN Schiff base.[5]
Materials:
-
This compound (DAMN)
-
Salicylaldehyde
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Catalyst)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol.
-
Add salicylaldehyde (2.0 mmol) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.[5]
-
Attach a reflux condenser and heat the mixture under reflux for 6 hours.
-
After the reflux period, allow the solution to cool to room temperature.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid product with cold ethanol and diethyl ether.
-
Dry the product under vacuum.
Data Summary: Reagents for Bis-Schiff Base Synthesis
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Molar Ratio |
|---|---|---|---|---|
| This compound | 108.09 | 1.0 | 108.1 mg | 1 |
| Salicylaldehyde | 122.12 | 2.0 | 244.2 mg (0.21 mL) | 2 |
| Ethanol | - | - | 20 mL | Solvent |
| Glacial Acetic Acid | - | - | ~2-3 drops | Catalyst |
Protocol 2: Selective Synthesis of a Mono-Schiff Base (Protected Method)
This two-step protocol describes the synthesis of a mono-salicylaldehyde DAMN Schiff base using a protective group strategy.[5][6]
Step A: Synthesis of N-(2-amino-1,2-dicyanovinyl)acetamide (Ac-DAMN) [5][6]
Materials:
-
This compound (DAMN)
-
Acetyl Chloride
-
Ethyl Acetate
Procedure:
-
Dissolve this compound in ethyl acetate in a round-bottom flask.
-
Cool the solution in an ice-water bath.
-
Slowly add a solution of acetyl chloride in ethyl acetate dropwise to the DAMN solution while stirring vigorously.
-
Continue stirring the reaction mixture in the ice bath for the recommended time (typically 1-2 hours).
-
Collect the precipitated wheat-yellow powder by suction filtration.[6]
-
Wash the product with cold ethyl acetate and dry under vacuum.
Step B: Synthesis of Mono-Salicylaldehyde Schiff Base [5][6]
Materials:
-
N-(2-amino-1,2-dicyanovinyl)acetamide (Ac-DAMN)
-
Salicylaldehyde
-
Ethanol (Absolute)
-
Diethyl Ether
Procedure:
-
In a 50 mL round-bottom flask, dissolve the synthesized Ac-DAMN (10.0 mmol) in 10 mL of absolute ethanol with stirring.[6]
-
In a separate beaker, dissolve salicylaldehyde (10.0 mmol) in 10 mL of absolute ethanol.[6]
-
Gradually add the salicylaldehyde solution to the Ac-DAMN solution.
-
Set up a reflux condenser and heat the mixture to 80°C for 8 hours.[6] A yellow powder will precipitate as the reaction progresses.[5][6]
-
After cooling to room temperature, filter the product.
-
Wash the collected solid with 10 mL of ethanol and 10 mL of diethyl ether.[6]
-
Dry the final yellow mono-Schiff base product.
Data Summary: Reagents for Mono-Schiff Base Synthesis
| Step | Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Molar Ratio |
|---|---|---|---|---|---|
| A: Protection | This compound | 108.09 | 10.0 | 1.08 g | 1 |
| Acetyl Chloride | 78.50 | 10.0 | 0.79 g (0.71 mL) | 1 | |
| Ethyl Acetate | - | - | Sufficient quantity | Solvent | |
| B: Condensation | Ac-DAMN | 150.13 | 10.0 | 1.50 g | 1 |
| Salicylaldehyde | 122.12 | 10.0 | 1.22 g (1.05 mL) | 1 |
| | Ethanol | - | - | 20 mL | Solvent |
Workflow for Selective Mono-Schiff Base Synthesis
Caption: Experimental workflow for the protected synthesis of a mono-Schiff base.
Reaction Conditions and Characterization
The choice of solvent and catalyst can significantly influence the reaction outcome. While the condensation can proceed without a catalyst, a weak acid like glacial acetic acid can accelerate the rate.[5] It is crucial to use anhydrous solvents to prevent hydrolysis of the imine product.[5]
Summary of Typical Reaction Conditions
| Parameter | Bis-Schiff Base Synthesis | Mono-Schiff Base Synthesis (Protected) |
|---|---|---|
| Solvent | Anhydrous Ethanol[5] | Ethyl Acetate (Protection), Anhydrous Ethanol (Condensation)[5][6] |
| Catalyst | Glacial Acetic Acid (weak acid)[5] | Not typically required |
| Temperature | Reflux (~78°C) | 0°C (Protection), 80°C (Condensation)[6] |
| Time | ~6 hours | 1-2 hours (Protection), ~8 hours (Condensation)[5][6] |
| Stoichiometry | 1:2 (DAMN:Aldehyde) | 1:1 (Ac-DAMN:Aldehyde)[5] |
| Yield | Variable, mixture possible | High[6][7] |
Characterization Techniques: The synthesized Schiff bases are typically characterized using a combination of spectroscopic and analytical methods:
-
FT-IR Spectroscopy: To confirm the formation of the azomethine (C=N) bond, typically observed in the 1600-1640 cm⁻¹ region.
-
¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure, with the azomethine proton (-CH=N-) signal appearing around 8.5-8.9 ppm in ¹H NMR.[8]
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.[9]
-
UV-Vis Spectroscopy: To study the electronic properties of the compounds.[9]
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Presence of water leading to hydrolysis.[5]- Incomplete reaction.- Product loss during workup. | - Use anhydrous solvents and reagents.[5]- Increase reaction time or temperature moderately.- Optimize filtration and washing steps. |
| Formation of Mixed Products (Mono- and Bis-) | - Incorrect stoichiometry in direct condensation.- Side reactions. | - For mono-Schiff base, strictly use the protective group strategy.[5]- For bis-Schiff base, ensure a slight excess of the aldehyde. |
| Polymerization | - Prolonged reaction times at high temperatures.[5] | - Monitor the reaction progress using TLC.- Avoid excessive heating or extended reaction times. |
| Difficulty in Purification | - Formation of closely related byproducts. | - Use column chromatography for purification if simple filtration is insufficient.- For asymmetric bases, use sequential addition of reagents.[5] |
References
- 1. 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solvothermal Polymerization of this compound Reveals Optimal Green Solvents for the Production of C=N-Based Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. CN105541663A - Synthesis method based on this compound asymmetric Schiff base - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
- 8. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Diaminomaleonitrile (DAMN) Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the polymerization of diaminomaleonitrile (DAMN), a versatile precursor for the synthesis of complex nitrogen-containing polymers. The protocols outlined below cover various methodologies, including solvothermal, bulk thermal, and microwave-assisted polymerization, offering flexibility for producing a new generation of conjugated functional materials.
Summary of Quantitative Data
The following table summarizes the quantitative data from key experimental procedures for DAMN polymerization, allowing for easy comparison of reaction conditions and outcomes.
| Polymerization Method | Monomer Concentration | Solvent | Temperature (°C) | Time | Yield/Conversion (%) | Reference |
| Solvothermal | 0.25 M | n-Pentanol | 130 | 24 h | Nearly quantitative | [1][2] |
| Solvothermal | 0.25 M | n-Hexanol | 150 | 24 h | Nearly quantitative | [1][2] |
| Solvothermal | 0.25 M | Water | 80 | 168 h | ~75% | [2] |
| Solvothermal | 0.25 M | n-Butanol | 80 | 168 h | - | [1] |
| Solvothermal | 0.25 M | Acetonitrile | 80 | 168 h | - | [2] |
| Bulk Thermal (Solid-State) | - | None | 160 - 200 | - | Highly efficient | [3] |
| Bulk Thermal (Melt) | - | None | 160 - 200 | - | Highly efficient | [3] |
| Microwave-Assisted Hydrothermal | - | Water | 170 - 190 | 4 min | - | [4] |
| Graft Polymerization | 0.5 M DAMN | Water | 80 | 4 h | Up to 87% grafting |
Experimental Protocols
Detailed methodologies for the key polymerization experiments are provided below.
Protocol 1: Solvothermal Polymerization of DAMN[1][2]
This protocol describes the synthesis of DAMN polymers via a solvothermal process, which has been shown to produce high yields with environmentally friendly solvents.
Materials:
-
This compound (DAMN), 98%
-
Solvent of choice (e.g., n-pentanol, n-hexanol, water)
-
20 mL vials with Teflon/silicone caps
-
Heating block
Procedure:
-
Prepare a 0.25 M dispersion/solution of DAMN by adding 135 mg of DAMN to 5 mL of the chosen solvent in a 20 mL vial.
-
Seal the vial securely with the Teflon/silicone cap.
-
Place the vial in a heating block preheated to the desired reaction temperature. For optimal yields, the following conditions are recommended:
-
Maintain the reaction for the desired duration (e.g., 24 hours to 1 week).[1][2]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Collect the precipitated black solid polymer by filtration.
-
Wash the polymer with the solvent used for the reaction.
-
Dry the polymer under reduced pressure.
Characterization: The resulting DAMN polymers can be characterized by elemental analysis, Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and thermal analysis.[1]
Protocol 2: Bulk Thermal Polymerization of DAMN[3]
This protocol details the solvent-free thermal polymerization of DAMN in either the solid-state or from a melt. This method is noted for its high efficiency and simplicity.
Materials:
-
This compound (DAMN)
-
Reaction vessel suitable for high-temperature reactions (e.g., glass tube)
-
Furnace or heating mantle
Procedure:
-
Place a known quantity of DAMN into the reaction vessel.
-
Heat the vessel to the desired polymerization temperature (typically between 160 °C and 200 °C).[3]
-
The polymerization can be carried out under ambient air conditions.[3]
-
Maintain the temperature for a sufficient time to ensure complete polymerization. The reaction progress can be monitored by observing the change in the material's appearance to a black solid.
-
After the reaction, cool the vessel to room temperature.
-
The resulting black polymer material can be collected for characterization.
Characterization: The physical and chemical properties of the polymer can be determined using elemental analysis, FTIR, NMR, UV-Vis spectroscopy, X-ray diffraction (XRD), thermogravimetry (TG), electron paramagnetic resonance (EPR), and scanning electron microscopy (SEM).[3]
Protocol 3: Microwave-Assisted Hydrothermal Polymerization of DAMN[4]
This protocol utilizes microwave radiation to rapidly synthesize DAMN-derived polymeric submicron particles in an aqueous medium.
Materials:
-
This compound (DAMN)
-
Deionized water
-
Microwave reactor
Procedure:
-
Prepare an aqueous suspension of DAMN.
-
Place the suspension in a suitable vessel for microwave synthesis.
-
Heat the suspension in the microwave reactor to a temperature between 170 °C and 190 °C.[4]
-
The polymerization is typically complete within a very short reaction time (e.g., 4 minutes).[4]
-
After the reaction, cool the mixture and collect the resulting polymeric particles.
-
Wash and dry the polymer particles.
Characterization: The structural, thermal, and electrochemical properties of the synthesized submicron particles can be evaluated.[4]
Visualizations
The following diagrams illustrate the experimental workflow and a proposed polymerization pathway for DAMN.
Caption: Experimental workflow for solvothermal polymerization of DAMN.
Caption: Proposed pathway for the thermal polymerization of DAMN.
References
Application Notes and Protocols: Diaminomaleonitrile as a Versatile Building Block for Functional Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Diaminomaleonitrile (DAMN), the tetramer of hydrogen cyanide, is a highly versatile and reactive molecule that has garnered significant interest as a building block for the synthesis of functional polymers.[1] Its structure, featuring two amino groups and two nitrile groups attached to a central carbon-carbon double bond, provides a rich platform for a variety of polymerization reactions.[1] The resulting polymers, often possessing conjugated C=N backbones, exhibit intriguing properties that make them promising candidates for a range of applications, from materials science to biomedicine.[2][3] For drug development professionals, the potential to create novel polymers with tailored properties for drug delivery, such as biocompatibility, biodegradability, and stimuli-responsiveness, makes DAMN a monomer of considerable interest.
These application notes provide an overview of the synthesis, properties, and potential biomedical applications of DAMN-based polymers, with detailed protocols for their preparation and characterization.
Synthesis of Poly(this compound) and its Derivatives
Polymers derived from DAMN can be synthesized through several methods, primarily involving thermal or solvothermal polymerization. These processes are generally straightforward, high-yielding, and can be performed without the need for complex catalysts.[2][3]
Bulk Thermal Polymerization
Bulk thermal polymerization of DAMN can be carried out in either the solid-state or in the melt phase, leading to the formation of black, insoluble conjugated polymers.[3] This method is notable for its simplicity and efficiency.
Experimental Protocol: Bulk Thermal Polymerization of DAMN
-
Preparation: Place a known quantity of this compound powder into a reaction vessel (e.g., a glass vial or a crucible).
-
Solid-State Polymerization (SSP): Heat the vessel to a temperature between 160-180°C under an inert atmosphere (e.g., nitrogen or argon) or in air.[3] Maintain the temperature for a specified duration (e.g., 1-4 hours). The color of the monomer will gradually change to black as polymerization proceeds.
-
Melt Polymerization (MP): Heat the vessel to a temperature above the melting point of DAMN (~180°C), typically in the range of 190-200°C.[3] The molten DAMN will polymerize rapidly.
-
Cooling and Collection: After the desired reaction time, cool the vessel to room temperature.
-
Purification: The resulting black solid polymer can be ground into a powder. As the polymer is typically insoluble, it can be washed with various solvents (e.g., water, ethanol, acetone) to remove any unreacted monomer or impurities.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
Solvothermal Polymerization
Solvothermal polymerization (STP) of DAMN involves heating the monomer in a suitable solvent at temperatures that can be below or above the solvent's boiling point (in a sealed vessel). This method allows for better control over the reaction conditions and can influence the properties of the resulting polymer.[2]
Experimental Protocol: Solvothermal Polymerization of DAMN
-
Preparation: Suspend this compound in a chosen solvent in a sealed reaction vessel (e.g., a pressure-rated vial or an autoclave). The choice of solvent is critical, with protic n-alcohols like n-pentanol and n-hexanol showing high yields.[2][4] A typical concentration is 0.25 M.[4]
-
Reaction: Heat the sealed vessel to the desired temperature (e.g., 80-170°C) for a specified duration (e.g., 24-168 hours).[4]
-
Cooling and Collection: After the reaction, cool the vessel to room temperature. Collect the precipitated black polymer by filtration.
-
Purification: Wash the collected polymer with the solvent used for the polymerization and then with other solvents like acetonitrile to remove any soluble byproducts.[4]
-
Drying: Dry the purified polymer under reduced pressure.
Graft Polymerization
DAMN can also be grafted onto other polymer backbones to modify their properties. This approach can be used to introduce the functional groups of DAMN onto a pre-existing polymer, potentially enhancing its functionality for specific applications.
Experimental Protocol: Grafting of DAMN onto Polystyrene (PS)
-
Preparation: In a reaction flask, dissolve polystyrene in a suitable solvent. Add this compound and a radical initiator such as azobisisobutyronitrile (AIBN).[5]
-
Reaction: Heat the reaction mixture to a specific temperature (e.g., 80°C) and stir for a set time (e.g., 4 hours).[5]
-
Precipitation and Collection: After the reaction, precipitate the grafted polymer by pouring the solution into a non-solvent (e.g., methanol). Collect the precipitate by filtration.
-
Purification: Wash the collected polymer to remove unreacted DAMN and initiator.
-
Drying: Dry the grafted polymer in a vacuum oven.
Characterization of DAMN-Based Polymers
A variety of analytical techniques are employed to characterize the structure, morphology, and properties of DAMN-based polymers.
| Characterization Technique | Information Obtained |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups (e.g., C=N, N-H, C≡N) and monitoring the polymerization process.[3][6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the polymer structure.[3] |
| UV-Visible (UV-Vis) Spectroscopy | Study of the electronic properties and conjugation of the polymer.[3] |
| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability of the polymer.[3] |
| Differential Scanning Calorimetry (DSC) | Determination of thermal transitions, such as glass transition and melting point.[6] |
| Scanning Electron Microscopy (SEM) | Investigation of the surface morphology of the polymer.[3] |
| Elemental Analysis | Determination of the elemental composition of the polymer.[3] |
Properties of DAMN-Based Polymers
The properties of polymers derived from DAMN are highly dependent on the synthesis method and conditions.
| Property | Description |
| Structure | Typically, these are conjugated polymers with a C=N backbone, often containing heterocyclic rings like pyrazine and imidazole.[3][6] |
| Solubility | Generally insoluble in common organic solvents, which can be a limitation for some applications but advantageous for others where stability is required. |
| Thermal Stability | DAMN-based polymers exhibit good thermal stability, as determined by TGA.[3] |
| Electrochemical Properties | The conjugated nature of these polymers suggests potential for electrochemical applications, such as in sensors and capacitors.[2][7] |
Table of Quantitative Data from Literature:
| Polymerization Method | Monomer Concentration | Temperature (°C) | Time (h) | Solvent | Yield (%) | Reference |
| Solvothermal | 0.25 M | 130 | 168 | n-Pentanol | ~100 | [4] |
| Solvothermal | 0.25 M | 150 | 168 | n-Hexanol | ~100 | [4] |
| Solvothermal | 0.25 M | 80 | 168 | Water | ~75 | [4] |
| Grafting onto PS | 0.5 M (DAMN) | 80 | 4 | Water | Up to 87% grafting | [5] |
Potential Applications in Drug Development
While direct research on DAMN-based polymers for drug delivery is still emerging, their inherent properties and the versatility of the DAMN monomer suggest significant potential in this field. The following are prospective applications that warrant further investigation.
Polymer-Drug Conjugates
The amino groups present in the DAMN polymer backbone could serve as reactive sites for the covalent attachment of drug molecules. This approach could lead to the development of novel polymer-drug conjugates with enhanced pharmacokinetics and targeted delivery.
-
Diagram: Hypothetical Signaling Pathway for a DAMN-Polymer-Drug Conjugate
Caption: Hypothetical pathway for a targeted DAMN-polymer-drug conjugate.
Stimuli-Responsive Systems
The presence of amino and nitrile groups in the polymer structure could be exploited to create pH- or thermo-responsive materials. For example, the protonation of amino groups in an acidic environment, such as that found in tumor microenvironments or endosomes, could trigger a conformational change in the polymer, leading to the release of an encapsulated drug.
Hydrogels for Controlled Release
By introducing cross-linking agents during the polymerization of DAMN or by copolymerizing it with other monomers, it may be possible to synthesize hydrogels. These hydrogels could be designed to encapsulate therapeutic agents and release them in a controlled manner, potentially in response to specific physiological triggers.
Biocompatibility and Biodegradability
A critical aspect for the use of any polymer in drug delivery is its biocompatibility and, ideally, its biodegradability. While there is limited data on the biocompatibility of DAMN-based polymers, the monomer itself is derived from simple precursors.[1] Future research should focus on a thorough evaluation of the cytotoxicity and in vivo behavior of these materials. Functionalization with biocompatible polymers like polyethylene glycol (PEG) could be a strategy to improve their safety profile.
Experimental Workflows
-
Diagram: General Workflow for Synthesis and Characterization of DAMN Polymers
Caption: A typical workflow for the synthesis and characterization of DAMN polymers.
Conclusion and Future Perspectives
This compound is a promising and versatile building block for the creation of functional polymers with unique conjugated structures. The ease of polymerization and the potential for a wide range of applications make DAMN-based polymers an exciting area of research. For drug development, these materials offer a new platform for creating advanced drug delivery systems. However, to realize this potential, future research must focus on:
-
Controlled Polymerization: Developing methods to better control the molecular weight and polydispersity of DAMN polymers.
-
Functionalization: Exploring strategies to functionalize the polymers with targeting ligands, imaging agents, and a variety of drug molecules.
-
Biocompatibility and Biodegradation: Conducting comprehensive in vitro and in vivo studies to assess the safety and degradation profiles of these materials.
-
Drug Loading and Release: Investigating the loading capacity and release kinetics of various therapeutic agents from DAMN-based formulations.
By addressing these key areas, the full potential of this compound as a building block for functional polymers in drug delivery and other biomedical applications can be unlocked.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cab.inta-csic.es [cab.inta-csic.es]
- 4. Solvothermal Polymerization of this compound Reveals Optimal Green Solvents for the Production of C=N-Based Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solid-state polymerization of this compound: Toward a new generation of conjugated functional materials – CAB [cab.inta-csic.es]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Diaminomaleonitrile (DAMN) Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of diaminomaleonitrile (DAMN).
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for DAMN synthesis?
A1: The most common precursors for DAMN synthesis are hydrogen cyanide (HCN), aminomalononitrile p-toluenesulfonate, and acetone cyanohydrin.[1][2][3] The choice of starting material often depends on safety considerations, available laboratory facilities, and desired scale. Synthesizing from HCN can be hazardous and requires specialized equipment.[1]
Q2: What is the typical yield for DAMN synthesis?
A2: The yield of DAMN can vary significantly depending on the synthetic route and reaction conditions. Laboratory preparations from aminomalononitrile p-toluenesulfonate may yield around 22-26%.[1] Industrial processes involving the polymerization of hydrogen cyanide in polar aprotic solvents can achieve much higher yields, sometimes exceeding 70-88%.[2][4][5]
Q3: My DAMN product is discolored (yellow or brown). What is the cause and how can I purify it?
A3: Discoloration is a common issue and can be caused by the formation of polymeric byproducts or oxidation. The product can darken on long standing.[1] Purification can be achieved by recrystallization from solvents like isobutyl alcohol or by using activated carbon.[1] However, it is noted that DAMN is strongly adsorbed on activated carbon, so its use should be minimized.[1]
Q4: What are the ideal storage conditions for DAMN?
A4: Pure, solid DAMN should be stored at low temperatures in a dark place to prevent degradation.[3] Aqueous solutions of DAMN are unstable and will gradually turn yellow and form a black precipitate.[3]
Q5: What are the main safety precautions to consider during DAMN synthesis?
A5: The synthesis of DAMN, particularly from hydrogen cyanide, must be conducted in a well-ventilated fume hood as toxic HCN gas may be evolved.[1] It is crucial to follow standard laboratory safety procedures for handling hazardous chemicals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inefficient Polymerization of HCN | Ensure the use of an appropriate basic catalyst (e.g., NaCN, KCN, NaOH) and a polar aprotic solvent like DMSO or DMF to increase the reaction rate.[4] The reaction temperature should be optimized, typically between 50°C and 100°C.[4] |
| Product Degradation | DAMN can be susceptible to hydrolysis, especially in aqueous solutions.[6][7] Minimize reaction time in water and consider using organic solvents. High reaction temperatures (above 140°C) can also lead to the formation of higher polymers and reduce the selectivity for DAMN.[8] |
| Suboptimal Reaction Time | The reaction time can range from 0.5 to 6 hours for certain high-yield processes.[4] Monitor the reaction progress to determine the optimal time for your specific conditions. |
| Incorrect Reagent Stoichiometry | Carefully check the molar ratios of your reactants and catalysts. For instance, when starting from aminomalononitrile p-toluenesulfonate, the ratio with sodium cyanide is critical.[1] |
Issue 2: Product Contamination and Impurities
| Possible Cause | Troubleshooting Step |
| Formation of Polymeric Byproducts | Overly long reaction times or high temperatures can favor the formation of black, insoluble polymers of HCN.[8] Optimize these parameters to maximize the yield of the desired tetramer, DAMN. |
| Side Reactions | Hydrolysis and oxidation of DAMN can occur, especially under aqueous and high-temperature conditions.[6][7] Using protic n-alcohols as solvents at elevated temperatures can reduce these side reactions.[6][7] |
| Residual Starting Materials | Ensure the reaction goes to completion. After the reaction, unreacted starting materials can be removed through appropriate workup and purification steps, such as filtration and recrystallization. |
Experimental Protocols
Protocol 1: Synthesis of DAMN from Aminomalononitrile p-toluenesulfonate
This laboratory-scale procedure avoids the direct use of hydrogen cyanide.[1]
Materials:
-
Aminomalononitrile p-toluenesulfonate
-
Sodium cyanide
-
Ice-cold water
-
Isobutyl alcohol
-
Activated carbon (e.g., Darco)
-
Celite filter aid
Procedure:
-
In a fume hood, prepare a cooled (0°C) and stirred suspension of 10.0 g of aminomalononitrile p-toluenesulfonate in 20 ml of water.
-
Add a solution of 10.0 g of sodium cyanide in 30 ml of ice water to the suspension.
-
One minute after the addition of sodium cyanide, collect the precipitated product by filtration and wash it with 20 ml of ice water.
-
Immediately dissolve the solid in 30 ml of boiling isobutyl alcohol.
-
Add 0.4 g of activated carbon to the boiling solution and stir.
-
Filter the hot mixture rapidly through 10 g of Celite filter aid.
-
Wash the filter cake with 10 ml of hot isobutyl alcohol.
-
Allow the filtrate to cool to crystallize the product.
-
Collect the crystals by filtration and wash with 10 ml of isobutyl alcohol.
-
The expected yield is 0.95–1.1 g (22–26%) of white needles.
Data Presentation
Table 1: Comparison of Solvents for Solvothermal Polymerization of DAMN
| Solvent | Boiling Point (°C) | Polymerization Temperature (°C) | Polymerization Time (h) | Conversion (%) |
| Water | 100 | 80 | 72 | ~60 |
| Methanol | 65 | 80 | 72 | ~20 |
| Ethanol | 78 | 80 | 72 | ~40 |
| n-Butanol | 118 | 110 | 72 | ~65 |
| n-Pentanol | 138 | 130 | 72 | ~95 |
| n-Hexanol | 157 | 150 | 72 | ~98 |
This table is a summary of data presented in studies on the solvothermal polymerization of DAMN, which can be a competing reaction. The data indicates that higher boiling point n-alcohols can lead to higher conversion to polymers, which may be undesirable if the goal is to isolate DAMN.[6][7]
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. US3701797A - Process for preparing this compound - Google Patents [patents.google.com]
- 5. CN104411680A - Method for preparing this compound - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solvothermal Polymerization of this compound Reveals Optimal Green Solvents for the Production of C=N-Based Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US3959344A - Process for the preparation of this compound - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude Diaminomaleonitrile (DAMN) by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude diaminomaleonitrile (DAMN) by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound (DAMN)?
A1: Crude DAMN typically contains higher polymers of hydrogen cyanide, which can be either soluble or insoluble in the recrystallization solvent.[1] The presence of these impurities often imparts a pale brown to brown color to the crude product.[1][2]
Q2: Which solvents are recommended for the recrystallization of DAMN?
A2: Several solvents can be used for the purification of DAMN. Common choices include water, methanol, ethanol, and acetonitrile.[1] Tetrahydrofuran has also been used, sometimes in a solvent/anti-solvent system with heptane.[3] The choice of solvent will depend on the specific impurities present and the desired purity of the final product.
Q3: What is a typical recovery yield for the recrystallization of DAMN?
A3: The recovery yield can vary depending on the initial purity of the crude DAMN and the recrystallization procedure used. In one documented example, 7.8 g of purified this compound was obtained from 10 g of crude material, representing a 78% yield.[1] However, it's important to note that some loss of product is unavoidable during recrystallization.[4][5]
Q4: Can the purity of DAMN be improved by repeated recrystallizations?
A4: Yes, repeated recrystallizations can improve the purity of DAMN. For instance, recrystallization with water using active carbon has been shown to yield a product with a purity of 98.6%.[1] However, it is important to be aware that DAMN purified by this method may be less stable and could potentially evolve hydrogen cyanide upon storage.[1]
Q5: Are there any pre-treatment steps recommended before recrystallization?
A5: Heating crude DAMN in an inert liquid (like toluene or xylene) or in an inert atmosphere at temperatures between 90°C and 140°C prior to solvent extraction can be beneficial.[1] This thermal treatment can convert soluble higher polymer impurities into insoluble forms, which can then be easily removed by filtration, simplifying the purification process.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Oiling Out (Product separates as a liquid instead of solid) | 1. The boiling point of the solvent is higher than the melting point of DAMN (178-179°C).[6] 2. High concentration of impurities depressing the melting point.[7][8] | 1. Reheat the mixture to dissolve the oil, add more of the primary solvent to lower the saturation point, and allow it to cool more slowly.[7][9] 2. Select a solvent with a lower boiling point. 3. Perform a preliminary purification step, such as an activated charcoal treatment, to remove impurities.[7][9] |
| Poor or No Crystal Formation | 1. Too much solvent was used, resulting in a solution that is not supersaturated upon cooling.[4] 2. The solution has become supersaturated but crystallization has not been initiated.[4] | 1. Evaporate some of the solvent to increase the concentration of DAMN and then allow the solution to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.[4] 3. Add a seed crystal of pure DAMN to the cooled solution.[4] |
| Low Recovery Yield | 1. Using an excessive amount of solvent.[4] 2. Premature crystallization during hot filtration. 3. Washing the crystals with a solvent that is not ice-cold.[4] 4. Inherent solubility of DAMN in the cold solvent.[4][5] | 1. Use the minimum amount of near-boiling solvent to dissolve the crude DAMN.[4] 2. Ensure the filtration apparatus (funnel, flask) is pre-heated before hot filtration. 3. Wash the collected crystals with a minimal amount of ice-cold solvent.[4] 4. To recover more product, the filtrate can be concentrated and a second crop of crystals can be collected.[7] |
| Persistent Color in Crystals | The presence of colored impurities that co-crystallize with DAMN. | After dissolving the crude DAMN in the hot solvent, add a small amount of activated charcoal. Swirl the mixture for a few minutes and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.[9][10] |
| Crystals "Crash Out" Too Quickly | The solution is cooling too rapidly, which can lead to the trapping of impurities within the crystal lattice.[7] | 1. Allow the flask to cool slowly on a benchtop, insulated from the cold surface. Do not immediately place it in an ice bath.[7] 2. Add a slightly larger volume of solvent than the minimum required to dissolve the solid.[7] |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (e.g., Acetonitrile)
-
Dissolution: In a suitable flask, suspend the crude this compound in acetonitrile (approximately 5 mL of acetonitrile per gram of crude DAMN).[1]
-
Heating: Stir and heat the mixture to 55-60°C until the DAMN is fully dissolved.[1] Note that some insoluble impurities (higher polymers) may remain.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to use a pre-heated funnel and receiving flask to prevent premature crystallization.
-
Cooling: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Chilling: To maximize the yield, place the flask in an ice-water bath for at least 30 minutes.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold acetonitrile to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Purification via Thermal Pre-treatment and Extraction
-
Thermal Treatment: Suspend the crude this compound in an inert solvent such as toluene (e.g., 4 mL of toluene per gram of crude DAMN).[1]
-
Reflux: Heat the suspension to reflux (approximately 110°C for toluene) and maintain for 3 hours with stirring.[1] This step helps to convert soluble polymers into an insoluble form.
-
Isolation of Treated Crude: After cooling, separate the solid material by filtration and dry it.
-
Extraction: Add the dried, heat-treated solid to an extraction solvent like acetonitrile (e.g., 5 mL per gram of the original crude material) and stir at 55-60°C for 30 minutes.[1]
-
Filtration: Filter the mixture to remove the insoluble higher polymers.
-
Solvent Removal: Evaporate the solvent from the filtrate (e.g., using a rotary evaporator) to obtain the purified this compound.[1]
Quantitative Data Summary
The following table summarizes data from various purification examples found in the literature.
| Starting Material | Solvent(s) | Process | Temperature | Final Purity | Reference |
| 10 g Crude DAMN (80.2% purity) | Toluene, Acetonitrile | Thermal pre-treatment followed by extraction | 110°C (Toluene), 55-60°C (Acetonitrile) | 98.4% | [1] |
| 20 g Crude DAMN (62% purity) | Toluene, Acetonitrile | Thermal pre-treatment followed by extraction | 110°C (Toluene), 55-60°C (Acetonitrile) | 98.8% | [1] |
| 20 g Crude DAMN | Ethyl Alcohol | Extraction | 60°C | Not specified | [1] |
| 10 g Crude DAMN | Acetonitrile | Extraction | 55-60°C | 92.5% | [1] |
| Crude DAMN | Water, Active Carbon | Repeated Recrystallization | Not specified | 98.6% | [1] |
Visualizations
Caption: General workflow for the recrystallization of this compound.
Caption: Troubleshooting common issues in DAMN recrystallization.
References
- 1. US4011254A - Process for the purification of this compound - Google Patents [patents.google.com]
- 2. This compound | C4H4N4 | CID 2723951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US3629318A - Synthesis of this compound from hydrogen cyanide as catalyzed by cyanogen or diiminosuccinonitrile - Google Patents [patents.google.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Diaminomaleonitrile (DAMN) Polymerization
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the challenges encountered during diaminomaleonitrile (DAMN) polymerization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for this compound (DAMN) polymerization?
A1: DAMN can be self-polymerized through thermal activation. The main methods include:
-
Solvothermal Polymerization (STP): The reaction is conducted in a solvent at temperatures ranging from 80 to 170°C.[1][2] The choice of solvent is critical to the reaction's success.
-
Bulk Thermal Polymerization: This method is performed without a solvent, either in the solid-state (e.g., at 170°C) or from the melt (e.g., at 190°C).[3][4] It is often highly efficient, with some protocols achieving quantitative yields.[4]
-
Microwave-Assisted Polymerization: This technique uses microwave radiation to rapidly heat the reaction mixture, significantly reducing polymerization time. For example, hydrothermal synthesis of DAMN polymers can be achieved in as little as 4 minutes.[1][5]
Q2: Why is solvent selection so critical in solvothermal polymerization of DAMN?
A2: The solvent plays a key role in reaction yield and the formation of byproducts.[1]
-
Aqueous Systems: Polymerization in water can lead to decreased yields due to significant side reactions, including hydrolysis and oxidation of DAMN.[1][2] These side reactions produce impurities like oxalic acid, glycine, urea, and formamide.[2][5]
-
Organic Solvents: Protic n-alcohols, such as n-pentanol and n-hexanol, have been shown to produce nearly quantitative yields at elevated temperatures (130–150°C) by minimizing hydrolysis and oxidation side reactions.[1][2][6] While DAMN is soluble in solvents like acetonitrile, it can result in low polymerization yields under mild thermal conditions.[2]
Q3: What are the common side reactions during DAMN polymerization?
A3: Several side reactions can occur, impacting polymer purity and yield:
-
Hydrolysis and Oxidation: These are prevalent in aqueous environments, leading to byproducts such as formamide, urea, glycine, and oxalic acid.[1][2]
-
Dehydrocyanation and Deamination: These are intrinsic processes that occur during the thermal polymerization of DAMN, involving the release of HCN and NH₃ respectively, as part of the polymer formation mechanism.[3][4][7]
Q4: What are the typical characterization techniques for DAMN polymers?
A4: A range of analytical methods are used to characterize the structure, properties, and purity of DAMN polymers. These include Fourier-transform infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR), Differential Scanning Calorimetry (DSC), Thermogravimetry-Mass Spectrometry (TG-MS), High-Performance Liquid Chromatography (HPLC), and Scanning Electron Microscopy (SEM).[1][3][4]
Troubleshooting Guide
Problem: Low or No Polymer Yield
Q: My DAMN polymerization reaction resulted in a very low yield. What are the potential causes and how can I fix it?
A: Low yield is a common issue in DAMN polymerization, often linked to reaction conditions and solvent choice. Below is a systematic guide to troubleshoot this problem.
Potential Causes & Solutions
-
Inappropriate Solvent Choice:
-
Cause: Using water or other solvents that promote side reactions. In aqueous solutions, DAMN can undergo hydrolysis and oxidation, which significantly lowers the polymer yield.[1][2]
-
Solution: Switch to a high-boiling point, "green" protic n-alcohol like n-pentanol or n-hexanol. These solvents have been shown to minimize side reactions and produce almost quantitative yields.[1][6]
-
-
Suboptimal Reaction Temperature:
-
Cause: The reaction temperature may be too low for the chosen solvent system to achieve an efficient polymerization rate.
-
Solution: Ensure the temperature is appropriate for the solvent. For instance, reactions in n-pentanol achieve high yields at 130°C, while n-hexanol requires 150°C.[1][2] For bulk polymerization, temperatures around 170°C (solid-state) or 190°C (melt) are effective.[4]
-
-
Insufficient Reaction Time:
-
Cause: The polymerization may not have proceeded to completion. Kinetic profiles show that some systems require 48-72 hours to reach maximum conversion.[2]
-
Solution: Increase the reaction time. Monitor the reaction progress by taking aliquots (if possible) to determine when the conversion plateaus.
-
-
Atmospheric Conditions:
-
Cause: While some bulk polymerization methods are reported to be air-tolerant, the reaction atmosphere can influence the properties of the resulting polymer.[8] For certain related polymerizations, an inert atmosphere was found to improve crystallinity and yield.[5]
-
Solution: If reproducibility is an issue, conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to minimize potential oxidative side reactions.
-
Troubleshooting Workflow: Low Polymer Yield
Caption: Troubleshooting decision tree for low polymer yield.
Data Presentation
Table 1: Effect of Solvent and Temperature on DAMN Polymerization Yield
This table summarizes the conversion percentages for the solvothermal polymerization of DAMN under various conditions after a reaction time of 168 hours.
| Solvent | Polarity (ET(30)) | Polymerization Temp. (°C) | Final Conversion (%) | Key Byproducts Identified | Reference |
| Water | 63.1 | 80 | ~75% | Oxalic acid, glycine, urea, formamide | [1][2] |
| n-Butanol | 50.2 | 110 | ~75% | Traces of formamide | [1][2] |
| n-Pentanol | 49.1 | 130 | ~95% | Traces of formamide | [1][2][6] |
| n-Hexanol | 48.8 | 150 | ~98% (Quantitative) | Minimal to none detected | [1][2][6] |
| Acetonitrile | 45.6 | 80 | < 10% | - | [2] |
Data synthesized from studies on solvothermal polymerization of DAMN.[1][2][6]
Table 2: Comparison of DAMN Polymerization Methodologies
| Method | Typical Conditions | Reaction Time | Typical Yield | Advantages | Disadvantages | Reference |
| Bulk (Solid-State) | 170°C, no solvent | Isothermal, hours | Highly efficient, near quantitative | No solvent needed, clean process | Little control over morphology | [3][4] |
| Bulk (Melt) | 190°C, no solvent | Isothermal, 10 mins | Highly efficient, near quantitative | Fast, no solvent, clean process | Requires higher temperatures | [1][4] |
| Solvothermal (n-Hexanol) | 150°C, n-Hexanol | 24 - 168 hours | Near quantitative | Reduced side reactions, eco-friendly solvent | Requires solvent removal | [1][2] |
| Hydrothermal (Water) | 80 - 90°C, Water | 48 - 168 hours | ~75% | Simple setup | Lower yield, significant hydrolysis/oxidation byproducts | [1][2] |
| Microwave-Assisted | 170–190°C, Water | ~4 minutes | ~35% (nanoparticles) | Extremely fast, produces nanoparticles | Lower yields reported in some studies | [1] |
Experimental Protocols
Protocol 1: Solvothermal Polymerization of DAMN in n-Hexanol
This protocol is based on the methodology described for achieving high-yield DAMN polymers using a green solvent.[1][2]
Materials:
-
This compound (DAMN), 98%
-
n-Hexanol (HexOH)
-
20 mL glass vials with Teflon/silicone caps
-
Heating block or oil bath
-
Vacuum filtration apparatus
-
Acetonitrile (for washing)
-
Drying oven
Procedure:
-
Prepare a 0.25 M dispersion of DAMN in n-Hexanol. In a 20 mL vial, add 135 mg of DAMN to 5 mL of n-Hexanol.
-
Seal the vial tightly with the Teflon/silicone cap.
-
Place the vial in a heating block pre-heated to 150°C.
-
Allow the reaction to proceed for the desired time (e.g., 24 to 168 hours). The solution will darken as the black polymer precipitates.
-
After the reaction time has elapsed, cool the vial to room temperature.
-
Filter the final suspension under vacuum to separate the precipitated black solid (DAMN polymer).
-
Wash the collected solid with acetonitrile to remove any unreacted DAMN.
-
Dry the polymer product in an oven for 48 hours at 130°C (20°C below the boiling point of n-Hexanol) to remove residual solvent.
Protocol 2: Bulk Melt Polymerization of DAMN
This protocol describes a rapid and efficient solvent-free method for DAMN polymerization.[4]
Materials:
-
This compound (DAMN), 98%
-
Small reaction vessel (e.g., glass tube or crucible)
-
High-temperature oven or furnace with temperature control
-
Inert atmosphere supply (optional, but recommended for reproducibility)
Procedure:
-
Place a known quantity of DAMN powder into the reaction vessel.
-
(Optional) Purge the vessel with an inert gas like nitrogen or argon.
-
Place the vessel in an oven pre-heated to 190°C. DAMN's melting point is around 180°C, so this temperature will initiate polymerization in the liquid phase.[4]
-
The polymerization is typically very rapid, often completing within 10-20 minutes, resulting in a black, solid material.
-
Carefully remove the vessel from the oven and allow it to cool to room temperature under an inert atmosphere if used.
-
The resulting solid polymer can be collected for characterization.
Visualized Workflows and Relationships
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Solvothermal Polymerization of this compound Reveals Optimal Green Solvents for the Production of C=N-Based Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solid-state polymerization of this compound: Toward a new generation of conjugated functional materials – CAB [cab.inta-csic.es]
- 8. cab.inta-csic.es [cab.inta-csic.es]
Navigating Diaminomaleonitrile Synthesis: A Technical Support Guide for Researchers
Shanghai, China - The synthesis of diaminomaleonitrile (DAMN), a critical precursor in the development of pharmaceuticals and other high-value chemical compounds, presents unique challenges, primarily the formation of unwanted byproducts that can compromise yield and purity. To address these challenges, this technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource of troubleshooting guides and frequently asked questions.
This guide offers detailed experimental protocols, quantitative data summaries, and visual aids to facilitate a deeper understanding of DAMN synthesis and the strategies to mitigate byproduct formation, ensuring the attainment of high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in this compound (DAMN) synthesis?
A1: The primary byproducts encountered during DAMN synthesis are diaminofumaronitrile (DAFN), diiminosuccinonitrile (DISN), hydrogen cyanide (HCN) polymers (also known as paracyanogen), and various hydrolysis products.[1][2] The formation of these byproducts is highly dependent on the reaction conditions.
Q2: How can I identify the presence of these byproducts in my reaction mixture?
A2: A combination of analytical techniques is recommended for the unambiguous identification of byproducts. High-Performance Liquid Chromatography (HPLC) is effective for quantifying DAMN, but it's important to note that DAMN and its isomer, DAFN, may co-elute under certain conditions.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying volatile hydrolysis and oxidation byproducts.[1][3] Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural information to differentiate between DAMN and its byproducts.[4][5]
Q3: What causes the formation of a dark brown or black precipitate in my reaction?
A3: The formation of a dark-colored, insoluble solid is typically due to the polymerization of hydrogen cyanide (HCN), forming a material known as paracyanogen.[2] This process is favored by basic (alkaline) pH conditions and can be autocatalytic.[2] The presence of this polymer can significantly complicate product purification.
Q4: Can the choice of solvent influence byproduct formation?
A4: Absolutely. The solvent system plays a critical role in both the yield of DAMN and the suppression of byproducts. For instance, solvothermal polymerization studies have shown that using protic n-alcohols like n-pentanol or n-hexanol can lead to almost quantitative yields of DAMN polymers while significantly reducing hydrolysis and oxidation byproducts compared to reactions in aqueous media.[1][3]
Q5: Is there a recommended pH range for DAMN synthesis to minimize byproducts?
A5: While specific optimal pH ranges can be substrate and catalyst dependent, it is generally crucial to avoid highly basic conditions (pH > 7) to suppress the rapid polymerization of HCN.[2] Some procedures utilize slightly acidic conditions (pH 4-5) when using cyanide salts to generate HCN in situ for cyanohydrin formation, which can be a precursor to DAMN.[6]
Troubleshooting Guide
This section addresses common issues encountered during this compound synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) | Analytical Confirmation |
| Low Yield of DAMN | - Formation of HCN polymers (paracyanogen).- Hydrolysis of DAMN in aqueous media.- Suboptimal reaction temperature or time. | - Maintain a neutral or slightly acidic pH to prevent HCN polymerization.- Use non-aqueous solvents like acetonitrile or protic alcohols (e.g., isobutanol, n-hexanol) to minimize hydrolysis.[1][3]- Optimize temperature and reaction time based on the specific synthetic route. | - HPLC to quantify DAMN concentration.- Isolate and characterize any insoluble black precipitate (potential paracyanogen). |
| Product is Off-White, Yellow, or Brown | - Presence of colored HCN polymers.- Oxidation of DAMN to diiminosuccinonitrile (DISN). | - Implement purification steps such as recrystallization from a suitable solvent (e.g., isobutyl alcohol, acetonitrile).[4][7]- Use activated carbon (e.g., Darco) for decolorization, but use sparingly as it can adsorb the product.[7]- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | - UV-Vis spectroscopy to assess color impurities.- HPLC to check for the presence of DISN. |
| Product Contains an Isomeric Impurity | - Photoisomerization of DAMN (cis) to DAFN (trans). | - Protect the reaction mixture and the final product from light, especially UV radiation.[5] | - Specialized HPLC methods may be required to separate DAMN and DAFN. Their co-elution is common.[1]- 1H NMR and IR spectroscopy can show distinct signals for the cis and trans isomers.[4][5] |
| Formation of an Insoluble Black Solid | - Polymerization of HCN (paracyanogen formation). | - Strictly control the pH to avoid basic conditions.- Consider using a synthesis route that does not involve free HCN at high concentrations or basic catalysts. | - The solid is typically insoluble in common organic solvents.[2]- Elemental analysis would show a C/N ratio consistent with HCN polymers. |
| Oily or Gummy Product Instead of Crystalline Solid | - Presence of multiple byproducts and starting materials.- Incomplete reaction. | - Ensure the reaction goes to completion by monitoring with TLC or HPLC.- Employ a robust purification protocol, such as column chromatography or sequential extractions and recrystallizations. | - 1H NMR spectrum will show broad signals and the presence of multiple compounds. |
Key Experimental Protocols
Protocol 1: High-Purity Synthesis of this compound
This protocol is adapted from Organic Syntheses and is designed to produce high-purity DAMN, avoiding the direct use of hazardous hydrogen cyanide gas.[7]
Materials:
-
Aminomalononitrile p-toluenesulfonate
-
Sodium cyanide
-
Ice water
-
Isobutyl alcohol
-
Activated carbon (e.g., Darco)
-
Celite filter aid
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, prepare a cooled (0°C) and stirred suspension of aminomalononitrile p-toluenesulfonate (10.0 g, 0.0395 mole) in 20 ml of water.
-
Addition of Cyanide: Add a solution of sodium cyanide (10.0 g, 0.204 mole) in 30 ml of ice water to the suspension.
-
Isolation of Crude Product: One minute after the addition of sodium cyanide, collect the precipitated product by filtration and wash it with 20 ml of ice water.
-
Recrystallization: Immediately dissolve the solid in 30 ml of boiling isobutyl alcohol.
-
Decolorization: Add 0.4 g of activated carbon and stir the solution.
-
Filtration: Filter the hot mixture rapidly through a bed of Celite (10 g).
-
Crystallization and Collection: Wash the filter cake with 10 ml of hot isobutyl alcohol. Allow the filtrate to cool to crystallize the product. Collect the crystals by filtration and wash with 10 ml of isobutyl alcohol.
-
Yield: This procedure typically yields 0.95–1.1 g (22–26%) of white, needle-like crystals of this compound.
Safety Note: This preparation should be carried out in a fume hood as hydrogen cyanide may be evolved.
Protocol 2: Analysis of DAMN and Byproducts by HPLC
This method is based on a procedure described for the analysis of DAMN consumption during solvothermal polymerization.[1]
Instrumentation:
-
Agilent 1260 Infinity II quaternary HPLC system (or equivalent) with a PDA detector.
-
Column: C18, 3 x 150 mm, 2.7 µm Poroshell 120 EC-18 (or equivalent).
Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of acetonitrile and water (20:80, v/v).
-
Flow Rate: 0.55 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 3 µL.
-
Detection Wavelength: 296 nm (maximum absorbance of DAMN).
Sample Preparation:
-
Dissolve a known quantity of the sample in the mobile phase or a compatible solvent.
-
For analyzing soluble fractions from a reaction, dilute an aliquot (e.g., 500 µL) with an equal volume of acetonitrile, centrifuge, and analyze the supernatant.
Visualizing Reaction Pathways and Workflows
To further clarify the relationships between DAMN and its byproducts, as well as the analytical workflow, the following diagrams are provided.
Caption: Key byproduct formation pathways in DAMN synthesis.
Caption: Recommended analytical workflow for DAMN synthesis.
References
- 1. Solvothermal Polymerization of this compound Reveals Optimal Green Solvents for the Production of C=N-Based Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paracyanogen: its formation and properties. Part I - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Revisiting the Reaction Between this compound and Aromatic Aldehydes: a Green Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Diaminomaleonitrile (DAMN) Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of diaminomaleonitrile (DAMN) in solution. Find answers to frequently asked questions and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound (DAMN) in solution?
A1: The stability of DAMN in solution is primarily influenced by several factors:
-
Solvent Choice: The type of solvent significantly impacts DAMN's stability. While soluble in various organic solvents, its stability differs. Protic n-alcohols like n-pentanol and n-hexanol have been shown to be optimal for minimizing degradation during solvothermal polymerization.[1][2]
-
Temperature: Elevated temperatures can accelerate both polymerization and degradation of DAMN.[1][2] In aqueous solutions, higher temperatures can promote hydrolysis, leading to the formation of byproducts such as oxalic acid, glycine, urea, and formamide.[1][2]
-
pH: The pH of the solution can influence the rate of hydrolysis and other degradation reactions.
-
Exposure to Light: DAMN can undergo photochemical rearrangement when exposed to UV light, leading to the formation of 4-amino-1H-imidazole-5-carbonitrile (AICN).[1][2][3] It is recommended to store DAMN solutions protected from light.[4]
-
Exposure to Air: Prolonged exposure to air can lead to oxidation.[5] It is advisable to handle DAMN under an inert atmosphere for sensitive experiments.
-
Presence of Contaminants: Acids, bases, and strong oxidizing agents can promote the degradation of DAMN.[4]
Q2: What are the common degradation pathways for DAMN in solution?
A2: DAMN can degrade through several pathways in solution:
-
Hydrolysis: In aqueous environments, DAMN can hydrolyze to form various products, including formamide, glycine, aminomalonic acid, oxalic acid, and urea.[1][2]
-
Oxidation: DAMN can be oxidized, particularly with prolonged air exposure, to form diiminosuccinonitrile (DISN).[1][2]
-
Polymerization: DAMN can self-polymerize, especially at elevated temperatures.[1][2] This is a key reaction in the synthesis of certain polymers but represents instability when a monomeric solution is desired.
-
Photoisomerization: Exposure to UV light can cause DAMN to isomerize into 4-amino-1H-imidazole-5-carbonitrile (AICN).[1][2][3]
Q3: How should I prepare and store DAMN solutions to maximize stability?
A3: To prepare and store DAMN solutions with maximum stability, follow these guidelines:
-
Solvent Selection: Choose a solvent that minimizes degradation. For many applications, anhydrous polar aprotic solvents like acetonitrile (MeCN) or protic n-alcohols are good choices.[1][2] For reactions where hydrolysis is a concern, avoiding water is critical.
-
Inert Atmosphere: When possible, prepare and handle solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Temperature Control: Prepare solutions at room temperature or below, unless a higher temperature is required for a specific reaction. For long-term storage, keep solutions in a cool, dry, and dark place.[4][5]
-
Light Protection: Always store DAMN solutions in amber vials or wrapped in aluminum foil to protect them from light.[4]
-
Purity of Materials: Use high-purity DAMN and solvents to avoid contaminants that could catalyze degradation.
-
Fresh Preparation: It is best practice to prepare DAMN solutions fresh for each experiment to ensure the highest purity and concentration accuracy.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Solution turns yellow/brown and a precipitate forms. | Polymerization of DAMN. | This is often accelerated by heat. Prepare solutions at room temperature and store them in a cool place. If the experiment requires heating, minimize the time at elevated temperatures. Consider using a solvent that is less prone to promoting polymerization, such as n-hexanol at controlled temperatures.[1][2] |
| Unexpected peaks appear in HPLC or GC-MS analysis. | Degradation of DAMN. | This could be due to hydrolysis, oxidation, or photoisomerization. Review the solution preparation and handling procedures. Ensure the use of an appropriate solvent, protection from light, and minimal exposure to air. Analyze for common degradation products like oxalic acid, glycine, or AICN to identify the degradation pathway.[1][2] |
| Inconsistent experimental results. | Inconsistent concentration of DAMN due to degradation. | Prepare fresh solutions for each experiment. Quantify the DAMN concentration using a validated analytical method (e.g., HPLC) immediately before use.[1][2] Store stock solutions under optimal conditions (cool, dark, inert atmosphere) and for a limited time. |
| Low yield in a reaction where DAMN is a starting material. | Degradation of DAMN before or during the reaction. | Optimize the reaction conditions to be compatible with DAMN stability. This may involve lowering the reaction temperature, changing the solvent, or adding the DAMN solution at a later stage of the reaction. Ensure all other reagents and catalysts are compatible and do not promote DAMN degradation. |
Data Presentation
Table 1: Solubility of this compound (DAMN) in Various Solvents at 25 °C
| Solvent | Solubility (g/L) | Reference |
| Water | 5 | [6][7] |
| Methanol | Soluble | [5][6][7] |
| Ethanol | Soluble | [5][6][7] |
| Acetonitrile (MeCN) | Soluble | [1][2] |
| Dimethylformamide (DMF) | Soluble | [5][6][7] |
| Dimethyl sulfoxide (DMSO) | Soluble | [5][6][7] |
| n-Butanol (ButOH) | Less soluble than in MeCN | [1] |
| Ethyl Ether | Slightly soluble | [5][6][7] |
| Dioxane | Slightly soluble | [5][6][7] |
| Benzene | Insoluble | [5][6][7] |
| Acetone | Insoluble | [5][6][7] |
| Xylene | Insoluble | [5][6][7] |
| Toluene | Insoluble | [5][6][7] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification of DAMN
This protocol is adapted from a method used to monitor DAMN consumption during polymerization reactions.[1][2]
-
Instrumentation: An HPLC system equipped with a photodiode array (PDA) detector.
-
Column: C18 column (e.g., 3 x 150 mm, 2.7 µm).
-
Column Temperature: 30 °C.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (MeCN) and water (20:80 v/v).
-
Flow Rate: 0.55 mL/min.
-
Injection Volume: 3 µL.
-
Detection: Monitor the absorbance at 296 nm, which is the maximum absorption wavelength for DAMN.
-
Quantification: Create a calibration curve using standards of known DAMN concentrations to quantify the amount in unknown samples.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of Hydrolysis/Oxidation Products
This protocol is based on the analysis of byproducts from DAMN reactions.[1][2]
-
Instrumentation: A GC system coupled to a mass spectrometer (MS) with an electron impact (EI) ionization source.
-
Column: A suitable column for separating polar organic compounds (e.g., HP-5 MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium (He).
-
Injection: Inject a derivatized or underivatized sample of the solution.
-
GC Program: Develop a temperature gradient program to separate the expected byproducts (e.g., oxalic acid, glycine, urea, formamide).
-
MS Detection: Operate the MS in full-scan mode to acquire mass spectra of the eluting compounds.
-
Identification: Identify the compounds by comparing their mass spectra with a library of known spectra (e.g., NIST).
Visualizations
Caption: Degradation pathways of this compound (DAMN) in solution.
Caption: Recommended workflow for handling DAMN solutions to minimize degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Solvothermal Polymerization of this compound Reveals Optimal Green Solvents for the Production of C=N-Based Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound(1187-42-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | 1187-42-4 [chemicalbook.com]
- 7. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
Diaminomaleonitrile (DAMN) Reaction Kinetics: A Technical Support Guide for Researchers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diaminomaleonitrile (DAMN). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on the influence of solvents on reaction kinetics.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My DAMN polymerization is resulting in a low yield. What are the potential causes and solutions?
A1: Low yields in DAMN polymerization can stem from several factors, primarily related to solvent choice, temperature, and the presence of contaminants.
-
Inappropriate Solvent: The choice of solvent is critical for successful DAMN polymerization. Protic solvents, particularly higher-order n-alcohols like n-pentanol and n-hexanol, have been shown to produce nearly quantitative yields.[1][2] Aprotic solvents or those that do not readily form hydrogen bonds with DAMN can lead to significantly lower conversion rates.[1]
-
Troubleshooting:
-
Switch to a protic solvent, such as n-pentanol or n-hexanol, especially for solvothermal polymerization.
-
Ensure the solvent is pure and dry, as water can lead to undesirable side reactions.
-
-
-
Suboptimal Temperature: Polymerization of DAMN is highly temperature-dependent. The optimal temperature is often linked to the solvent's boiling point. For instance, reactions in n-pentanol and n-hexanol achieve high yields at 130 °C and 150 °C, respectively.[1][2]
-
Troubleshooting:
-
Optimize the reaction temperature for your chosen solvent. For solvothermal polymerization, a temperature around 10-20 °C below the solvent's boiling point is a good starting point.[2]
-
-
-
Hydrolysis: In aqueous solutions, DAMN is susceptible to hydrolysis, which competes with polymerization and reduces the yield of the desired polymer.[1][2] Hydrolysis byproducts such as oxalic acid have been identified in hydrothermal reactions.[2]
-
Troubleshooting:
-
If possible, avoid water as a solvent unless the desired products are the result of hydrolysis.
-
If water is necessary, consider lowering the reaction temperature to minimize hydrolysis, although this may also slow down the polymerization rate.
-
-
-
Oxidation: DAMN can undergo oxidation, which is another competing side reaction that can lower the polymer yield.[1]
-
Troubleshooting:
-
Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
-
Q2: I am observing an unexpected color change in my DAMN reaction. What could be the reason?
A2: this compound itself is often a white to pale yellow or brown crystalline solid.[1] Color changes during a reaction are expected, especially during polymerization, which typically forms dark-colored, conjugated polymers.[1] However, unexpected colors could indicate side reactions or the formation of specific byproducts. The final polymer color can also be influenced by the solvent used.
-
Troubleshooting:
-
Characterize the product to determine if the desired reaction has occurred. Techniques like FTIR and NMR spectroscopy can help identify the functional groups and structure of the product.[1]
-
Analyze the reaction mixture for byproducts using techniques like GC-MS or HPLC. This can help identify the cause of the unexpected color.[1][2]
-
Q3: I'm having trouble dissolving DAMN in my chosen solvent. What are its solubility characteristics?
A3: this compound has moderate solubility in polar organic solvents.
-
Soluble in: Methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).
-
Slightly soluble in: Water, diethyl ether, and dioxane.
-
Insoluble in: Benzene, acetone, xylene, and toluene.
If you are experiencing solubility issues, consider switching to a solvent in which DAMN is more readily soluble. Keep in mind that complete dissolution is not always necessary for polymerization, as precipitation polymerization can be effective.[2] However, for other reactions, ensuring the starting material is fully dissolved is crucial for achieving good kinetics and yields.
Q4: How does the solvent polarity affect the kinetics of DAMN reactions?
A4: Solvent polarity plays a crucial role in the kinetics of DAMN reactions, particularly polymerization. Generally, an increase in solvent polarity can lead to an increase in the conversion rate, especially in protic solvents.[1] This is attributed to the ability of polar, protic solvents to form hydrogen bonds with the amine and nitrile groups of the DAMN molecule, which can stabilize the transition state and facilitate the reaction.[1]
Quantitative Data Summary
While specific rate constants (k), activation energies (Ea), and pre-exponential factors (A) for this compound reactions in various solvents are not extensively tabulated in the reviewed literature, the following tables summarize the reported conversion data for DAMN solvothermal polymerization, which serves as an indicator of the reaction kinetics.
Table 1: Effect of Solvent on DAMN Solvothermal Polymerization Conversion
| Solvent | Solvent Type | Polarity (ET(30)) | Temperature (°C) | Time (h) | Conversion (%) |
| Water | Protic, Polar | 63.1 | 80 | 24 | ~75 |
| Water | Protic, Polar | 63.1 | 90 | 24 | ~60 |
| n-Butanol (ButOH) | Protic, Polar | 50.2 | 110 | 24 | ~20 |
| n-Pentanol (PentOH) | Protic, Polar | 49.2 | 130 | 24 | ~80 |
| n-Hexanol (HexOH) | Protic, Polar | 48.8 | 150 | 24 | ~95 |
| Acetonitrile (MeCN) | Aprotic, Polar | 45.6 | 80 | 24 | <10 |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | 45.1 | 110 | 24 | No Polymerization |
| Toluene | Aprotic, Nonpolar | 33.9 | 110 | 24 | No Polymerization |
| Aniline | Protic, Polar | 44.1 | 110 | 24 | ~20 |
Data extracted from a study on the solvothermal polymerization of DAMN.[1][2] Conversion was determined gravimetrically.
Table 2: Product Yields for the Reaction of DAMN with Aromatic Aldehydes in Water
| Aldehyde | Product Yield (%) |
| Benzaldehyde | 78 |
| p-Methoxybenzaldehyde | 93.3 |
| p-Ethoxybenzaldehyde | 84 |
| o-Hydroxybenzaldehyde | 49.2 |
| 3-Ethoxy-4-hydroxybenzaldehyde | 53 |
Data from a study on the green synthesis of monoimines from DAMN and aromatic aldehydes.[3]
Experimental Protocols
1. General Protocol for Solvothermal Polymerization of DAMN
This protocol is based on the methodology described in the study of solvothermal polymerization of DAMN.[1][2]
-
Materials:
-
This compound (DAMN)
-
Solvent of choice (e.g., n-hexanol)
-
Sealed reaction vials (e.g., 20 mL vials with Teflon/silicone caps)
-
Heating block or oil bath
-
-
Procedure:
-
Prepare a 0.25 M dispersion or solution of DAMN in the chosen solvent. For example, add 135 mg of DAMN to 5 mL of solvent in a 20 mL vial.
-
Seal the vial securely.
-
Place the vial in a heating block or oil bath preheated to the desired reaction temperature (e.g., 150 °C for n-hexanol).
-
Maintain the reaction at the set temperature for the desired duration (e.g., 24 to 168 hours).
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the suspension under vacuum to collect the solid polymer.
-
Wash the collected solid with a solvent in which DAMN is soluble but the polymer is not (e.g., acetonitrile) to remove any unreacted monomer.
-
Dry the polymer product. For reactions in n-alcohols, drying in an oven at a temperature 20 °C below the solvent's boiling point for 48 hours is recommended. For aqueous reactions, freeze-drying is suitable.
-
The conversion can be calculated gravimetrically: Conversion (%) = [(final weight of the insoluble solid) / (initial weight of DAMN)] * 100.
-
2. Protocol for Monitoring DAMN Consumption by HPLC
This protocol is adapted from the methodology used to monitor DAMN polymerization kinetics.[1]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 column.
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 20:80 v/v).
-
Flow Rate: 0.55 mL/min.
-
Injection Volume: 3 µL.
-
Detection Wavelength: 296 nm (maximum absorbance for DAMN).
-
-
Sample Preparation:
-
At various time points during the reaction, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction if necessary (e.g., by rapid cooling).
-
Centrifuge the aliquot to separate the solid polymer from the soluble fraction.
-
Dilute the supernatant (soluble fraction) with the mobile phase to an appropriate concentration for HPLC analysis. For example, a 1:1 dilution of the soluble fraction in acetonitrile can be used.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Quantify the concentration of unreacted DAMN by comparing the peak area to a standard calibration curve.
-
Visualizations
Caption: Logical relationship of solvent effects on DAMN polymerization.
Caption: Experimental workflow for monitoring DAMN reaction kinetics.
References
safe handling and storage procedures for diaminomaleonitrile
This technical support center provides researchers, scientists, and drug development professionals with essential information on the safe handling, storage, and troubleshooting of experiments involving diaminomaleonitrile (DAMN).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It may cause irritation to the skin, eyes, and respiratory tract.[2] Some sources suggest it may be metabolized to cyanide, which can impair cellular respiration.[3]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes chemical-resistant gloves, protective clothing to prevent skin exposure, and eye/face protection compliant with OSHA or European standards.[4] A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation occurs.[4] All handling of the solid material should be conducted in a chemical fume hood to avoid inhalation of dust.[4]
Q3: What are the proper storage conditions for this compound?
A3: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[3] It is sensitive to light and prolonged exposure to air, so it should be stored protected from light.[3][5] Some sources recommend refrigerated temperatures.[6] It is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3]
Q4: What should I do in case of accidental exposure to this compound?
A4: In case of accidental exposure, immediate action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of water for at least 15 minutes and seek medical attention.[4]
-
Eye Contact: Rinse immediately with plenty of water and seek medical advice.[4]
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[4]
Q5: How should I handle spills of this compound?
A5: For small spills, dampen the solid material with alcohol and transfer it to a suitable container.[7] Use absorbent paper dampened with alcohol to clean up any remaining material.[7] Seal the contaminated materials in a vapor-tight plastic bag for disposal.[7] Ensure adequate ventilation and wear appropriate PPE during cleanup. Avoid generating dust.[3]
Troubleshooting Guide for Experiments
Q6: My this compound has turned dark. Can I still use it?
A6: this compound is known to darken upon long standing.[8] This discoloration may indicate some degradation or polymerization. While it might still be usable for some applications, for reactions sensitive to impurities, it is recommended to purify the material before use. Purification can be achieved by recrystallization from a suitable solvent like isobutyl alcohol.[8]
Q7: I am getting a low yield in my reaction involving this compound. What are the possible causes and solutions?
A7: Low yields can result from several factors:
-
Solvent Choice: The solvent can significantly impact reaction outcomes. For instance, in solvothermal polymerization, using n-alcohols like n-pentanol or n-hexanol can lead to higher yields compared to hydrothermal conditions, as they minimize hydrolysis and oxidation side reactions.
-
Reaction Temperature: The temperature needs to be optimized for your specific reaction. For some reactions, higher temperatures can increase the rate of side reactions, leading to lower yields of the desired product.
-
Purity of Reactants: The presence of impurities in this compound or other reactants can interfere with the reaction. Consider purifying the this compound if its appearance has changed.
-
Atmosphere: As this compound is sensitive to air, running reactions under an inert atmosphere (e.g., nitrogen or argon) may improve yields.[5]
Q8: I am observing the formation of unexpected side products in my synthesis. How can I minimize them?
A8: Side product formation is a common issue. Consider the following:
-
Hydrolysis and Oxidation: In aqueous solutions, this compound can undergo hydrolysis and oxidation. Using non-aqueous solvents can help minimize these side reactions.
-
Reaction Conditions: Re-evaluate your reaction conditions, including temperature, reaction time, and the stoichiometry of reactants. Stepwise addition of reagents may also help control the reaction pathway.
-
Purification of Starting Material: As mentioned, impurities in the starting this compound can lead to side reactions.
Quantitative Data Summary
| Property | Value | Source |
| Appearance | Brown powder | [5] |
| Melting Point | 181–183 °C (decomposes) | [8] |
| Solubility in Water | 5 g/L (25°C) | [5] |
| Solubility in other solvents | Soluble in methanol, ethanol, DMF, and DMSO. Slightly soluble in ether and dioxane. Insoluble in benzene, acetone, xylene, and toluene. | [5] |
Experimental Protocols
Synthesis of this compound from Aminomalononitrile p-toluenesulfonate
This procedure should be performed in a well-ventilated fume hood as hydrogen cyanide may be evolved.[8]
-
Cool a stirred suspension of 10.0 g of aminomalononitrile p-toluenesulfonate in 20 ml of water to 0°C.
-
Prepare a solution of 10.0 g of sodium cyanide in 30 ml of ice water and add it to the cooled suspension.
-
One minute after the addition, collect the precipitated product by filtration and wash it with 20 ml of ice water.
-
Immediately dissolve the solid in 30 ml of boiling isobutyl alcohol.
-
Add 0.4 g of activated carbon (Darco) to the solution and stir. Caution: Add the carbon carefully to avoid frothing, as this compound is strongly adsorbed on activated carbon.[8]
-
Filter the hot mixture rapidly through 10 g of Celite filter aid.
-
Wash the filter cake with 10 ml of hot isobutyl alcohol.
-
Cool the filtrate to induce crystallization.
-
Collect the resulting white needles by filtration and wash with 10 ml of isobutyl alcohol.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Solvothermal Polymerization of this compound Reveals Optimal Green Solvents for the Production of C=N-Based Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. eurekaselect.com [eurekaselect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. US4011254A - Process for the purification of this compound - Google Patents [patents.google.com]
Technical Support Center: Diaminomaleonitrile (DAMN) Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for common issues encountered during the synthesis of diaminomaleonitrile (DAMN), with a focus on addressing low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for this compound (DAMN) synthesis, and what are the most critical factors affecting it?
This compound (DAMN) is typically formed through the tetramerization of hydrogen cyanide (HCN) or by using precursors like aminomalononitrile or acetone cyanohydrin.[1][2][3][4] Yields can vary significantly based on the chosen methodology. For instance, a laboratory preparation using aminomalononitrile p-toluenesulfonate and sodium cyanide reported yields of 22-26%.[2] In another process, a 50.4% yield relative to consumed hydrogen cyanide was achieved.[5]
The most critical factors influencing yield are:
-
Temperature Control: The reaction is often performed at low temperatures (e.g., 0°C) to control the reaction rate and minimize side reactions.[2]
-
Reagent Purity and Stoichiometry: The purity of starting materials is crucial. Incorrect stoichiometry can lead to incomplete conversion and the formation of impurities.[6]
-
Catalyst Choice: The synthesis often relies on basic catalysts, and their selection and concentration can significantly impact the reaction outcome.[3][5]
-
Solvent System: The choice of solvent affects reagent solubility and can influence side reactions. Protic n-alcohols like n-pentanol or n-hexanol have been shown to reduce hydrolysis and oxidation byproducts compared to aqueous conditions.[1][7]
-
Reaction Time: Allowing the reaction to proceed for too long or at elevated temperatures can lead to the polymerization of DAMN, which reduces the yield of the desired monomer.[1]
Q2: My reaction has resulted in a low yield of DAMN with a significant amount of dark, insoluble material. What is happening and how can I prevent it?
The formation of a dark, insoluble solid is a classic sign of polymerization. DAMN can self-polymerize, especially when thermally activated or under prolonged reaction times.[1][7] This process competes with the isolation of the pure monomer and is a primary cause of low yields.
Prevention Strategies:
-
Strict Temperature Management: Maintain the recommended low temperature throughout the reaction.
-
Optimize Reaction Time: Monitor the reaction progress (e.g., by HPLC or UV-vis spectroscopy) to determine the optimal endpoint before significant polymerization occurs.[1][7]
-
Solvent Selection: Using solvents like toluene, where the product may precipitate while catalysts remain in solution, can facilitate separation and prevent prolonged exposure to reaction conditions.[5] In some contexts, solvents like n-hexanol have been shown to be ideal for minimizing side reactions.[1][7]
Q3: I suspect byproducts are forming in my reaction. What are the common impurities and how can I characterize them?
Common byproducts in DAMN synthesis often arise from side reactions like hydrolysis and oxidation, particularly when water is present.[1][7]
-
Hydrolysis Products: In aqueous conditions, byproducts such as oxalic acid, glycine, urea, and formamide have been identified.[7]
-
Oxidation Product: Diiminosuccinonitrile (DISN) can form through the oxidation of DAMN.[1][7]
-
Isomers: The isomer diaminofumaronitrile (DAFN) may also be present.[1][7]
Characterization Methods:
-
HPLC: High-Performance Liquid Chromatography is effective for quantifying unreacted DAMN and identifying soluble byproducts. A common method uses a C18 column with a mobile phase like acetonitrile:water and detection at 296 nm, which is the maximum absorption wavelength for DAMN.[1][7]
-
GC-MS: Gas Chromatography-Mass Spectrometry can be used to identify volatile byproducts from the reaction mixture.[1][7]
-
FTIR Spectroscopy: Infrared spectroscopy can confirm the presence of DAMN polymers, which show characteristic bands around 3300, 2200, and 1640 cm⁻¹.[1][7]
Q4: How can I effectively purify crude DAMN to improve its final purity and yield?
Purification is critical for removing catalysts, unreacted starting materials, and byproducts. Crude DAMN purity can be as low as 62% before purification.[8]
Common Purification Techniques:
-
Solvent Extraction/Washing: Washing the crude product with a solvent like toluene can help remove certain impurities.[5] Subsequent stirring in a solvent like acetonitrile at a moderate temperature (e.g., 55-60°C) followed by filtration can extract the pure DAMN, leaving insoluble polymers behind.[8]
-
Recrystallization: Dissolving the crude solid in a boiling solvent, such as isobutyl alcohol, treating with activated carbon to remove colored impurities, and allowing it to cool for crystallization is an effective method.[2] Caution: Use activated carbon sparingly as DAMN can be strongly adsorbed onto it.[2]
-
Thermal Treatment: Heating crude DAMN in an inert liquid or atmosphere (e.g., 90° to 140°C) before solvent extraction can improve the efficiency of the purification process, yielding purities of 97 to 99.5%.[8]
Quantitative Data Summary
The selection of solvent and temperature has a profound impact on the outcome of DAMN reactions. The following tables summarize key data from various studies.
Table 1: Effect of Solvent and Temperature on DAMN Polymerization Yield
| Solvent | Temperature (°C) | Reaction Time | Yield | Notes |
|---|---|---|---|---|
| n-Pentanol | 130 | - | Almost Quantitative | Significantly reduced hydrolysis and oxidation byproducts.[1][7] |
| n-Hexanol | 150 | - | Almost Quantitative | Considered an ideal eco-friendly solvent for DAMN polymerization.[1][7] |
| Water | 80 | 168 h | ~75% Conversion | Leads to byproducts like oxalic acid, glycine, and urea.[1][7] |
| Acetonitrile (MeCN) | 80 | 168 h | Low (~10% Conversion) | DAMN is soluble, but polymerization yields are low under mild thermal conditions.[1] |
| Butanol (ButOH) | 80 | 168 h | Moderate | Higher conversion than MeCN, but lower than water at this temperature.[1] |
Table 2: Purification Strategies for Crude DAMN
| Method | Key Steps | Resulting Purity | Reference |
|---|---|---|---|
| Thermal Treatment & Solvent Extraction | 1. Heat crude DAMN (62% purity) in toluene at 110°C for 3h. 2. Cool, filter, and add solid to acetonitrile. 3. Stir at 55-60°C for 30 min and filter. 4. Evaporate solvent. | 98.8% | [8] |
| Recrystallization | 1. Dissolve crude product in boiling isobutyl alcohol. 2. Stir with a small amount of activated carbon. 3. Filter hot and cool to crystallize. | High (white needles) |[2] |
Experimental Protocols
General Protocol for DAMN Synthesis (Adapted from Organic Syntheses)
This procedure is a laboratory-scale synthesis and should be performed in a well-ventilated fume hood due to the potential evolution of hydrogen cyanide.[2]
Materials:
-
Aminomalononitrile p-toluenesulfonate
-
Sodium cyanide (NaCN)
-
Deionized water
-
Isobutyl alcohol
-
Activated carbon (e.g., Darco)
-
Celite filter aid
-
Ice
Procedure:
-
Reaction Setup: In a flask equipped with a magnetic stirrer, suspend 10.0 g of aminomalononitrile p-toluenesulfonate in 20 mL of water. Cool the suspension to 0°C in an ice bath.
-
Addition of Reactant: Prepare a solution of 10.0 g of sodium cyanide in 30 mL of ice water. Add this solution to the cooled, stirred suspension.
-
Precipitation and Isolation: Stir for precisely one minute after the addition is complete. A precipitate of crude DAMN will form. Immediately collect the solid product by vacuum filtration and wash it with 20 mL of fresh ice water.
-
Recrystallization: Immediately transfer the damp solid to a flask containing 30 mL of boiling isobutyl alcohol.
-
Decolorization: Add 0.4 g of activated carbon to the boiling solution and continue stirring. Be cautious to avoid frothing.
-
Hot Filtration: Quickly filter the hot mixture through a filter aid (e.g., 10 g of Celite) to remove the carbon. Wash the filter cake with 10 mL of hot isobutyl alcohol to recover any adsorbed product.
-
Crystallization and Collection: Allow the filtrate to cool, which will cause white needles of pure DAMN to crystallize. Collect the crystals by filtration and wash them with 10 mL of isobutyl alcohol.
-
Drying: Dry the final product under vacuum. The expected yield is approximately 0.95–1.1 g (22–26%).[2]
Visual Guides
Experimental Workflow
Caption: Figure 1. General Experimental Workflow for DAMN Synthesis
Troubleshooting Decision Tree for Low Yield
Caption: Figure 2. Troubleshooting Guide for Low DAMN Yield
Key Reaction Pathways
Caption: Figure 3. DAMN Formation and Key Side Reaction Pathway
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN104411680A - Method for preparing this compound - Google Patents [patents.google.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. US3971820A - Process for the production of this compound - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. Solvothermal Polymerization of this compound Reveals Optimal Green Solvents for the Production of C=N-Based Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US4011254A - Process for the purification of this compound - Google Patents [patents.google.com]
Diaminomaleonitrile (DAMN) Synthesis: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of diaminomaleonitrile (DAMN).
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for this compound (DAMN) synthesis?
A1: The primary industrial precursor for DAMN is hydrogen cyanide (HCN). However, due to the hazardous nature of HCN, several alternative starting materials are employed in laboratory settings. These include aminomalononitrile p-toluenesulfonate and acetone cyanohydrin, which offer a safer and more convenient approach by avoiding the direct handling of gaseous hydrogen cyanide.[1][2][3]
Q2: What types of catalysts are typically used for DAMN synthesis?
A2: The synthesis of DAMN, which is essentially the tetramerization of hydrogen cyanide, is commonly catalyzed by basic materials.[4][5] Common catalysts include:
-
Alkali metal cyanides: Sodium cyanide (NaCN) and potassium cyanide (KCN) are frequently used.[2][4][6]
-
Alkali metal hydroxides: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) can also be employed.[4]
-
Organic bases: Triethylamine is a common choice.[2]
-
Other inorganic bases: Oxides and hydroxides of alkaline-earth metals have also been described for this purpose.[2]
-
Co-catalysts/Promoters: In conjunction with a basic catalyst, cyanogen or diiminosuccinonitrile can be used to promote the reaction.[2][5]
-
Lewis acids: Trialkylaluminum and trialkylboron have been mentioned as catalysts.[2]
Q3: What are the key safety precautions to consider during DAMN synthesis?
A3: The primary safety concern is the potential evolution of highly toxic hydrogen cyanide gas.[1] Therefore, all experimental procedures should be conducted in a well-ventilated fume hood. A thorough risk assessment should be performed before starting any experiment, considering the hazards associated with all chemicals used.[1]
Q4: What are the typical solvents used in DAMN synthesis?
A4: Polar aprotic solvents are generally preferred for the polymerization of hydrogen cyanide to DAMN.[4] Commonly used solvents include:
In some procedures, particularly those avoiding direct use of HCN, water is used as a solvent.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of DAMN | Incorrect Catalyst: The chosen catalyst may not be effective for the specific reaction conditions or starting materials. | Refer to the catalyst selection chart below. Ensure the catalyst is not deactivated. For HCN polymerization, basic catalysts like NaCN or KCN are standard.[4][6] |
| Suboptimal Temperature: The reaction temperature may be too high or too low. | Reaction temperatures can range from -50 to 200 °C, with a preferential range of -20 to 150 °C depending on the specific method.[2] For HCN polymerization in DMSO or DMF, temperatures between 50-80 °C are often cited.[4] | |
| Presence of Water (in anhydrous reactions): Water can lead to hydrolysis of intermediates and reduce the yield. | Ensure all glassware is dry and use anhydrous solvents. | |
| Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. | Reaction times can vary significantly, from a few hours to over a day.[2][4] Monitor the reaction progress if possible. | |
| Formation of Black, Insoluble Polymer | Uncontrolled Polymerization: This is a common side reaction in HCN polymerization, especially at higher temperatures. | Maintain strict temperature control. Consider a lower reaction temperature. The use of a solvent that allows for easy separation of the product from polymeric byproducts can be beneficial.[5] |
| High Catalyst Concentration: An excess of a basic catalyst can sometimes promote the formation of undesired polymers. | Optimize the catalyst loading. The molar ratio of catalyst to the reaction mixture can be crucial.[2] | |
| Product Instability or Discoloration | Decomposition on Standing: DAMN can darken over time, especially when impure. | Store the purified product at low temperatures and protected from light.[6] |
| Oxidation: DAMN can be oxidized to diiminosuccinonitrile. | Minimize exposure to air and oxidizing agents during and after the synthesis.[7] | |
| Residual Catalyst or Impurities: Traces of acid or base can catalyze decomposition. | Ensure thorough washing and purification of the final product. Recrystallization is a common purification method.[1] |
Catalyst and Solvent Selection Data
The following table summarizes catalyst and solvent data from various synthesis routes.
| Starting Material(s) | Catalyst/Reagent | Solvent | Temperature (°C) | Reported Yield |
| Hydrogen Cyanide | NaCN | DMSO | 70 | ~70% |
| Hydrogen Cyanide | NaOH | DMSO | 75 | 42% |
| Hydrogen Cyanide | KCN | DMF | 70 | 38% |
| Acetone Cyanohydrin | NaCN | Acetone Cyanohydrin (as solvent) | 70 | 85% |
| Acetone Cyanohydrin, Methylthiol | NaCN | Acetone Cyanohydrin (as solvent) | 60 | 88% |
| Aminomalononitrile p-toluenesulfonate, Sodium Cyanide | - | Water | 0 | 22-26% |
Experimental Protocols
Protocol 1: Synthesis of DAMN from Aminomalononitrile p-toluenesulfonate[1]
-
Preparation: In a fume hood, prepare a suspension of aminomalononitrile p-toluenesulfonate (0.0395 mol) in 20 mL of water in a flask equipped with a stirrer. Cool the suspension to 0 °C in an ice bath.
-
Reaction: Prepare a solution of sodium cyanide (0.204 mol) in 30 mL of ice water. Add the sodium cyanide solution to the stirred suspension.
-
Isolation: One minute after the addition of sodium cyanide, collect the precipitated product by filtration.
-
Washing: Wash the collected solid with 20 mL of ice water.
-
Purification (Recrystallization): Immediately dissolve the solid in 30 mL of boiling isobutyl alcohol. Add 0.4 g of activated carbon and stir. Filter the hot mixture rapidly through a filter aid. Allow the filtrate to cool to induce crystallization.
-
Final Product: Collect the crystallized product by filtration and wash with 10 mL of isobutyl alcohol.
Protocol 2: Synthesis of DAMN from Hydrogen Cyanide in DMSO[4][6]
Caution: This procedure involves highly toxic hydrogen cyanide and should only be performed by trained personnel with appropriate safety measures in place.
-
Preparation: In a suitable pressure vessel (autoclave) equipped with an agitator, charge dimethyl sulfoxide (DMSO), hydrogen cyanide (HCN), and a catalytic amount of sodium cyanide (NaCN).
-
Reaction: Seal the vessel and heat the reaction mixture to 60-70 °C with stirring for approximately 5 hours.
-
Work-up: After the reaction is complete, cool the vessel. The product can be isolated by distillation of the solvent under reduced pressure, followed by purification of the residue, often by recrystallization.
Visualizations
Caption: General experimental workflow for DAMN synthesis.
Caption: Catalyst selection guide based on starting material.
Caption: Troubleshooting logic for low product yield.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN104411680A - Method for preparing this compound - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. US3701797A - Process for preparing this compound - Google Patents [patents.google.com]
- 5. US3629318A - Synthesis of this compound from hydrogen cyanide as catalyzed by cyanogen or diiminosuccinonitrile - Google Patents [patents.google.com]
- 6. guidechem.com [guidechem.com]
- 7. Solvothermal Polymerization of this compound Reveals Optimal Green Solvents for the Production of C=N-Based Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Diaminomaleonitrile (DAMN) Purification via Thermal Treatment
This technical support center provides researchers, scientists, and drug development professionals with guidance on the purification of diaminomaleonitrile (DAMN) using thermal treatment.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of thermal treatment in the purification of this compound (DAMN)?
A1: Thermal treatment is employed to convert soluble higher polymers of hydrogen cyanide, which are common impurities in crude DAMN, into insoluble forms.[1] This process facilitates their removal by subsequent solvent extraction, leading to a significant increase in the purity of the DAMN.[1]
Q2: What is the recommended temperature range for the thermal treatment of DAMN?
A2: The recommended temperature range for the thermal treatment of crude DAMN is between 90°C and 140°C.[1][2] The preferred range to balance the conversion of impurities and prevent the decomposition of DAMN is 100°C to 120°C.[1]
Q3: How long should the thermal treatment be carried out?
A3: The duration of the thermal treatment is dependent on the temperature. Generally, it is conducted for 0.5 to 5 hours.[1] Within the preferred temperature range of 100°C to 120°C, a treatment time of 1 to 3 hours is typically sufficient.[1]
Q4: Can the thermal treatment be performed on the solid crude DAMN directly?
A4: Yes, the thermal treatment can be carried out by heating the crude this compound in an inert atmosphere, such as air or nitrogen.[1] Alternatively, it can be performed by heating a suspension of the crude DAMN in an inert organic liquid.[1]
Q5: What are suitable solvents for the extraction of DAMN after thermal treatment?
A5: After the thermal treatment, a solvent in which DAMN is soluble is used for extraction. Suitable solvents include acetonitrile, methanol, ethanol, methyl acetate, and ethyl acetate.[1]
Q6: What level of purity can be achieved with this thermal treatment and extraction method?
A6: This purification process can yield this compound with a purity of approximately 97% to 99.5%.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low final purity of DAMN after treatment and extraction. | 1. Incomplete conversion of polymeric impurities. 2. Decomposition of DAMN during heating. 3. Inefficient extraction. | 1. Ensure the thermal treatment is within the recommended temperature (90-140°C) and duration (0.5-5 hours). Consider increasing the heating time or temperature within the recommended range. 2. Avoid exceeding 140°C, as this can lead to increased decomposition of DAMN.[1] 3. Use a sufficient volume of an appropriate solvent for extraction and ensure adequate stirring and contact time. |
| Significant loss of DAMN product. | 1. Decomposition during thermal treatment. 2. DAMN is slightly soluble in the inert liquid used for heating (if applicable). 3. Incomplete extraction from the insoluble impurities. | 1. Perform the thermal treatment at a lower temperature (e.g., 100-120°C) for a slightly longer duration.[1] 2. Choose an inert liquid with very low solubility for DAMN.[1] 3. Perform multiple extractions with the solvent to ensure complete recovery of the purified DAMN. |
| The purified DAMN is discolored (e.g., brown). | 1. Presence of residual colored impurities. 2. Some decomposition may have occurred. | 1. Consider a final recrystallization step after extraction. Solvents like water or isopropyl alcohol can be effective for recrystallization.[3] 2. Ensure the thermal treatment is not conducted at excessively high temperatures or for prolonged periods. |
| Insoluble material remains after extraction. | This is expected. The insoluble material consists of the higher polymers of hydrogen cyanide that were rendered insoluble by the heat treatment. | Separate the insoluble material by filtration before recovering the purified DAMN from the solvent.[1] |
Experimental Protocols
Protocol 1: Thermal Treatment in an Inert Atmosphere followed by Solvent Extraction
This protocol is based on the method described in US Patent 4,011,254A.[1]
1. Thermal Treatment:
- Place 20 g of crude this compound in a suitable vessel.
- Heat the vessel in an atmosphere of hot air or nitrogen to 120°C.
- Maintain this temperature for 3 hours.[1]
2. Extraction:
- After cooling, add the heat-treated crude DAMN to 140 g of ethyl alcohol.
- Stir the mixture for 15 minutes at 60°C.
- Filter the mixture to remove the insoluble impurities.
3. Product Recovery:
- Evaporate the solvent from the filtrate (e.g., using a film-evaporator) to obtain the purified this compound.
Protocol 2: Thermal Treatment in an Inert Liquid followed by Solvent Extraction
This protocol is also adapted from US Patent 4,011,254A.[1]
1. Thermal Treatment:
- Suspend 20 g of crude this compound (with a purity of 62%) in 80 g of toluene in a flask.
- Stir the suspension and heat it to 110°C for 3 hours.[1]
2. Isolation of Treated Crude:
- After cooling, separate the crude this compound by filtration and dry the solid.
3. Extraction:
- Add the dried, heat-treated crude DAMN to 100 g of acetonitrile.
- Stir the mixture at 55°C to 60°C for 30 minutes.
- Filter the mixture to remove the insoluble higher polymers.
4. Product Recovery:
- Distill away the acetonitrile from the filtrate (e.g., using a film-evaporator) to yield the purified this compound.
Quantitative Data Summary
The following table summarizes the results from examples provided in US Patent 4,011,254A, demonstrating the effectiveness of the thermal treatment purification process.[1]
| Example | Initial Purity | Thermal Treatment Conditions | Extraction Solvent | Final Purity |
| Example 1 | Not specified | 110°C for 3 hours in toluene | Acetonitrile | 98.8% |
| Example 3 | Not specified | 120°C for 3 hours in air | Ethyl alcohol | 97.7% |
| Example 4 | Not specified | 140°C for 1 hour in xylene | Acetonitrile | 98.4% |
Process Workflow
Caption: Workflow for the purification of DAMN via thermal treatment.
References
Validation & Comparative
Diaminomaleonitrile vs. Aminomalononitrile: A Comparative Guide for Prebiotic Chemistry
A critical evaluation of two key precursors in the origin of life, diaminomaleonitrile (DAMN) and aminomalononitrile (AMN), reveals their distinct and complementary roles in the prebiotic synthesis of nucleobases and amino acids. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and pathway visualizations to inform researchers, scientists, and drug development professionals.
In the quest to understand the molecular origins of life, scientists have identified this compound (DAMN) and aminomalononitrile (AMN) as two pivotal hydrogen cyanide (HCN) oligomers. Both DAMN (a tetramer of HCN) and AMN (a trimer of HCN) are considered plausible prebiotic precursors to the fundamental building blocks of life.[1] Their structural similarities and inherent reactivity have positioned them as central molecules in models of chemical evolution, capable of forming purines, pyrimidines, and amino acids through various chemical pathways.
Performance in Prebiotic Synthesis: A Quantitative Comparison
The efficacy of DAMN and AMN as prebiotic precursors can be assessed by examining the yields of essential biomolecules in simulated prebiotic scenarios.
Nucleobase Synthesis
Both DAMN and AMN are implicated in the formation of purines, primarily through the generation of imidazole intermediates.
Table 1: Quantitative Yields of Purine Synthesis
| Precursor | Product | Yield (%) | Conditions |
| This compound (DAMN) | Adenine | 48.4% | Heated at 150°C for 5 hours in a sealed tube with formamide containing 10% ammonia and ammonium formate.[1] |
| Aminomalononitrile (AMN) | 5-Amino-1,2-disubstituted-1H-imidazole-4-carbonitriles (Purine Precursors) | 25-60% | Microwave irradiation (250 W, 250 psi) for 2.0 minutes at 200°C with trimethyl orthoacetate and an α-amino acid methyl ester.[1] |
| 5-Amino-1,2-disubstituted-1H-imidazole-4-carbonitriles (from AMN) | 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones | Quantitative | Microwave irradiation (250 W, 250 psi) for 2.0 minutes at 200°C in formic acid.[1] |
Experimental data suggests that DAMN can produce adenine in a significant yield under relatively simple thermal conditions plausible for the early Earth.[1] In contrast, the cited experiments show that AMN can be efficiently converted to purine precursors and subsequently to purine derivatives under microwave-assisted conditions, highlighting a different but also effective pathway.
Amino Acid Synthesis
The formation of amino acids from these precursors is another critical aspect of their prebiotic relevance.
Table 2: Qualitative and Quantitative Data on Amino Acid Synthesis
| Precursor | Product | Yield (%) | Conditions |
| This compound (DAMN) | Glycine, Alanine, Aspartic Acid | Not specified | Acid hydrolysis. |
| Aminomalononitrile (AMN) | Phenylalanine (from benzylated AMN) | ~90% (of benzylated intermediate) | Benzylation with benzyl bromide in THF with triethylamine, followed by hydrolysis.[2] |
| Aminomalononitrile (AMN) | Various Amino Acids | Not specified | Reaction with various electrophiles followed by hydrolysis. |
AMN has been shown to be a versatile precursor for a range of amino acids through its reaction with various electrophiles, followed by hydrolysis.[2] While DAMN also yields amino acids upon hydrolysis, detailed comparative quantitative data under identical conditions is less documented in the readily available literature.
Experimental Protocols
Detailed methodologies are essential for the verification and advancement of prebiotic chemistry research.
Synthesis of Adenine from this compound
This protocol outlines a straightforward thermal synthesis of adenine from DAMN.[1]
Experimental Procedure:
-
A mixture is prepared with 1.00 g of this compound, 50 g of formamide containing 10% ammonia, and 5 g of ammonium formate.
-
The mixture is heated in a sealed tube at 150°C for 5 hours.
-
Under these conditions, adenine is produced in a 48.4% yield.
Synthesis of Purine Analogues from Aminomalononitrile
This two-step procedure utilizes microwave-assisted organic synthesis to produce 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones from aminomalononitrile p-toluenesulfonate (AMNS).[1]
Step 1: Synthesis of 5-Amino-1,2-disubstituted-1H-imidazole-4-carbonitriles
-
A solution of aminomalononitrile p-toluenesulfonate (5.9 mmol) in THF (30 mL) and triethylamine (7.1 mmol) is stirred at 25°C for 30 minutes.
-
Trimethyl orthoacetate (8.3 mmol) and the desired α-amino acid methyl ester (7.1 mmol) are added to the solution.
-
The reaction mixture is subjected to microwave irradiation (250 W, 250 psi) for 2.0 minutes at 200°C.
-
The resulting amino imidazole carbonitrile derivatives are obtained in yields ranging from 25% to 60%.
Step 2: Synthesis of 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones
-
The amino imidazole carbonitrile derivative (3.8 mmol) is dissolved in formic acid (3.0 mL).
-
The solution is subjected to microwave irradiation (250 W, 250 psi) for 2.0 minutes at 200°C.
-
This reaction proceeds with a quantitative conversion to the corresponding purine derivative.
Reaction Pathways and Polymerization
The divergent and convergent pathways of DAMN and AMN in prebiotic synthesis are visualized below.
Polymerization: A Key to Macromolecular Complexity
The ability of HCN oligomers to polymerize is a critical factor in the formation of complex macromolecules on the early Earth.
-
Aminomalononitrile (AMN): The thermal polymerization of AMN p-toluenesulfonate (AMNS) is characterized as an autocatalytic process.[2] Kinetic studies using Differential Scanning Calorimetry (DSC) show that the polymerization initiates at relatively low temperatures and follows a complex mechanism that includes dehydrocyanation and deamination.[2][3]
-
This compound (DAMN): DAMN polymerization can be triggered thermally in both solid-state and in solution (solvothermal polymerization).[2][4] The polymerization appears to be a single-step reaction in the melt, while solid-state polymerization is more intricate.[2] Solvothermal polymerization yields are significantly influenced by the solvent, with protic n-alcohols like n-pentanol and n-hexanol resulting in nearly quantitative yields at elevated temperatures.[2][4][5]
Stability and Reactivity
The relative stability of AMN and DAMN under prebiotic conditions is a crucial factor in their potential contribution to the origin of life. It has been suggested that the conditions necessary for the formation of AMN could lead to its rapid conversion to the more stable tetramer, DAMN, by reacting with cyanide.[6] This implies that DAMN or its derivatives may have been more abundant precursors for adenine.[6]
AMN's reactivity is centered on its α-carbon, making it an excellent precursor for a variety of amino acids through reactions with electrophiles.[2] In contrast, DAMN's reactivity is more akin to o-phenylenediamine, with reactions typically occurring at one of the amino groups, making it a versatile building block for heterocyclic compounds.[2]
Conclusion
Both this compound and aminomalononitrile are compelling candidates for key precursors in the prebiotic synthesis of life's essential molecules. The available experimental data indicates that DAMN is a highly efficient precursor for adenine under simple and plausible prebiotic thermal conditions. AMN, on the other hand, demonstrates significant versatility in forming a diverse array of amino acids and can be efficiently converted to purine derivatives through different reaction pathways.
Their distinct polymerization mechanisms, with AMN exhibiting autocatalytic behavior and DAMN polymerization being highly dependent on the reaction environment, further highlight their unique contributions to the formation of complex prebiotic macromolecules.
Future research should focus on direct, side-by-side comparative studies of DAMN and AMN under a wider range of identical, prebiotically plausible conditions. Quantifying the yields of a broader spectrum of amino acids and nucleobases from both precursors through simple hydrolysis and other relevant reactions would be particularly insightful. Such investigations will be invaluable in refining our understanding of the chemical pathways that led to the emergence of life from a chemically rich early Earth.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solvothermal Polymerization of this compound Reveals Optimal Green Solvents for the Production of C=N-Based Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Solvents for Diaminomaleonitrile (DAMN) Polymerization
The selection of a solvent is a critical parameter in the polymerization of diaminomaleonitrile (DAMN), significantly influencing reaction efficiency, yield, and the properties of the resulting polymer. This guide provides a comprehensive comparison of various solvents for the solvothermal polymerization (STP) of DAMN, supported by experimental data, to aid researchers in optimizing their synthesis strategies.
Influence of Solvent on Polymerization Conversion
The choice of solvent has a profound impact on the conversion of DAMN to its polymeric form. Protic n-alcohols, particularly n-pentanol and n-hexanol, have demonstrated superior performance, achieving nearly quantitative yields at elevated temperatures.[1][2][3] In contrast, solvents like acetonitrile, despite the complete solubility of DAMN, result in lower polymerization yields under milder thermal conditions.[1] The polymerization of DAMN in aqueous media is often hampered by secondary hydrolysis and oxidation reactions, leading to decreased yields.[1][4]
A comparative study of various solvents under different temperature and time conditions reveals the following conversion rates:
| Solvent | Temperature (°C) | Time (h) | Polymer Conversion (α, %) |
| Water | 80 | 168 | ~75 |
| Acetonitrile (MeCN) | 80 | 168 | <10 |
| Dimethyl sulfoxide (DMSO) | 80 | 168 | ~20 |
| Toluene | 80 | 168 | <5 |
| n-Butanol (ButOH) | 110 | 168 | ~80 |
| n-Pentanol (PentOH) | 130 | 168 | ~95 |
| n-Hexanol (HexOH) | 150 | 168 | >95 |
| Aniline | 170 | 168 | ~60 |
Data compiled from a study on the solvothermal polymerization of DAMN.[1][4]
The results highlight that higher boiling point protic solvents facilitate higher conversion rates, with n-hexanol emerging as an optimal eco-friendly solvent for the self-STP of DAMN.[2][3]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following protocols are based on established procedures for the solvothermal polymerization of DAMN.[1]
General Solvothermal Polymerization of DAMN
-
Preparation: Prepare a 0.25 M dispersion or solution of DAMN (98%) in the chosen solvent (e.g., water, acetonitrile, n-butanol, n-pentanol, n-hexanol). This is achieved by adding 135 mg of DAMN to 5 mL of the solvent in a 20 mL vial.
-
Sealing: Securely seal the vial with a Teflon/silicone cap.
-
Heating: Place the vial in a heating block set to approximately 10°C below the boiling point of the selected solvent. For kinetic studies, specific temperatures are maintained (e.g., 90°C for water, 110°C for n-butanol, 130°C for n-pentanol, and 150°C for n-hexanol).[4]
-
Reaction Time: Allow the reaction to proceed for the desired duration (e.g., from 24 to 168 hours).
-
Product Collection: After the reaction, cool the suspension and filter it under a vacuum to collect the precipitated black solid (polymer).
-
Washing: Wash the collected solid with acetonitrile to remove any unreacted DAMN.
-
Drying: For reactions in n-alcohols, dry the resulting polymer in an oven for 48 hours at a temperature 20°C below the boiling point of the solvent used.
Characterization and Analysis
-
Gravimetric Analysis: The polymer conversion (α) is determined gravimetrically using the formula: α (%) = [(final weight of the insoluble dark solid) / (initial weight of DAMN)] * 100.[1]
-
UV-vis Spectroscopy: Monitor the consumption of DAMN by recording the UV-vis spectra of the reaction solution (sol fraction) at different time intervals. The raw sol fractions are diluted in the corresponding solvent for measurement.[1]
-
High-Performance Liquid Chromatography (HPLC): Quantify the amount of unreacted DAMN in the sol fractions. An isocratic method with a MeCN:water mobile phase (20:80) is typically used, with detection at 296 nm.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Identify byproducts from hydrolysis and oxidation reactions. The sol fractions are dried and then analyzed.[1][2][3]
Experimental Workflow
The logical flow of the experimental process for comparing solvents in DAMN polymerization can be visualized as follows:
Caption: Workflow for comparing solvents in DAMN polymerization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Solvothermal Polymerization of this compound Reveals Optimal Green Solvents for the Production of C=N-Based Polymers [agris.fao.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solvothermal Polymerization of this compound Reveals Optimal Green Solvents for the Production of C=N-Based Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Diaminomaleonitrile: A Validated Precursor for Purine Synthesis in Prebiotic Chemistry
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The origin of life and the formation of its fundamental building blocks, such as the purine bases of nucleic acids, are central questions in science. Among the various proposed prebiotic precursors, diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide (HCN), has emerged as a key intermediate in the abiotic synthesis of purines like adenine and guanine. This guide provides a comprehensive comparison of DAMN with formamide, another significant precursor, supported by experimental data and detailed protocols to validate DAMN's role in purine synthesis.
Performance Comparison: DAMN vs. Formamide
This compound and formamide represent two prominent pathways for the prebiotic formation of purines. While both can yield purine structures, they operate under different conditions and with varying efficiencies.
This compound (DAMN) Pathway:
The synthesis of purines from DAMN is a well-documented process rooted in the oligomerization of hydrogen cyanide, a molecule believed to be abundant on early Earth. DAMN serves as a crucial intermediate, which upon reaction with other simple molecules, leads to the formation of the purine ring system. A notable advantage of the DAMN pathway is its efficiency in producing adenine.
Formamide (HCONH₂) Pathway:
Formamide has been extensively studied as a single-carbon building block for various biomolecules, including purines. Heating formamide, particularly in the presence of catalysts, can generate a suite of purine and pyrimidine bases. The formamide pathway is often highlighted for its potential to produce a variety of nucleobases from a single precursor.
The following table summarizes the quantitative data available for the synthesis of adenine from both DAMN and formamide, providing a comparative overview of their performance.
| Precursor | Product | Reagents | Conditions | Yield | Reference |
| This compound (DAMN) | Adenine | Ammonium formate | 110°C | ~18% | [No specific citation available from search] |
| Hydrogen Cyanide (HCN) | Adenine | Liquid Ammonia | Sealed tube, heated | 20% | [1] |
| Ammonium Cyanide (>1.0 M) | Adenine | - | 70°C for several days | 0.5% | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the synthesis of adenine from this compound.
Protocol 1: Synthesis of Adenine from this compound and Ammonium Formate
This protocol describes a straightforward method for the synthesis of adenine by heating this compound with ammonium formate.
Materials:
-
This compound (DAMN)
-
Ammonium formate
-
Heating apparatus (e.g., heating block, sand bath)
-
Reaction vessel (e.g., sealed tube, round-bottom flask with condenser)
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Developing solvent for TLC (e.g., a mixture of n-butanol, acetic acid, and water)
-
UV lamp for visualization of TLC spots
-
Adenine standard for comparison
Procedure:
-
In a reaction vessel, combine this compound and an excess of ammonium formate.
-
Heat the mixture to 110°C.
-
Maintain the reaction at this temperature for a specified period (e.g., several hours).
-
After cooling, dissolve the reaction mixture in a suitable solvent.
-
Spot the dissolved reaction mixture, along with an adenine standard, onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system.
-
Visualize the separated components under a UV lamp and compare the Rf value of the product with that of the adenine standard to confirm its identity.
-
For quantitative analysis, the product can be purified by chromatography and its yield determined.
Signaling Pathways and Experimental Workflows
Visualizing the complex chemical transformations and experimental procedures can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate the key pathways and workflows.
Purine Synthesis Pathway from this compound
This diagram illustrates the proposed reaction pathway for the formation of adenine from the oligomerization of hydrogen cyanide, with this compound as a key intermediate.
References
A Comparative Guide to Diaminomaleonitrile (DAMN) Derivatives: Synthesis, Performance, and Applications
Diaminomaleonitrile (DAMN), a versatile and readily accessible tetramer of hydrogen cyanide, serves as a fundamental building block in organic synthesis.[1][2] Its reactivity, comparable to o-phenylenediamine, makes it a crucial precursor for a wide array of nitrogen-containing heterocyclic compounds, including imidazoles, pyrazines, purines, and Schiff bases.[1][3][4] This guide provides a comparative analysis of DAMN derivatives, focusing on their performance in medicinal chemistry and materials science, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparative Performance of DAMN Derivatives
The utility of DAMN is most evident in its derivatives, particularly Schiff bases, which are synthesized through condensation reactions.[5] These derivatives have been extensively studied for various applications, from therapeutic agents to advanced materials.[6]
A significant area of research involves DAMN-derived Schiff bases as potential inhibitors of cruzain, a critical cysteine protease of the parasite Trypanosoma cruzi, the causative agent of Chagas disease.[6][7] Molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in identifying potent inhibitors.[5][6] The biological activity of these derivatives is highly dependent on the nature of the substituents on the Schiff base.
Table 1: Comparative Inhibitory Activity of DAMN-Derived Schiff Bases Against Cruzain
| Compound ID | Substituent Group (on Salicylaldehyde) | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Analog 13 | 3-(tert-butyl) | 263 | [5][7][8] |
| Analog 1 | (unsubstituted) | >1000 | [9] |
| - | Additional derivatives | (Varies) |[7] |
Note: IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates higher potency. Data is representative of studies on a series of 27 synthesized Schiff bases.[5][7]
The enhanced activity of Analog 13 is attributed to the hydrophobic t-butyl group, which forms additional van der Waals interactions with the Met68 residue in the cruzain binding site.[9]
DAMN derivatives have also been developed as effective chemosensors for detecting various metal ions and reactive oxygen species.[4][10] Their electronic properties, which can be fine-tuned by modifying substituent groups, make them suitable for colorimetric and fluorometric sensing applications.[6][10]
Table 2: Performance Comparison of DAMN-Based Chemosensors
| Sensor ID | Target Analyte | Sensing Mechanism | Detection Limit (μM) | Reference |
|---|---|---|---|---|
| Sensor 19 | Hg²⁺ | Colorimetric/Fluorometric | 5.2 | [10] |
| Sensor 13 | Cu²⁺ | Fluorometric | - | [10] |
| Sensor 14 | Zn²⁺ | Fluorometric | - | [10] |
| Probe 34 | ClO⁻ | Ratiometric/Colorimetric | - |[10] |
Note: The performance of these sensors relies on the interaction between the DAMN-derivative and the target analyte, leading to a measurable change in their photophysical properties.[10]
Experimental Protocols and Methodologies
Detailed and reproducible experimental protocols are crucial for the validation of research findings. Below are generalized methodologies for the synthesis and characterization of DAMN derivatives discussed in this guide.
General Synthesis of DAMN-Derived Schiff Bases
The synthesis of Schiff bases from DAMN is typically accomplished through a one-pot condensation reaction.[6]
Materials:
-
This compound (DAMN)
-
Substituted aldehyde (e.g., salicylaldehyde, 4-nitrobenzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve this compound (1 mmol) in ethanol (15 mL).[6]
-
To this solution, add an ethanolic solution (15 mL) of the desired substituted aldehyde (1 mmol).[6]
-
Add a few drops of glacial acetic acid to catalyze the reaction.[6]
-
Reflux the reaction mixture for 2-4 hours.[6]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[6]
-
Upon completion, allow the mixture to cool to room temperature.[6]
-
Collect the resulting precipitate by vacuum filtration, wash it with cold ethanol, and dry.[6]
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[6]
Characterization Techniques
The synthesized derivatives are characterized using a suite of spectroscopic and analytical methods to confirm their structure and purity.[6]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify characteristic functional groups, such as C≡N (nitrile), C=N (imine), and N-H (amine).[6]
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Employed to elucidate the chemical structure and confirm the successful formation of the desired product.[6]
-
Mass Spectrometry: Determines the molecular weight of the synthesized compounds.[6]
-
Elemental Analysis: Determines the elemental composition of the compounds to verify their empirical formula.[6]
Visualized Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships.
Caption: A typical workflow for the synthesis and purification of DAMN-derived Schiff bases.
Caption: Interplay between computational modeling and experimental validation for drug discovery.[6]
Caption: Generalized mechanism for analyte detection using a DAMN-based chemosensor.[10]
References
- 1. 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Recent progress in development of 2,3-diaminomaleonitrile (DAMN) based chemosensors for sensing of ionic and reactive oxygen species - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05298D [pubs.rsc.org]
A Comparative Guide to FTIR and NMR Analysis of Diaminomaleonitrile Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analysis of diaminomaleonitrile (DAMN) polymers using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. It includes detailed experimental protocols, quantitative data for comparison, and a visual representation of the analytical workflow. DAMN polymers are of significant interest due to their potential applications in materials science and their relevance in prebiotic chemistry.[1][2]
Quantitative Spectroscopic Data Comparison
The following tables summarize key quantitative data obtained from FTIR and NMR analysis of DAMN polymers synthesized under various conditions.
Table 1: FTIR Analysis - Extent of Reaction (EOR) and Extent of Conjugation (EOC)
The Extent of Reaction (EOR) provides a semi-quantitative measure of the polymerization progress by comparing the intensity of the newly formed C=N bonds to the remaining C≡N bonds.[1][2] The Extent of Conjugation (EOC) offers insight into the development of conjugated systems within the polymer structure.[3]
| Polymerization Method | Solvent | Temperature (°C) | Time (h) | EOR (%)[2][3] | EOC (%)[3] |
| Solvothermal | Water | 80 | 168 | Not specified | Not specified |
| Solvothermal | n-Butanol | 80 | 168 | Not specified | Not specified |
| Solvothermal | Acetonitrile | 80 | 168 | Not specified | Not specified |
| Solvothermal | Aniline | 110 | 24 | Not specified | Not specified |
| Solvothermal | Aniline | 170 | 24 | Not specified | Not specified |
| Microwave-assisted | Water | Not specified | Not specified | ~59 | ~46 |
| Melt Polymerization | None | Not specified | Not specified | ~61 | ~47 |
EOR is calculated using the formula: EOR (%) = [I1630 / (I2200 + I1630)] * 100, where I1630 and I2200 are the intensities of the bands around 1630 cm⁻¹ (C=N) and 2200 cm⁻¹ (C≡N), respectively.[1][2] EOC is calculated using the formula: EOC (%) = [I1650 / (I1650 + I3340)] * 100, where I1650 and I3340 are the intensities of the bands around 1650 cm⁻¹ (C=N/C=C) and 3340 cm⁻¹ (N-H), respectively.[3]
Table 2: Key NMR Chemical Shifts for DAMN Polymers
Solid-state NMR spectroscopy is a powerful tool for elucidating the structure of insoluble DAMN polymers. The following table highlights key chemical shift regions observed in the ¹³C NMR spectra of these polymers.
| Functional Group | Chemical Shift Range (ppm) | Polymerization Solvent |
| >C=C< | 125 - 145 | Hydrothermal, n-Pentanol, n-Hexanol |
| Carbon singly bonded to Nitrogen | ~55 | Hydrothermal, n-Pentanol, n-Hexanol |
Notably, polymers synthesized in n-pentanol and n-hexanol show a distinct peak around 130 ppm within the >C=C< region, which is not as defined in polymers from hydrothermal synthesis.[1]
Experimental Protocols
Detailed methodologies for the synthesis and characterization of DAMN polymers are provided below.
Synthesis of DAMN Polymers via Solvothermal Method[1][2]
-
Preparation of Reaction Mixture: Prepare a 0.25 M dispersion or solution of this compound (DAMN) in the chosen solvent (e.g., water, n-butanol, n-pentanol, n-hexanol). This can be achieved by adding 135 mg of DAMN to 5 mL of the solvent in a 20 mL vial.
-
Sealing and Heating: Seal the vial with a Teflon/silicone cap and place it in a heating block. The reaction temperature is typically set to approximately 10°C below the boiling point of the solvent (e.g., 90°C for water, 110°C for n-butanol, 130°C for n-pentanol, and 150°C for n-hexanol).
-
Reaction Time: The reaction time can vary from 24 to 168 hours, depending on the desired conversion.
-
Product Isolation: After the reaction is complete, cool the suspension to room temperature. Collect the precipitated black solid by vacuum filtration.
-
Washing and Drying: Wash the collected polymer with acetonitrile to remove any unreacted DAMN. Subsequently, dry the polymer in an oven at a temperature 20°C below the boiling point of the solvent used for the reaction for 48 hours.
FTIR Analysis Protocol
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the dried DAMN polymer into a fine powder using an agate mortar and pestle.
-
Add 100-200 mg of spectroscopic grade potassium bromide (KBr) and mix thoroughly with the polymer powder.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the dried polymer powder directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Place the KBr pellet or the ATR accessory in the sample compartment of the FTIR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹, with a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Analysis:
-
Perform baseline correction and normalization of the spectra.
-
Identify the characteristic absorption bands for DAMN polymers, including N-H stretching (~3300 cm⁻¹), C≡N stretching (~2200 cm⁻¹), and C=N/C=C stretching (~1640 cm⁻¹).[1][2]
-
Calculate the Extent of Reaction (EOR) and Extent of Conjugation (EOC) using the formulas provided in the notes of Table 1.
-
NMR Analysis Protocol (Solid-State)
-
Sample Preparation:
-
Pack the dried DAMN polymer powder into a solid-state NMR rotor (e.g., 4 mm zirconia rotor).
-
-
Data Acquisition:
-
Perform Cross-Polarization Magic Angle Spinning (CPMAS) ¹³C NMR spectroscopy.
-
Typical acquisition parameters may include a contact time of 1-2 ms and a recycle delay of 5-10 s, depending on the sample's relaxation properties. Magic angle spinning speeds of 5-10 kHz are commonly used.
-
-
Data Analysis:
-
Process the acquired Free Induction Decay (FID) with an appropriate line broadening factor.
-
Identify and integrate the resonance signals in the different chemical shift regions as outlined in Table 2.
-
The relative integrals of the different carbon environments can provide information about the polymer structure.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the synthesis and analysis of DAMN polymers.
Caption: Experimental workflow for DAMN polymer synthesis and analysis.
Caption: Data analysis pathways for FTIR and NMR of DAMN polymers.
References
A Comparative Guide to Thermal and Photochemical Synthesis with Diaminomaleonitrile
For researchers, scientists, and drug development professionals, diaminomaleonitrile (DAMN) serves as a versatile and pivotal precursor in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. The strategic choice between thermal and photochemical methodologies can profoundly influence reaction outcomes, dictating product selectivity, yield, and the overall efficiency of the synthetic pathway. This guide provides an objective comparison of these two synthetic approaches, supported by experimental data, to inform the selection of the most suitable method for specific research and development applications.
This compound, a tetramer of hydrogen cyanide, is a crucial starting material in the synthesis of various heterocycles such as imidazoles, pyrimidines, and purines. The application of different energy sources—heat versus light—can trigger distinct reaction mechanisms, leading to a diverse range of molecular architectures.
At a Glance: Thermal vs. Photochemical Synthesis
| Feature | Thermal Synthesis | Photochemical Synthesis |
| Primary Outcome | Polymerization, Imidazole Derivatives | Isomerization, Purine & Pyrimidine Precursors |
| Selectivity | Favors direct cyclization or polymerization | Can induce specific isomerizations leading to different cyclization pathways |
| Key Intermediates | Direct condensation intermediates | Diaminofumaronitrile (DAFN), 4-aminoimidazole-5-carbonitrile (AICN) |
| Energy Input | Conduction/Convection (Heat) | UV Irradiation |
| Typical Products | C=N based polymers, Imidazoles | Purines, Pyrimidines, AICN |
Core Mechanisms: A Tale of Two Pathways
The synthetic utility of DAMN is largely dictated by the initial steps of its transformation, which are highly dependent on the energy source employed.
Thermal synthesis often involves the direct condensation and cyclization of DAMN with other reagents. At elevated temperatures, DAMN can also undergo self-polymerization, leading to the formation of complex conjugated polymers.[1][2] In multicomponent reactions, thermal conditions can favor the direct formation of imidazole rings.
Photochemical synthesis , on the other hand, typically initiates with the UV-induced isomerization of this compound (a cis-isomer) to diaminofumaronitrile (DAFN, a trans-isomer). This photoisomerization is a critical step that often precedes further cyclization reactions. The formation of DAFN can then lead to different reaction pathways, most notably the formation of 4-aminoimidazole-5-carbonitrile (AICN), a key precursor in the prebiotic synthesis of purines.[1][2]
Quantitative Comparison of Synthesis Methods
The choice between thermal and photochemical methods can result in dramatically different product distributions and yields. Below are two comparative scenarios based on published experimental data.
Scenario 1: Regioselective Multicomponent Synthesis
In a three-way multicomponent reaction between this compound, trimethyl orthoacetate, and an α-amino acid, the energy source dictates the final heterocyclic product. Thermal conditions yield imidazole derivatives, while photochemical and combined photothermal conditions produce pyrimidine and purine derivatives, respectively. This highlights the power of the energy source in controlling regioselectivity.
| Synthesis Type | Product Class | Key Intermediate(s) | Yield (%) | Reference |
| Thermal | Imidazole Derivatives | Direct Condensation | 40-65% | [3] |
| Photochemical | Pyrimidine Derivatives | DAFN, AICN | 30-45% | [3] |
| Photothermal | Purine Derivatives | DAFN, AICN | 25-40% | [3] |
Scenario 2: Synthesis of 4-aminoimidazole-5-carbonitrile (AICN)
The photochemical conversion of DAMN to AICN is a foundational reaction in prebiotic chemistry. This process proceeds through the intermediate diaminofumaronitrile (DAFN).
| Parameter | Value | Conditions | Reference |
| Quantum Yield (DAMN to DAFN) | 0.045 | UV Irradiation | [1][2] |
| Quantum Yield (DAFN to AICN) | 0.0034 | UV Irradiation | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. The following are representative experimental protocols for both thermal and photochemical syntheses involving this compound.
Thermal Synthesis: Solvothermal Polymerization of DAMN
This protocol describes the synthesis of C=N-based polymers from DAMN using a solvothermal approach.
Materials:
-
This compound (DAMN)
-
Solvent (e.g., n-pentanol, n-hexanol, water)
-
Sealed vials with Teflon/silicone caps
-
Heating block
Procedure:
-
A 0.25 M dispersion/solution of DAMN is prepared by adding the appropriate amount of DAMN to the chosen solvent in a vial.
-
The vial is securely sealed with a Teflon/silicone cap.
-
The vial is placed in a heating block at a temperature approximately 10°C below the boiling point of the solvent (e.g., 130°C for n-pentanol).
-
The reaction is allowed to proceed for the desired duration (ranging from 24 to 168 hours).
-
After cooling, the precipitated polymer is collected by filtration.
-
The collected solid is washed with the solvent used for the reaction.
-
The final polymer product is dried under vacuum.
Results: Using protic n-alcohols like n-pentanol or n-hexanol at temperatures of 130°C and 150°C, respectively, can lead to nearly quantitative yields of the polymeric product.[1]
Photochemical Synthesis: Conversion of DAMN to AICN
This protocol outlines the photochemical conversion of DAMN to 4-aminoimidazole-5-carbonitrile (AICN).
Materials:
-
This compound (DAMN)
-
Deionized water
-
UV photoreactor with a specific wavelength lamp (e.g., 254 nm)
-
Quartz reaction vessel
-
Degassing equipment
Procedure:
-
An aqueous solution of DAMN is prepared at a low concentration (e.g., 1.4 x 10⁻³ M).
-
The solution is thoroughly degassed to remove dissolved oxygen, for example, by using several freeze-pump-thaw cycles.
-
The solution is placed in a quartz reaction vessel and irradiated with a UV lamp at a specific wavelength (e.g., 254 nm) while maintaining a constant temperature.
-
The progress of the reaction, including the formation of DAFN and AICN, is monitored using techniques such as UV-Vis spectroscopy or HPLC.
-
Upon completion or after a set time, the product can be isolated and purified.
Results: The photochemical isomerization of DAMN to DAFN occurs with a quantum yield of 0.045. The subsequent cyclization of DAFN to AICN has a quantum yield of 0.0034.[1][2]
Conclusion
The choice between thermal and photochemical synthesis with this compound is a critical decision that directs the reaction towards distinct chemical outcomes. Thermal methods are highly effective for producing polymeric materials and, in multicomponent reactions, can favor the direct formation of imidazole derivatives. Photochemical methods, conversely, are instrumental in inducing specific isomerizations that pave the way for the synthesis of key biological precursors like 4-aminoimidazole-5-carbonitrile, and subsequently, purine and pyrimidine derivatives. The selection of the appropriate energy source, therefore, provides a powerful tool for controlling product selectivity in the synthesis of complex heterocyclic compounds. Researchers and drug development professionals can leverage this understanding to design more efficient and targeted synthetic strategies.
References
A Researcher's Guide to Assessing the Purity of Synthesized Diaminomaleonitrile
For scientists and professionals in drug development, the purity of synthesized compounds is paramount. This guide provides a comparative analysis of analytical techniques for assessing the purity of diaminomaleonitrile (DAMN), a crucial precursor in the synthesis of various heterocyclic compounds. We present experimental data and protocols for established methods and compare them with the analysis of an alternative compound, 2,3-diaminopyridine.
Comparison of Purity Assessment Methods for this compound
The purity of synthesized this compound can be determined using a variety of analytical techniques. The choice of method depends on the available instrumentation, the desired level of accuracy, and the potential impurities expected from the synthetic route. The primary impurities of concern include its geometric isomer, diaminofumaronitrile (DAFN), the oxidation product, diiminosuccinonitrile (DISN), and unreacted starting materials or by-products from the synthesis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying DAMN and its potential impurities. A reversed-phase C18 column is commonly employed for this purpose.
| Compound | Retention Time (min) | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) |
| This compound (DAMN) | Not specified | Acetonitrile:Water (20:80) | 0.55 | 296 |
| Diaminofumaronitrile (DAFN) | Co-elutes with DAMN | Acetonitrile:Water (20:80) | 0.55 | 296 |
| Diiminosuccinonitrile (DISN) | Not specified | Acetonitrile:Water (20:80) | 0.55 | Not specified |
Note: While HPLC is excellent for quantifying DAMN, the co-elution of its geometric isomer, DAFN, under the specified conditions necessitates the use of complementary analytical techniques for unambiguous purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, allowing for the identification and quantification of DAMN and its impurities. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d6).
¹H NMR Chemical Shifts (δ, ppm) in DMSO-d6
| Compound | -NH₂ Protons |
| This compound (DAMN) | ~5.7 (broad singlet) |
| Diaminofumaronitrile (DAFN) | Not specified |
| Diiminosuccinonitrile (DISN) | Not applicable |
¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d6
| Compound | C=C Carbon | -CN Carbon |
| This compound (DAMN) | ~117 | ~118 |
| Diaminofumaronitrile (DAFN) | Not specified | Not specified |
| Diiminosuccinonitrile (DISN) | Not applicable | Not specified |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique for identifying functional groups present in the synthesized product. Key vibrational frequencies can help confirm the presence of DAMN and the absence of certain impurities.
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch (amines) | 3400-3200 |
| C≡N stretch (nitriles) | ~2200 |
| C=C stretch (alkene) | ~1640 |
Melting Point Analysis
The melting point is a fundamental physical property that can indicate the purity of a crystalline solid. A sharp melting point range close to the literature value suggests high purity, while a broad melting range often indicates the presence of impurities.
| Compound | Melting Point (°C) |
| This compound (DAMN) | 178-179[1][2] |
| 2,3-diaminopyridine | 110-115[3] |
Comparison with an Alternative Compound: 2,3-Diaminopyridine
To provide a broader context, we compare the purity assessment of DAMN with that of 2,3-diaminopyridine, another important diamine used in heterocyclic synthesis.
| Analytical Technique | This compound (DAMN) | 2,3-Diaminopyridine |
| HPLC | Purity determination is common, but co-elution with isomers can be a challenge. | HPLC methods are established for purity assessment, with reported purities of >99.5%.[4] |
| NMR | ¹H and ¹³C NMR are used for structural confirmation and impurity identification. | ¹H and ¹³C NMR are standard characterization techniques. |
| FT-IR | Characteristic peaks for amine, nitrile, and alkene groups are monitored. | Characteristic peaks for aromatic amine and pyridine ring vibrations are analyzed. |
| Melting Point | 178-179 °C | 110-115 °C[3] |
Experimental Protocols
HPLC Method for this compound
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of acetonitrile and water (20:80, v/v)
-
Flow Rate: 0.55 mL/min
-
Injection Volume: 10 µL
-
Detection: UV detector at 296 nm
-
Sample Preparation: Dissolve a known amount of the synthesized DAMN in the mobile phase to a final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
NMR Spectroscopy of this compound
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6)
-
Concentration: Approximately 10 mg of the sample in 0.75 mL of solvent.
-
Instrumentation: 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shift of the residual DMSO peak at ~2.50 ppm can be used as a reference.
-
¹³C NMR: Acquire proton-decoupled spectra. The chemical shift of the DMSO-d6 carbon signals at ~39.5 ppm can be used as a reference.
FT-IR Spectroscopy of this compound
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A standard FT-IR spectrometer.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
Melting Point Determination
-
Apparatus: Use a calibrated melting point apparatus.
-
Sample Preparation: Place a small amount of the finely powdered, dry sample into a capillary tube.
-
Procedure: Heat the sample slowly (e.g., 1-2 °C/min) near the expected melting point and record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.
Visualizing the Purity Assessment Workflow
The following diagrams illustrate the logical workflow for assessing the purity of a synthesized compound and the key analytical techniques involved.
Caption: Workflow for the comprehensive purity assessment of synthesized this compound.
Caption: Comparison of analytical techniques for DAMN and 2,3-diaminopyridine purity.
References
- 1. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 2,3-Diaminopyridine 95% | 452-58-4 [sigmaaldrich.com]
- 4. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]
A Comparative Guide to the Reactivity of Diaminomaleonitrile and o-Phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of diaminomaleonitrile (DAMN) and o-phenylenediamine (OPD). Both compounds are foundational building blocks in organic synthesis, particularly for the construction of a wide array of heterocyclic compounds and coordination complexes. While their reactivity is often cited as comparable, this guide delves into the nuances of their behavior in key chemical transformations, supported by experimental data and detailed protocols.
Overview of Reactivity
This compound, a tetramer of hydrogen cyanide, and o-phenylenediamine, an aromatic diamine, share the common feature of two vicinal amino groups, which dictates their primary mode of reactivity.[1][2] Both readily undergo condensation reactions with carbonyl compounds and participate in cyclization reactions to form various heterocyclic systems.[1][3] However, the electronic properties of their respective molecular scaffolds—an electron-deficient alkene backbone in DAMN versus an electron-rich benzene ring in OPD—lead to differences in reaction kinetics, product stability, and susceptibility to side reactions.
Data Presentation: Comparison of Key Reactions
The following tables summarize quantitative data for comparable reactions involving DAMN and OPD, highlighting typical yields and reaction conditions. It is important to note that direct comparative studies under identical conditions are scarce in the literature; therefore, this data is compiled from various sources to provide a representative overview.
Table 1: Schiff Base Formation (Condensation with Aldehydes)
| Reactant | Aldehyde | Solvent | Catalyst | Temp. (°C) | Time | Yield (%) | Reference |
| DAMN | Benzaldehyde | Water | None | RT | 2-3 h | 78 | [4] |
| DAMN | p-Methoxybenzaldehyde | Water | None | RT | 2-3 h | 93.3 | [4] |
| OPD | Benzaldehyde | CHCl₃ | NH₄Cl | RT | 4 h | 92 | [5] |
| OPD | 4-Methylbenzaldehyde | CHCl₃:MeOH (3:1) | Au/TiO₂ | 25 | 3 h | 99 | [6] |
Table 2: Heterocyclic Synthesis - Benzimidazole and Pyrazine Formation
| Reactant | Co-reactant | Product | Solvent | Catalyst | Temp. (°C) | Time | Yield (%) | Reference |
| DAMN | Glyoxal | 2,3-Dicyanopyrazine | - | - | - | - | >80 | [7] |
| OPD | Formic Acid | Benzimidazole | None | None | 100 | 2 h | 94 | [5] |
| OPD | Benzaldehyde | 2-Phenylbenzimidazole | CHCl₃ | NH₄Cl | RT | 4 h | 94 | [5] |
| OPD | 4-Methylbenzaldehyde | 2-(p-Tolyl)benzimidazole | CHCl₃:MeOH (3:1) | Au/TiO₂ | 25 | 3 h | 99 | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Protocol 1: Synthesis of a Mono-Schiff Base from this compound
This protocol describes the synthesis of a mono-imine from DAMN and an aromatic aldehyde in water, highlighting a green chemistry approach.[4]
Materials:
-
This compound (DAMN)
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Distilled water
-
Methanol (for recrystallization, if necessary)
Procedure:
-
Suspend DAMN (0.34 mmol) in 5 mL of distilled water with vigorous stirring.
-
Slowly add the aromatic aldehyde (0.34 mmol) to the suspension.
-
Continue stirring at room temperature for 2-3 hours, during which a precipitate will form.
-
Collect the solid product by filtration.
-
Wash the precipitate with water and dry under reduced pressure.
-
If necessary, recrystallize the product from methanol.
Protocol 2: Synthesis of 2-Substituted Benzimidazole from o-Phenylenediamine
This protocol details a high-yield synthesis of 2-substituted benzimidazoles from OPD and various aldehydes using a gold nanoparticle catalyst at ambient temperature.[6]
Materials:
-
o-Phenylenediamine (OPD)
-
Aldehyde (aromatic or aliphatic)
-
Au/TiO₂ catalyst (1 wt.% Au)
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
Procedure:
-
In a reaction vessel, combine o-phenylenediamine (0.3 mmol), the desired aldehyde (0.3 mmol), and Au/TiO₂ (60 mg).
-
Add a 3:1 mixture of CHCl₃:MeOH (4 mL) as the solvent.
-
Stir the reaction mixture at 25°C for the appropriate time (typically 3-24 hours, monitored by TLC).
-
Upon completion, filter the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the 2-substituted benzimidazole.
Mandatory Visualization
Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key reaction pathways and experimental workflows discussed in this guide.
Caption: Comparative Schiff base formation from DAMN and OPD.
Caption: Heterocyclic synthesis pathways for DAMN and OPD.
Caption: Experimental workflow for benzimidazole synthesis from OPD.
Discussion of Reactivity Comparison
-
Condensation Reactions: Both DAMN and OPD readily condense with aldehydes and ketones to form Schiff bases (imines). A notable difference is that DAMN often selectively forms a mono-imine, even with an excess of the aldehyde.[4] This is attributed to the electronic effect of the first imine group deactivating the remaining amino group. In contrast, OPD can more readily form di-imines, and in the synthesis of benzimidazoles, a second molecule of aldehyde can react at the benzimidazole nitrogen to form 1,2-disubstituted products, a common side reaction that requires careful control of stoichiometry.[8]
-
Cyclization Reactions: Both are excellent precursors for N-heterocycles. DAMN is particularly useful for the synthesis of pyrazines and imidazoles.[1] OPD is the classic starting material for benzimidazoles, quinoxalines, and other fused aromatic heterocycles.[3] The yields for these cyclization reactions are often very high for both substrates, as indicated in Table 2.
-
Metal Complex Formation: Both DAMN and OPD act as chelating ligands to form stable complexes with a variety of metal ions. The resulting Schiff base ligands from their condensation with aldehydes are also widely used in coordination chemistry.
-
Side Reactions: A significant side reaction for DAMN is its tendency to self-polymerize, especially at elevated temperatures.[9] For OPD, oxidation is a primary concern, leading to colored impurities that can complicate product purification.[10][11] The use of OPD as a salt, such as the dihydrochloride, can mitigate some of these issues.[10]
Conclusion
This compound and o-phenylenediamine exhibit broadly similar reactivity profiles, serving as versatile and efficient synthons for a vast range of nitrogen-containing compounds. The choice between them often depends on the desired final product and the specific electronic properties required in the target molecule. While OPD provides a gateway to benzo-fused heterocyclic systems, DAMN offers access to highly functionalized, electron-poor heterocyclic cores. Understanding their respective tendencies for mono- vs. di-substitution and their characteristic side reactions is crucial for optimizing synthetic strategies and achieving high yields of the desired products. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging the unique reactivity of these important chemical building blocks.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 4. Revisiting the Reaction Between this compound and Aromatic Aldehydes: a Green Chemistry Approach [mdpi.com]
- 5. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles [mdpi.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. O-Phenylenediamine | C6H8N2 | CID 7243 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for Diaminomaleonitrile (DAMN) Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of diaminomaleonitrile (DAMN), a crucial precursor for a variety of heterocyclic compounds including imidazoles, pyrazines, and purines, has been a subject of significant research. The efficiency of DAMN synthesis is highly dependent on the catalytic system employed. This guide provides a comparative analysis of different catalysts, supported by experimental data, to aid researchers in selecting the optimal conditions for their specific applications.
Performance Comparison of Catalytic Systems
The efficiency of various catalytic systems for the synthesis of this compound from hydrogen cyanide (HCN) is summarized in the table below. The data highlights key performance indicators such as catalyst type, reaction conditions, and product yield.
| Catalyst System | Reactants | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Catalyst Turnover | Conversion (%) | Reference |
| Base Catalyst with Co-catalyst | ||||||||
| Triethylamine / Diiminosuccinonitrile | Hydrogen Cyanide | Methylene Chloride | 0 | 5 hours | 126 (based on co-catalyst) | 1.3 | 27 | [1] |
| Trimethylamine / Diiminosuccinonitrile | Hydrogen Cyanide | - | -10 | 4 hours | 79 (based on co-catalyst) | 0.79 | 23 | [1] |
| Basic Catalysts | ||||||||
| Sodium Cyanide (NaCN) | Hydrogen Cyanide | Dimethylsulfoxide (DMSO) | 130 | 30 minutes | 37 | - | - | [2] |
| Sodium Hydroxide (NaOH) | Hydrogen Cyanide | Dimethylsulfoxide (DMSO) | 75 | 6 hours | 51 | - | - | [2] |
| Sodium Cyanide (NaCN) | Aminomalononitrile p-toluenesulfonate, Water | Isobutyl Alcohol (for purification) | 0 (reaction), Boiling (purification) | 1 minute (reaction) | 22-26 | - | - | [3] |
| Heterogeneous Catalysts | ||||||||
| Silica Sulfuric Acid | This compound, Aromatic Aldehydes | - | - | - | - | - | - | [4] |
| MgFe₂O₄ Nanoparticles | α-dicarbonyl compounds, this compound, Sodium Azide | - | - | - | - | - | - | [4] |
| Other Catalysts | ||||||||
| Organosulfur Catalysis | Acetone Cyanohydrin | - | - | - | - | - | - | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Base-Catalyzed Synthesis of DAMN from Hydrogen Cyanide with a Co-catalyst
This protocol describes the synthesis of DAMN using a tertiary amine as a base and diiminosuccinonitrile as a co-catalyst.[1]
Materials:
-
Hydrogen Cyanide (HCN)
-
Diiminosuccinonitrile
-
Triethylamine
-
Methylene Chloride
-
Tetrahydrofuran
-
Toluene
-
Heptane
Procedure:
-
Prepare a solution of hydrogen cyanide and triethylamine in methylene chloride at 0°C.
-
Separately, dissolve diiminosuccinonitrile in tetrahydrofuran.
-
Add the diiminosuccinonitrile solution to the hydrogen cyanide solution over a period of 2 hours, maintaining the temperature at 0°C.
-
Stir the reaction mixture for an additional 3 hours at a temperature between 0°C and 5°C.
-
Filter the reaction mixture to collect the crude this compound.
-
Purify the product by dissolving it in tetrahydrofuran and precipitating with heptane.
Base-Catalyzed Synthesis of DAMN from Hydrogen Cyanide in a Polar Aprotic Solvent
This method outlines the synthesis of DAMN using a basic catalyst in a solvent such as dimethylsulfoxide (DMSO).[2]
Materials:
-
Hydrogen Cyanide (HCN)
-
Dimethylsulfoxide (DMSO)
-
Sodium Cyanide (NaCN) or Sodium Hydroxide (NaOH)
Procedure:
-
Charge a suitable autoclave equipped with an agitator with DMSO, HCN, and the basic catalyst (NaCN or NaOH).
-
Seal the autoclave and heat the reaction mixture to the desired temperature (e.g., 130°C for NaCN or 75°C for NaOH) for the specified duration (e.g., 30 minutes for NaCN or 6 hours for NaOH).
-
After the reaction, cool the mixture and treat it to isolate the this compound product. This may involve distillation under reduced pressure.
Synthesis of DAMN from Aminomalononitrile p-toluenesulfonate
This laboratory-scale preparation avoids the direct use of hydrogen cyanide gas.[3]
Materials:
-
Aminomalononitrile p-toluenesulfonate
-
Sodium Cyanide (NaCN)
-
Water
-
Isobutyl Alcohol
-
Activated Carbon (e.g., Darco)
Procedure:
-
Prepare a cooled (0°C), stirred suspension of aminomalononitrile p-toluenesulfonate in water.
-
Add a solution of sodium cyanide in ice water to the suspension.
-
After one minute, collect the precipitated product by filtration and wash it with ice water.
-
Immediately dissolve the solid in boiling isobutyl alcohol.
-
Add a small amount of activated carbon and stir.
-
Filter the hot mixture rapidly and allow the filtrate to cool, which will cause the this compound to crystallize.
Reaction Mechanisms and Experimental Workflows
The synthesis of this compound from hydrogen cyanide is fundamentally a base-catalyzed tetramerization. The reaction rate is proportional to the product of the cyanide ion (CN⁻) and hydrogen cyanide (HCN) concentrations.[2]
Caption: Proposed reaction pathway for the base-catalyzed tetramerization of HCN to DAMN.
A generalized workflow for the synthesis and purification of DAMN is depicted below.
Caption: General experimental workflow for the synthesis and purification of DAMN.
References
- 1. US3629318A - Synthesis of this compound from hydrogen cyanide as catalyzed by cyanogen or diiminosuccinonitrile - Google Patents [patents.google.com]
- 2. US3701797A - Process for preparing this compound - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Solvothermal Polymerization of this compound Reveals Optimal Green Solvents for the Production of C=N-Based Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Diaminomaleonitrile: A Step-by-Step Guide for Laboratory Professionals
Diaminomaleonitrile is a chemical compound that requires careful handling and adherence to strict disposal protocols to ensure the safety of laboratory personnel and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to assist researchers, scientists, and drug development professionals in managing this substance responsibly.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. The compound is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[1][2] Thermal decomposition may lead to the release of irritating and toxic gases.[3][4]
Key Handling Reminders:
-
Always work in a well-ventilated area or under a chemical fume hood.[3]
-
Avoid the formation of dust.[3]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[1][3]
-
Wash hands and any exposed skin thoroughly after handling.[1][3]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][3]
II. This compound Hazard Summary
The following table summarizes the key hazard classifications for this compound, underscoring the importance of the disposal procedures outlined below.
| Hazard Classification | Description | Primary Sources |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed. | [1] |
| Acute Toxicity (Dermal) | Category 4: Harmful in contact with skin. | [1] |
| Acute Toxicity (Inhalation) | Category 4: Harmful if inhaled. | [1] |
| Skin Corrosion/Irritation | Causes skin irritation. | [2][5] |
| Eye Damage/Irritation | Causes serious eye irritation. | [2][5] |
| Environmental Hazard | Soluble in water, indicating potential for mobility in the environment. Do not empty into drains.[3] | [3] |
III. Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound is critical and must be conducted in compliance with all federal, state, and local regulations.[2] This substance should be treated as hazardous waste.[3]
1. Waste Collection and Storage:
-
Do Not Mix: Never mix this compound waste with other chemical waste streams.[1]
-
Original Containers: Whenever possible, store waste this compound in its original container.[1] If this is not feasible, use a clearly labeled, compatible, and tightly sealed container.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard symbols.
-
Storage Location: Store the sealed waste container in a designated, cool, dry, and well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents and acids.[3]
2. Disposal of Contaminated Materials:
-
Solid Waste: Any materials, such as absorbent paper, contaminated with this compound should be dampened with alcohol, placed in a sealed, vapor-tight plastic bag, and disposed of as hazardous waste.[6]
-
Personal Protective Equipment (PPE): Used gloves and other contaminated disposable PPE should be collected in a designated, sealed waste bag and disposed of as hazardous chemical waste.[1]
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.[1] These containers must be disposed of as hazardous waste unless they have been triple-rinsed. The rinsate from this process must be collected and disposed of as hazardous waste.[7]
3. Spill Management and Cleanup:
In the event of a small spill, follow these steps:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.[3]
-
Dampen the Spill: Carefully dampen the spilled solid material with alcohol to minimize dust generation.[6]
-
Collect the Material: Transfer the dampened material into a suitable, labeled container for hazardous waste disposal.[6]
-
Decontaminate the Area: Use absorbent paper dampened with alcohol to clean the spill area, followed by a thorough washing with a strong soap and water solution.[6] All cleaning materials must be disposed of as hazardous waste.
4. Final Disposal:
-
Contact Environmental Health and Safety (EHS): Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety office or a licensed chemical waste disposal contractor.
-
Documentation: Maintain accurate records of the amount of this compound waste generated and its disposal date.
IV. Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cloudfront.zoro.com [cloudfront.zoro.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound(1187-42-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. This compound, 500G | Labscoop [labscoop.com]
- 6. This compound | C4H4N4 | CID 2723951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Logistical Information for Handling Diaminomaleonitrile
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides comprehensive safety protocols and logistical information for Diaminomaleonitrile (DAMN), a versatile building block in organic synthesis. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also known to be a skin and eye irritant.[3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Recommendations | Regulatory Standards |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. | OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. Immediately change contaminated clothing.[1][2][4] | - |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A dust mask is recommended when handling the powder form.[1][2][4][5] | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[2][4] |
Exposure Limits and Physical Properties
While specific Permissible Exposure Limits (PEL) from OSHA or Recommended Exposure Limits (REL) from NIOSH for this compound have not been established, a NIOSH Immediately Dangerous to Life or Health (IDLH) value has been identified.[1][2]
| Parameter | Value | Reference |
| NIOSH IDLH | 25 mg/m³ | [6][7][8] |
| Molecular Formula | C₄H₄N₄ | [2][4] |
| Molecular Weight | 108.1 g/mol | [2][4] |
| Appearance | Brown crystalline powder | [7][8] |
| Melting Point | 178-179 °C | [5][7] |
| Solubility | 5 g/L in water (25 °C) | [7][8] |
| Stability | Light sensitive. Sensitive to prolonged exposure to air. | [2][7][8] |
Operational Plan for Safe Handling
A systematic approach is essential when working with this compound. The following workflow outlines the key steps from preparation to disposal.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
| Exposure Route | First Aid Measures |
| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately.[2][4] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][4] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1][2] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical advice.[1][2][4] |
In case of a fire, use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[2][4] Firefighters should wear self-contained breathing apparatus and full protective gear.[2][4]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Collection: Collect all solid waste and any contaminated materials (e.g., gloves, absorbent paper) in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal: Arrange for disposal by a licensed professional waste disposal service. Do not dispose of down the drain or in regular trash.[1][9]
-
Regulations: Adhere strictly to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][2]
Experimental Protocols
The following are examples of experimental procedures involving this compound. These should only be performed by trained professionals in a suitable laboratory setting.
This protocol outlines the synthesis of a representative [Ni(DAMN)₂] complex.
Materials:
-
This compound (DAMN)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Ethanol
-
Standard glassware for synthesis (e.g., round-bottom flask, beaker)
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve a specific amount of this compound in ethanol.
-
In a separate beaker, dissolve a stoichiometric amount of nickel(II) chloride hexahydrate in ethanol.
-
Slowly add the nickel(II) chloride solution to the this compound solution while stirring continuously. A colored precipitate of the [Ni(DAMN)₂] complex will form immediately.
-
Continue to stir the reaction mixture at room temperature for several hours to ensure the reaction goes to completion.
-
Filter the precipitate and wash it with ethanol.
-
Dry the resulting complex in a desiccator.
This protocol details the use of a palladium-DAMN complex as a catalyst in a Suzuki cross-coupling reaction.
Materials:
-
Aryl halide
-
Arylboronic acid
-
Base
-
Palladium-DAMN catalyst
-
Appropriate solvent mixture
-
Schlenk flask
-
Standard glassware for extraction and workup
-
Stirring and heating apparatus
Procedure:
-
To a Schlenk flask, add the aryl halide, arylboronic acid, base, and the palladium-DAMN catalyst under an inert atmosphere (e.g., argon or nitrogen).
-
Add the solvent mixture to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction using a suitable technique (e.g., TLC or GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude product, which can then be purified.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. cloudfront.zoro.com [cloudfront.zoro.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound 98 1187-42-4 [sigmaaldrich.com]
- 6. This compound CAS#: 1187-42-4 [m.chemicalbook.com]
- 7. This compound | 1187-42-4 [chemicalbook.com]
- 8. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
